molecular formula C22H28ClNO2 B1220269 Amineptine hydrochloride CAS No. 30272-08-3

Amineptine hydrochloride

Cat. No.: B1220269
CAS No.: 30272-08-3
M. Wt: 373.9 g/mol
InChI Key: VDPUXONTAVMIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amineptine hydrochloride is an atypical tricyclic antidepressant compound with a unique and selective mechanism of action, making it a valuable tool for neuroscience and psychopharmacology research. Its primary research value lies in its function as a potent and selective dopamine reuptake inhibitor, with a lesser effect on norepinephrine reuptake . This specific action on the dopaminergic system, with minimal affinity for serotonergic, adrenergic, histaminic, or muscarinic receptors, distinguishes it from other classical tricyclic antidepressants and provides a focused means to study dopamine-mediated pathways . Research indicates that this compound may facilitate the study of anergic and apathetic states, as its pharmacological profile is associated with improvements in motivation, energy levels, and anhedonia in preclinical models . The compound has a relatively rapid onset of action and a short elimination half-life, which are important pharmacokinetic factors for research design . It is crucial for researchers to note that historical clinical use of this compound was associated with specific adverse effects, including a potential for hepatotoxicity and dermatological reactions, which underscores the importance of careful handling in a laboratory setting . This compound offers a defined research probe for investigating the role of dopamine in reward, motivation, and mood regulation.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-carboxyhexyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2.ClH/c24-21(25)13-3-1-2-8-16-23-22-19-11-6-4-9-17(19)14-15-18-10-5-7-12-20(18)22;/h4-7,9-12,22-23H,1-3,8,13-16H2,(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPUXONTAVMIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)[NH2+]CCCCCCC(=O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30272-08-3
Record name Amineptine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30272-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Manufacturing of Amineptine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing process of Amineptine hydrochloride, a tricyclic antidepressant known for its selective dopamine (B1211576) reuptake inhibition. This document details the chemical reactions, experimental protocols, and relevant quantitative data, offering valuable insights for research and development in the field of neuropharmacology.

Overview of this compound

Amineptine is a synthetic atypical tricyclic antidepressant that acts as a selective dopamine reuptake inhibitor and, to a lesser extent, a norepinephrine (B1679862) reuptake inhibitor.[1][2] Its chemical name is 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid hydrochloride.[3] Developed in the 1960s, it was introduced for the treatment of severe clinical depression.[4] Unlike many other tricyclic antidepressants, Amineptine's primary mechanism of action is the enhancement of dopaminergic neurotransmission by blocking the dopamine transporter (DAT).[5]

Synthesis of this compound

The most commonly cited manufacturing process for this compound involves a two-step synthesis followed by purification. The primary raw materials for this synthesis are 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene and Ethyl 7-aminoheptanoate.[3]

Reaction Scheme

The synthesis can be summarized by the following reaction scheme:

Step 1: Condensation

5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene reacts with Ethyl 7-aminoheptanoate to form the ethyl ester of Amineptine.

Step 2: Hydrolysis

The resulting ethyl ester is then hydrolyzed to yield Amineptine, which is subsequently converted to its hydrochloride salt.

Experimental Protocols

The following protocols are based on established manufacturing processes.[3]

Step 1: Synthesis of Ethyl 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoate hydrochloride

  • In a suitable reaction vessel, a solution of 6.5 g of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene in 60 ml of nitromethane (B149229) is prepared.

  • A solution of 10.8 g of Ethyl 7-aminoheptanoate in 12 ml of nitromethane is added to the first solution at ambient temperature. The reaction is noted to be slightly exothermic.

  • The reaction mixture is left to stand overnight to ensure the completion of the reaction.

  • The solvent (nitromethane) is removed by evaporation in vacuo.

  • The resulting residue is taken up in normal hydrochloric acid, leading to the precipitation of the crude product.

  • The precipitate is filtered off to yield crude ethyl 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoate hydrochloride.

  • For purification, a sample can be recrystallized from benzene.

Step 2: Synthesis of this compound

  • The crude ethyl ester hydrochloride from the previous step is added to 25 ml of 2 N hydrochloric acid.

  • The mixture is heated under reflux for 2 hours, during which the ester dissolves, and the hydrochloride of the corresponding carboxylic acid precipitates.

  • After cooling, the precipitated this compound is filtered off.

  • The crude product is washed with iced water.

  • Further purification is achieved by recrystallization from distilled water to yield pure 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid hydrochloride.[3]

Synthesis of Starting Materials

5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene: This intermediate is typically synthesized from 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, also known as dibenzosuberone.[6] The synthesis involves the reduction of the ketone to an alcohol, followed by chlorination.

Ethyl 7-aminoheptanoate: This starting material can be synthesized from 7-aminoheptanoic acid through Fischer esterification, where the carboxylic acid is reacted with ethanol (B145695) in the presence of an acid catalyst.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound and its intermediates.

ParameterValueReference
Reactants for Step 1
5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene6.5 g[3]
Ethyl 7-aminoheptanoate10.8 g[3]
Nitromethane (solvent)72 ml (total)[3]
Intermediate Product
Crude Yield of Ethyl Ester Hydrochloride10.5 g[3]
Melting Point (recrystallized from benzene)166-168 °C (instantaneous)[3]
Reactants for Step 2
Crude Ethyl Ester Hydrochloride10.5 g (from previous step)[3]
2 N Hydrochloric Acid25 ml[3]
Final Product
Final Yield of this compound5.7 g[3]
Melting Point (recrystallized from water)226-230 °C (instantaneous)[3]

Table 1: Synthesis Quantitative Data

PropertyValueReference
This compound
Molecular FormulaC₂₂H₂₈ClNO₂[7]
Molar Mass373.9 g/mol [7]
Boling Point509.9°C at 760 mmHg[8]
Flash Point262.2°C[8]
Vapor Pressure3.2E-11 mmHg at 25°C[8]
Amineptine (Base)
Molecular FormulaC₂₂H₂₇NO₂[9]
Molar Mass337.46 g/mol [9]
5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Molecular FormulaC₁₅H₁₃Cl[3]
Ethyl 7-aminoheptanoate
Molecular FormulaC₉H₁₉NO₂

Table 2: Physico-chemical Properties

Note: Detailed spectral data including IR, NMR, and Mass Spectrometry for this compound can be found in specialized chemical databases.[10]

Visualizations

Synthesis Workflow

The following diagram illustrates the manufacturing process of this compound.

G This compound Synthesis Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis A 5-Chloro-10,11-dihydro-5H- dibenzo[a,d]cycloheptene C Mix in Nitromethane (Ambient Temperature, Overnight) A->C B Ethyl 7-aminoheptanoate B->C D Evaporate Solvent C->D E Precipitate with HCl D->E F Filter and Recrystallize (from Benzene) E->F G Ethyl 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoate HCl F->G H Add 2N HCl G->H I Reflux for 2 hours H->I J Cool and Filter I->J K Wash with Iced Water J->K L Recrystallize (from Distilled Water) K->L M This compound L->M

Caption: Workflow for the synthesis of this compound.

Mechanism of Action: Dopamine Reuptake Inhibition

Amineptine exerts its antidepressant effects by blocking the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged presence of dopamine in the synapse, enhancing dopaminergic signaling.

G Amineptine's Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Dopamine Vesicles Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Receptor Dopamine Receptors Dopamine->Receptor Binding Amineptine Amineptine Amineptine->DAT Blocks Postsynaptic Signal Postsynaptic Signal

References

Chemical structure and properties of Amineptine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amineptine hydrochloride is a tricyclic antidepressant notable for its unique pharmacological profile, primarily acting as a selective dopamine (B1211576) reuptake inhibitor. This technical guide provides an in-depth overview of its chemical structure, physicochemical and pharmacological properties, synthesis, and pharmacokinetic profile. Detailed methodologies for key experimental procedures are described, and quantitative data are summarized for clarity. The document also includes visualizations of its mechanism of action and relevant experimental workflows to support research and development activities.

Chemical Structure and Physicochemical Properties

Amineptine is classified as an atypical tricyclic antidepressant.[1][2] Its structure consists of a dibenzocycloheptene tricyclic nucleus with a 7-aminoheptanoic acid side chain.[3][4] This side chain is crucial for its distinct pharmacological activity compared to other tricyclic antidepressants.[3]

Chemical Name: 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid hydrochloride.[5]

Structure: (A 2D chemical structure image would be placed here in a full whitepaper)

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Registry Number 30272-08-3[5]
Molecular Formula C₂₂H₂₈ClNO₂[6]
Molecular Weight 373.9 g/mol [6]
IUPAC Name 7-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylamino)heptanoic acid;hydrochloride[6]
SMILES C1CC2=CC=CC=C2C(C3=CC=CC=C31)NCCCCCCC(=O)O.Cl[6]
Melting Point 226-230 °C[3]
Boiling Point 509.9°C at 760 mmHg[7]
Flash Point 262.2°C[7]
Vapor Pressure 3.2E-11 mmHg at 25°C[7]

Synthesis

The synthesis of this compound involves a two-step process starting from 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene and ethyl 7-aminoheptanoate.

Experimental Protocol: Synthesis of this compound

This protocol is based on the manufacturing process described in the literature.[3]

Step 1: Synthesis of Ethyl 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoate Hydrochloride

  • In a suitable reaction vessel, mix 6.5 g of 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene dissolved in 60 ml of nitromethane (B149229) with 10.8 g of ethyl 7-aminoheptanoate in 12 ml of nitromethane at ambient temperature.

  • Allow the reaction mixture, which is slightly exothermic, to stand overnight.

  • Evaporate the solvent under vacuum.

  • Take up the residue in normal hydrochloric acid.

  • Filter the resulting precipitate to yield the crude ethyl ester hydrochloride.

  • Recrystallization of a sample from benzene (B151609) can yield a purified product with a melting point of 166-168°C.[3]

Step 2: Hydrolysis to this compound

  • Add the crude ethyl ester hydrochloride obtained in Step 1 to 25 ml of 2 N hydrochloric acid.

  • Heat the mixture under reflux for 2 hours. The material will dissolve, and subsequently, the final product will precipitate.

  • After cooling, filter the precipitated this compound.

  • Wash the filtered product with iced water.

  • Recrystallize the final product from distilled water to obtain purified this compound, which melts instantaneously at 226-230°C.[3]

Synthesis_Workflow A 5-chloro-10,11-dihydro-5H- dibenzo[a,d]cycloheptene C Reaction in Nitromethane A->C B Ethyl 7-aminoheptanoate B->C D Crude Ethyl Ester Intermediate (Hydrochloride Salt) C->D E Acid Hydrolysis (2N HCl, Reflux) D->E F This compound E->F

Caption: Workflow for the synthesis of this compound.

Pharmacology and Mechanism of Action

Amineptine's primary mechanism of action is the selective inhibition of dopamine (DA) reuptake, which leads to an increased concentration of DA in the synaptic cleft and enhanced dopaminergic neurotransmission.[1][5] It has a significantly lower affinity for the norepinephrine (B1679862) (NE) transporter and a negligible effect on serotonin (B10506) (5-HT) reuptake.[8][9]

Monoamine Transporter Inhibition

In vitro studies using rat brain synaptosomes have quantified Amineptine's inhibitory effects on monoamine uptake. These studies confirm its preference for the dopamine transporter (DAT) over the norepinephrine transporter (NET).

Table 2: In Vitro Inhibitory Activity of Amineptine on Monoamine Uptake

Transporter TargetAssayValue (IC₅₀)Reference
Dopamine Transporter (DAT) Inhibition of [³H]-Dopamine accumulation in rat brain synaptosomes1.4 µM[8]
Norepinephrine Transporter (NET) Inhibition of [³H]-Noradrenaline accumulation in rat brain synaptosomes10 µM[8]
Serotonin Transporter (SERT) [³H]-5-HT uptake in rat brain synaptosomesNo influence[8]

Furthermore, competitive binding studies show that Amineptine's affinity for the DAT is substantially higher than for the NET. The apparent affinity for the DAT, assessed by displacing [³H]-GBR 12783 binding, was found to be over 150 times higher than its affinity for the NET, assessed by displacing [³H]-desipramine.[7][10]

Receptor Binding Profile

Unlike classical tricyclic antidepressants, Amineptine has very weak or no interaction with a wide range of neurotransmitter receptors, including serotonin, adrenergic, dopamine, histamine, and muscarinic acetylcholine (B1216132) receptors.[2][8] This contributes to a more favorable side-effect profile, with low anticholinergic and antihistaminic activity.[3]

Signaling Pathway and Downstream Effects

The primary signaling event is the blockade of DAT. Chronic administration of Amineptine, however, leads to adaptive changes in the dopaminergic system. Long-term treatment has been shown to induce a downregulation (a decrease in the number of binding sites) of dopamine D₂, β-adrenergic, and α₂-adrenergic receptors.[1][8] This suggests that the sustained increase in synaptic dopamine leads to compensatory changes in postsynaptic receptor density.

Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine (DA) DA_released Increased Synaptic DA DA_Receptor Dopamine Receptors (e.g., D2) DA_released->DA_Receptor Binds Amineptine Amineptine HCl DAT Dopamine Transporter (DAT) Amineptine->DAT Inhibits DAT->DA Reuptake Blocked Response Enhanced Dopaminergic Signal DA_Receptor->Response Downregulation Receptor Downregulation (Chronic Use) Response->Downregulation Leads to

Caption: Mechanism of Amineptine action and downstream effects.

Pharmacokinetics

Amineptine is characterized by rapid absorption and a very short elimination half-life, which prevents significant accumulation with repeated dosing.[2] It is extensively metabolized in the liver, primarily through deamination and demethylation, resulting in active metabolites that also contribute to its therapeutic effects.[3]

Table 3: Pharmacokinetic Parameters of Amineptine and its Major Metabolite in Healthy Adults

ParameterAmineptineMajor MetaboliteReference(s)
Time to Peak (Tₘₐₓ) ~1.0 hour~1.5 hours[2]
Elimination Half-life (t₁/₂) 0.8 - 1.0 hours1.5 - 2.5 hours[2]
Peak Plasma Conc. (Cₘₐₓ) ¹772 ng/mL (mean)471 ng/mL (mean)[2]
Peak Plasma Conc. (Cₘₐₓ) ²750 - 940 ng/mL750 - 970 ng/mL[2]
Metabolism Hepatic-[3]

¹ Following a single 100 mg oral dose. ² Following a single 200 mg oral dose.

Key Experimental Methodologies

Protocol: Monoamine Uptake Inhibition Assay in Synaptosomes

This protocol describes a general method for assessing the inhibition of dopamine and norepinephrine uptake by Amineptine using isolated nerve terminals (synaptosomes), based on methodologies that yielded the IC₅₀ data in Table 2.[8]

  • Synaptosome Preparation:

    • Homogenize brain tissue (e.g., rat striatum for DAT, cortex for NET) in ice-cold sucrose (B13894) buffer.

    • Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).

    • Resuspend the pellet in a suitable physiological buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosome preparation with varying concentrations of this compound or vehicle control.

    • Initiate the uptake reaction by adding a low concentration of radiolabeled neurotransmitter ([³H]-Dopamine or [³H]-Noradrenaline).

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radiolabel.

  • Quantification and Analysis:

    • Measure the radioactivity trapped on the filters using liquid scintillation counting.

    • Define non-specific uptake in parallel incubations performed at 0-4°C or in the presence of a saturating concentration of a standard inhibitor (e.g., benztropine (B127874) for DAT).

    • Calculate specific uptake by subtracting non-specific from total uptake.

    • Plot the percentage inhibition of specific uptake against the logarithm of Amineptine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Uptake_Assay_Workflow A 1. Prepare Synaptosomes (from Rat Brain Tissue) B 2. Pre-incubate Synaptosomes with Amineptine (various conc.) A->B C 3. Initiate Uptake (Add [³H]-Dopamine or [³H]-NA) B->C D 4. Incubate at 37°C C->D E 5. Terminate by Rapid Filtration D->E F 6. Wash to Remove Unbound Radioligand E->F G 7. Quantify Radioactivity (Scintillation Counting) F->G H 8. Calculate % Inhibition and Determine IC₅₀ G->H

Caption: General workflow for a monoamine uptake inhibition assay.
Protocol: Competitive Radioligand Binding Assay

This protocol outlines the determination of Amineptine's binding affinity for the dopamine transporter by measuring its ability to displace a specific radioligand, such as [³H]-GBR 12783.[7][10]

  • Membrane Preparation:

    • Prepare a crude membrane fraction from a brain region rich in the target transporter (e.g., rat striatum for DAT).

  • Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-GBR 12783), and varying concentrations of the competing ligand (Amineptine).

    • Total Binding Wells: Contain membranes and radioligand only.

    • Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of a known DAT inhibitor (e.g., mazindol) to saturate the specific sites.

    • Competition Wells: Contain membranes, radioligand, and a range of Amineptine concentrations.

  • Incubation and Termination:

    • Incubate the plate to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration over glass fiber filters, separating bound from free radioligand.

  • Quantification and Analysis:

    • Measure radioactivity on the filters via liquid scintillation counting.

    • Calculate the amount of specifically bound radioligand at each Amineptine concentration.

    • Determine the IC₅₀ value (the concentration of Amineptine that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Conclusion

This compound is a pharmacologically distinct tricyclic compound, differentiated by its selective inhibition of the dopamine transporter. Its rapid absorption and elimination, combined with a low affinity for other neurotransmitter receptors, contribute to a unique therapeutic and side-effect profile. The quantitative data on its transporter inhibition and pharmacokinetics, along with the detailed methodologies presented, provide a solid foundation for further research into its mechanism of action and potential therapeutic applications. The adaptive changes observed after chronic administration, such as receptor downregulation, warrant further investigation to fully elucidate its long-term effects on neuronal signaling.

References

The Rise and Fall of a Dopaminergic Antidepressant: A Technical History of Amineptine

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides an in-depth technical exploration of the discovery, development, and pharmacological profile of Amineptine, an atypical tricyclic antidepressant. It is intended for researchers, scientists, and drug development professionals, offering a detailed retrospective on the compound's journey from synthesis to its eventual withdrawal from many markets.

Discovery and Historical Context

Amineptine was synthesized in the 1960s by the French Society of Medical Research and was introduced to the French market in 1978 by the pharmaceutical company Servier under the brand name Survector.[1] Structurally, it is a tricyclic compound with a unique 7-aminoheptanoic acid side chain, a feature that distinguishes it from classical tricyclic antidepressants (TCAs). The development of Amineptine was driven by the search for novel antidepressants with a different mechanism of action and potentially a more favorable side-effect profile compared to the existing TCAs and monoamine oxidase inhibitors (MAOIs).

While approved in France for severe clinical depression of endogenous origin, its unique stimulant-like effects, attributed to its dopaminergic action, led to concerns about its potential for abuse and dependence.[1] These concerns, coupled with reports of hepatotoxicity and severe acne, ultimately led to the suspension of its marketing authorization in France in 1999 and its withdrawal from many other markets.[1]

Chemical Synthesis

The synthesis of Amineptine hydrochloride involves a two-step process starting from 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene and ethyl 7-aminoheptanoate.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoate hydrochloride

  • In a reaction vessel, 6.5 g of 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene is dissolved in 60 ml of nitromethane.

  • Separately, 10.8 g of ethyl 7-aminoheptanoate is dissolved in 12 ml of nitromethane.

  • The two solutions are mixed at ambient temperature. The reaction is slightly exothermic.

  • The reaction mixture is left to stand overnight.

  • The solvent is then evaporated under vacuum.

  • The resulting residue is taken up in normal hydrochloric acid, leading to the precipitation of the crude ester hydrochloride.

  • The precipitate is filtered to yield crude ethyl 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoate hydrochloride.

Step 2: Hydrolysis to 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid hydrochloride (this compound)

  • The crude ester hydrochloride from Step 1 is added to 25 ml of 2 N hydrochloric acid.

  • The mixture is heated under reflux for 2 hours, during which the ester dissolves and the final product precipitates as a hydrochloride salt.

  • After cooling, the precipitate is filtered, washed with iced water, and then recrystallized from distilled water to yield purified 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid hydrochloride.

G Chemical Synthesis of this compound cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrolysis A 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene D Reaction at ambient temperature (overnight) A->D B Ethyl 7-aminoheptanoate B->D C Nitromethane (solvent) C->D E Evaporation and HCl treatment D->E F Ethyl 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoate hydrochloride E->F H Reflux for 2 hours F->H G 2 N Hydrochloric acid G->H I Cooling, filtration, and recrystallization H->I J This compound I->J

A flowchart illustrating the two-step synthesis of this compound.

Pharmacological Profile

Amineptine is classified as an atypical tricyclic antidepressant due to its unique mechanism of action, which primarily involves the modulation of the dopaminergic system.

Mechanism of Action

The principal mechanism of action of Amineptine is the selective inhibition of dopamine (B1211576) reuptake.[2][3][4] It has a much lesser effect on norepinephrine (B1679862) reuptake and is virtually inactive at the serotonin (B10506) transporter.[4] This selective action on the dopamine transporter (DAT) leads to an increased concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[2] This is in stark contrast to classical TCAs, which primarily inhibit the reuptake of norepinephrine and/or serotonin.

Some studies have also suggested that Amineptine can induce the release of dopamine, although this effect is considered to be much less pronounced than its reuptake inhibition.[1] Unlike amphetamine, Amineptine's primary effect is considered to be dopamine reuptake inhibition rather than release.[1]

G Proposed Mechanism of Action of Amineptine cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Vesicle Dopamine->Vesicle Storage Dopamine_cleft Dopamine Vesicle->Dopamine_cleft Release DAT Dopamine Transporter (DAT) Amineptine Amineptine Amineptine->DAT Inhibition Dopamine_cleft->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_cleft->Dopamine_receptor Binding Signal Transduction Signal Transduction Dopamine_receptor->Signal Transduction

Signaling pathway of Amineptine's action on the dopaminergic synapse.
Pharmacokinetics and Metabolism

Amineptine is rapidly absorbed after oral administration. It undergoes hepatic metabolism, primarily through beta-oxidation of its heptanoic acid side chain. The parent drug has a very short biological half-life of approximately 48 minutes, while its metabolites have a half-life of around 2.5 hours.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on Amineptine's interaction with monoamine transporters.

ParameterDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Reference
IC50 (Uptake Inhibition) 1.4 µM10 µMInactive[5]
Relative Binding Affinity >150-fold higher than for NET-Negligible[6]

Preclinical Evaluation

The antidepressant and psychostimulant properties of Amineptine were established through a series of preclinical studies employing various in vitro and in vivo models.

In Vitro Studies

Experimental Protocol: In Vitro Dopamine Uptake Inhibition Assay

  • Tissue Preparation: Synaptosomes are prepared from the striatum of rats. The striatum is dissected, homogenized in a sucrose (B13894) solution, and centrifuged to isolate the synaptosomal fraction, which is rich in nerve terminals.

  • Radioligand: Tritiated dopamine ([³H]DA) is used as the radioligand.

  • Incubation: Aliquots of the synaptosomal preparation are incubated with various concentrations of Amineptine and a fixed concentration of [³H]DA in a buffer solution at 37°C for a short period (e.g., 5 minutes).

  • Termination and Measurement: The uptake process is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes. The filters are then washed to remove unbound radioligand. The amount of radioactivity trapped on the filters, representing the [³H]DA taken up by the synaptosomes, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of Amineptine that inhibits 50% of the specific [³H]DA uptake (IC50) is calculated.

Studies using this methodology demonstrated that Amineptine completely inhibits [³H]dopamine uptake at a concentration of 10 µM.[6]

In Vivo Studies

Experimental Protocol: In Vivo Microdialysis for Extracellular Dopamine Measurement

  • Animal Model: Male Wistar rats are typically used.

  • Surgical Procedure: Under anesthesia, a guide cannula is stereotaxically implanted into a specific brain region of interest, such as the nucleus accumbens or striatum.

  • Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Sample Collection: As the aCSF flows through the probe, extracellular molecules, including dopamine, diffuse across the membrane into the perfusate. Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • Drug Administration: After establishing a stable baseline of extracellular dopamine levels, Amineptine is administered (e.g., intraperitoneally).

  • Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: The changes in extracellular dopamine levels following Amineptine administration are expressed as a percentage of the baseline levels.

In vivo microdialysis studies have confirmed that Amineptine administration leads to a significant increase in extracellular dopamine levels in brain regions like the striatum and nucleus accumbens.[3]

Experimental Protocol: Forced Swim Test (FST) in Rats

  • Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., 25°C) to a depth where the rat cannot touch the bottom or escape.

  • Procedure:

    • Pre-test session (Day 1): Rats are placed in the water cylinder for 15 minutes. This session is for habituation.

    • Test session (Day 2): 24 hours after the pre-test, the rats are again placed in the cylinder for a 5-minute test session. The duration of immobility (floating with only minimal movements to keep the head above water) is recorded.

  • Drug Administration: Amineptine or a vehicle control is administered at specific time points before the test session (e.g., 60, 30, and 15 minutes before).

  • Data Analysis: A significant decrease in the duration of immobility in the Amineptine-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.

G Experimental Workflow for Preclinical Antidepressant Screening Start Compound Synthesis (Amineptine) In_Vitro In Vitro Screening (Monoamine Reuptake Inhibition Assay) Start->In_Vitro In_Vivo_Behavioral In Vivo Behavioral Screening (Forced Swim Test) In_Vitro->In_Vivo_Behavioral Promising Activity In_Vivo_Mechanism In Vivo Mechanistic Studies (Microdialysis) In_Vivo_Behavioral->In_Vivo_Mechanism Antidepressant-like Effect Lead_Compound Lead Compound Identification In_Vivo_Mechanism->Lead_Compound Confirmed Mechanism of Action Clinical_Trials Clinical Trials Lead_Compound->Clinical_Trials

A generalized workflow for the preclinical screening of antidepressant candidates.

Clinical Efficacy and Adverse Effects

Clinical trials demonstrated that Amineptine was an effective antidepressant, with some studies suggesting a more rapid onset of action compared to other TCAs like amitriptyline. However, its clinical use was marred by a number of significant adverse effects.

Hepatotoxicity

Cases of drug-induced hepatitis, sometimes severe, were reported with Amineptine use. The mechanism is thought to be related to the metabolic activation of Amineptine by cytochrome P450 enzymes into a reactive metabolite that can covalently bind to liver proteins.

Abuse and Dependence

The psychostimulant effects of Amineptine led to its recreational use and reports of psychological dependence. This abuse potential was a major factor in its regulatory restrictions.

Dermatological Effects

A notable and often severe side effect was the development of a specific type of acne.

Conclusion

Amineptine represents a fascinating chapter in the history of psychopharmacology. Its unique dopaminergic mechanism offered a novel approach to the treatment of depression and provided valuable insights into the role of dopamine in mood regulation. However, the significant safety concerns associated with its use, including hepatotoxicity and abuse potential, ultimately led to its decline. The story of Amineptine serves as a critical case study for drug development professionals, highlighting the importance of a thorough evaluation of both efficacy and long-term safety in the pursuit of novel therapeutics.

References

Amineptine Hydrochloride and its Mechanism of Action on Dopamine Reuptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amineptine hydrochloride, a tricyclic antidepressant, exhibits a unique pharmacological profile primarily characterized by its selective inhibition of dopamine (B1211576) (DA) reuptake. This mechanism distinguishes it from classical tricyclic antidepressants, which predominantly target serotonin (B10506) and norepinephrine (B1679862) systems. By blocking the dopamine transporter (DAT), amineptine increases the synaptic concentration of dopamine, leading to enhanced dopaminergic neurotransmission in brain regions associated with mood, motivation, and reward. This in-depth technical guide provides a comprehensive overview of the mechanism of action of amineptine on dopamine reuptake, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Core Mechanism of Action: Dopamine Reuptake Inhibition

This compound's principal mechanism of action is the selective inhibition of the presynaptic dopamine transporter (DAT).[1][2][3][4] The DAT is a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal. By binding to the DAT, amineptine competitively inhibits this reuptake process.[5] This blockade leads to an increased concentration and prolonged residence time of dopamine in the synaptic cleft, thereby enhancing the activation of postsynaptic dopamine receptors.[1][2]

While its primary effect is on the dopaminergic system, amineptine also exhibits a weaker inhibitory effect on the norepinephrine transporter (NET), contributing to its overall pharmacological profile. Its activity at the serotonin transporter (SERT) is negligible.[6] This selectivity for the DAT over other monoamine transporters is a key feature that differentiates amineptine from other antidepressants.

The pharmacological effects of amineptine are primarily attributed to the parent drug itself, rather than its metabolites.[2] Chronic administration of amineptine has been shown to induce downregulation of dopamine D2 receptors, which is a common adaptive response to sustained increases in synaptic dopamine.[2]

Quantitative Data

The following tables summarize the available quantitative data on the interaction of amineptine with monoamine transporters and its effects on extracellular dopamine levels.

Table 1: In Vitro Inhibition of Monoamine Uptake by Amineptine

TransporterIC50 (µM)SpeciesPreparationReference
Dopamine (DA)1.4RatBrain Synaptosomes[7]
Norepinephrine (NE)10RatBrain Synaptosomes[7]

Table 2: In Vivo Effects of Amineptine on Extracellular Dopamine Levels (Microdialysis)

Brain RegionAmineptine Dose (mg/kg, i.p.)Perfusion Medium Ca++ (mM)Maximum Increase in Extracellular Dopamine (% of Basal)SpeciesReference
Striatum51.26~150%Rat[1]
Striatum101.26~250%Rat[1]
Striatum201.26~400%Rat[1]
Nucleus Accumbens51.26~150%Rat[1]
Nucleus Accumbens101.26~250%Rat[1]
Nucleus Accumbens201.26~350%Rat[1]
Frontal Cortex101.26Significant IncreaseRat[1]
Frontal Cortex201.26Significant IncreaseRat[1]

Note on Binding Affinity (Ki): While it is established that amineptine displaces radioligands such as [³H]-GBR 12783 from the dopamine transporter, indicating direct binding, a specific equilibrium dissociation constant (Ki) value for amineptine at the DAT is not consistently reported in the reviewed literature.[5][6] However, one study noted that the apparent affinity of amineptine for the DAT is more than 150 times higher than its affinity for the norepinephrine transporter.[5]

Experimental Protocols

Synaptosomal [³H]-Dopamine Uptake Assay

This protocol outlines the methodology for assessing the in vitro inhibition of dopamine uptake by amineptine in rat brain synaptosomes.

3.1.1. Materials

  • Rat brain tissue (e.g., striatum)

  • Homogenization buffer (e.g., 0.32 M sucrose)

  • Assay buffer (e.g., Krebs-Ringer phosphate (B84403) buffer, pH 7.4)

  • [³H]-Dopamine (radioligand)

  • This compound

  • Scintillation fluid

  • Glass fiber filters

  • Homogenizer (e.g., Teflon-glass)

  • Refrigerated centrifuge

  • Liquid scintillation counter

3.1.2. Procedure

  • Synaptosome Preparation:

    • Dissect the desired brain region (e.g., striatum) in ice-cold homogenization buffer.

    • Homogenize the tissue using a Teflon-glass homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction.

    • Wash the pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

    • Resuspend the final synaptosomal pellet in assay buffer.

  • Dopamine Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound or vehicle for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]-Dopamine.

    • Allow the uptake to proceed for a short, defined period (e.g., 5 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Non-specific uptake is determined in the presence of a high concentration of a known potent dopamine uptake inhibitor (e.g., cocaine or GBR 12783).

  • Data Analysis:

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the IC50 value for amineptine by plotting the percentage inhibition of specific [³H]-Dopamine uptake against the logarithm of the amineptine concentration.

In Vivo Microdialysis for Extracellular Dopamine Measurement

This protocol describes the methodology for measuring the effect of amineptine on extracellular dopamine levels in the brain of a freely moving rat.

3.2.1. Materials

  • Male Wistar or Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Surgical instruments

  • Dental cement

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • HPLC system with electrochemical detection (HPLC-ED)

3.2.2. Procedure

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Surgically expose the skull and drill a small hole at the coordinates corresponding to the target brain region (e.g., striatum or nucleus accumbens).

    • Implant a guide cannula and secure it to the skull with dental cement and anchor screws.

    • Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe to a syringe pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 1-2 hours.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer this compound (e.g., via intraperitoneal injection) or vehicle.

    • Continue collecting dialysate samples for several hours post-administration.

  • Dopamine Analysis:

    • Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

    • Quantify the dopamine levels by comparing the peak heights or areas to a standard curve.

    • Express the results as a percentage of the average baseline dopamine concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Dopamine Dopamine DAT->Dopamine Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding & Activation Amineptine Amineptine Amineptine->DAT Inhibition

Caption: Mechanism of Amineptine Action on Dopamine Reuptake.

Synaptosomal_Uptake_Assay cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Brain_Tissue 1. Brain Tissue (e.g., Striatum) Homogenization 2. Homogenization Brain_Tissue->Homogenization Centrifugation1 3. Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant1 4. Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 5. High-Speed Centrifugation Supernatant1->Centrifugation2 Synaptosomes 6. Resuspend Synaptosomes Centrifugation2->Synaptosomes Preincubation 7. Pre-incubation with Amineptine/Vehicle Synaptosomes->Preincubation Add_Radioligand 8. Add [3H]-Dopamine Preincubation->Add_Radioligand Incubation 9. Incubation (37°C) Add_Radioligand->Incubation Filtration 10. Rapid Filtration & Washing Incubation->Filtration Scintillation_Counting 11. Scintillation Counting Filtration->Scintillation_Counting Calculate_Uptake 12. Calculate Specific Uptake Scintillation_Counting->Calculate_Uptake IC50_Determination 13. Determine IC50 Calculate_Uptake->IC50_Determination

Caption: Workflow for Synaptosomal [³H]-Dopamine Uptake Assay.

InVivo_Microdialysis cluster_surgery Surgical Procedure cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia 1. Anesthesia & Stereotaxic Mounting Surgery 2. Skull Exposure & Drilling Anesthesia->Surgery Cannula_Implantation 3. Guide Cannula Implantation Surgery->Cannula_Implantation Recovery 4. Recovery Period Cannula_Implantation->Recovery Probe_Insertion 5. Probe Insertion Recovery->Probe_Insertion Perfusion 6. aCSF Perfusion Probe_Insertion->Perfusion Stabilization 7. Stabilization Period Perfusion->Stabilization Baseline_Collection 8. Baseline Sample Collection Stabilization->Baseline_Collection Drug_Administration 9. Amineptine/Vehicle Administration Baseline_Collection->Drug_Administration Post_Drug_Collection 10. Post-Administration Sample Collection Drug_Administration->Post_Drug_Collection HPLC_ED 11. HPLC-ED Analysis of Dialysates Post_Drug_Collection->HPLC_ED Quantification 12. Dopamine Quantification HPLC_ED->Quantification Data_Expression 13. Express as % of Baseline Quantification->Data_Expression

Caption: Workflow for In Vivo Microdialysis Experiment.

Conclusion

This compound's primary mechanism of action, the selective inhibition of the dopamine transporter, results in a significant increase in synaptic dopamine levels. This targeted action on the dopaminergic system provides a distinct pharmacological profile compared to other classes of antidepressants. The quantitative data from in vitro uptake assays and in vivo microdialysis studies consistently support this mechanism. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced effects of amineptine and similar compounds on dopamine neurotransmission. Future research could focus on elucidating the precise binding site of amineptine on the DAT and its effects on the kinetic parameters of dopamine transport to provide a more complete understanding of its molecular pharmacology.

References

The Dopaminergic Soul of an Atypical Antidepressant: A Technical Guide to Amineptine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core pharmacodynamics of amineptine hydrochloride, with a specific focus on its pronounced and defining dopaminergic activity. Amineptine, a tricyclic antidepressant, distinguishes itself from its class through a primary mechanism of action centered on the potentiation of dopaminergic neurotransmission. This document provides a comprehensive overview of its interaction with the dopamine (B1211576) system, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.

Core Mechanism of Action: A Selective Dopamine Reuptake Inhibitor

Amineptine's principal mechanism of action is the selective inhibition of the dopamine transporter (DAT), leading to an increased concentration and prolonged residence time of dopamine in the synaptic cleft.[1][2] This enhanced dopaminergic signaling in brain regions such as the striatum, nucleus accumbens, and frontal cortex is believed to be the primary driver of its antidepressant and psychostimulant effects.[3][4][5] While it exhibits some activity at the norepinephrine (B1679862) transporter (NET), its affinity for DAT is significantly higher, and it has a notably weak effect on the serotonin (B10506) transporter (SERT).[6][7][8]

Signaling Pathway of Dopamine and Amineptine's Point of Intervention

The following diagram illustrates the normal signaling pathway of dopamine at the synapse and the precise point of intervention by this compound.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine ldopa L-DOPA tyrosine->ldopa Tyrosine Hydroxylase dopamine_vesicle Dopamine (in vesicle) ldopa->dopamine_vesicle DOPA Decarboxylase dopamine_synapse Dopamine dopamine_vesicle->dopamine_synapse Release dat Dopamine Transporter (DAT) dopamine_synapse->dat Reuptake dopamine_receptor Dopamine Receptor dopamine_synapse->dopamine_receptor Binding downstream Downstream Signaling dopamine_receptor->downstream Activation amineptine Amineptine Hydrochloride amineptine->dat Inhibition

Dopaminergic synapse and Amineptine's mechanism.
Dopamine Release

In addition to reuptake inhibition, some studies suggest that amineptine can also induce the release of dopamine from presynaptic terminals.[6][7] However, this effect is considered to be significantly less pronounced than its potent reuptake blocking activity, especially when compared to classic psychostimulants like amphetamine.[5] The dopamine-releasing action of amineptine appears to be dependent on the cytoplasmic pool of the neurotransmitter.[7]

Quantitative Pharmacodynamic Profile

The following tables summarize the key quantitative data regarding amineptine's interaction with monoamine transporters and its effects on dopamine dynamics.

Monoamine Transporter Binding and Reuptake Inhibition
TransporterParameterValue (µM)SpeciesReference
Dopamine (DAT) IC₅₀ (Uptake Inhibition)1.4Rat[7]
Norepinephrine (NET) IC₅₀ (Uptake Inhibition)10Rat[7]
Serotonin (SERT) Uptake InhibitionNo significant effectRat[5]

IC₅₀: Half maximal inhibitory concentration.

In Vivo Effects on Extracellular Dopamine and Metabolites
Brain RegionEffect on DopamineEffect on MetabolitesSpeciesReference
Striatum Dose-dependent increaseIncrease in Homovanillic Acid (HVA)Rat[4][5][9]
Nucleus Accumbens Dose-dependent increasePreferential decrease in 3,4-dihydroxyphenylacetic acid (DOPAC) at high dosesRat[4][5]
Frontal Cortex Significant increaseNo consistent effects on HVA or DOPACRat[4][9]

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the dopaminergic activity of this compound.

Radioligand Binding Assay for Dopamine Transporter Affinity

This assay quantifies the binding affinity of amineptine for the dopamine transporter using a radiolabeled ligand, such as [³H]GBR 12783, which is a selective DAT inhibitor.

Experimental Workflow:

prep Membrane Preparation (e.g., from rat striatum) incubation Incubation: - Membranes - [3H]GBR 12783 - Amineptine (or vehicle) prep->incubation filtration Rapid Filtration (to separate bound and free radioligand) incubation->filtration scintillation Scintillation Counting (to quantify radioactivity) filtration->scintillation analysis Data Analysis (IC50 and Ki determination) scintillation->analysis

Workflow for a DAT radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Dissect and homogenize rat striatal tissue in ice-cold sucrose (B13894) buffer.

    • Perform differential centrifugation to isolate the crude membrane fraction.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.[3][10]

  • Binding Assay:

    • In assay tubes, combine the membrane preparation, a fixed concentration of [³H]GBR 12783, and varying concentrations of amineptine.

    • For total binding, omit amineptine.

    • For non-specific binding, include a high concentration of a non-radiolabeled DAT inhibitor (e.g., mazindol or unlabeled GBR 12783).[10]

    • Incubate the tubes to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.[3]

  • Quantification and Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value of amineptine from the competition binding curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Microdialysis for Extracellular Dopamine Measurement

This technique allows for the sampling of extracellular fluid from specific brain regions of freely moving animals to measure changes in dopamine concentration following amineptine administration.

Protocol:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula into the target brain region (e.g., striatum or nucleus accumbens) and secure it with dental cement.[1]

    • Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect baseline dialysate samples at regular intervals.[11]

    • Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples.[9]

  • Sample Analysis:

    • Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[1]

    • Quantify the changes in extracellular dopamine levels relative to the baseline.

Fast-Scan Cyclic Voltammetry (FSCV) for Real-Time Dopamine Dynamics

FSCV is an electrochemical technique used to monitor real-time changes in dopamine release and reuptake in brain slices or in vivo with sub-second temporal resolution.

Protocol:

  • Electrode Placement:

    • In an ex vivo brain slice preparation or in an anesthetized animal, a carbon-fiber microelectrode is placed in the brain region of interest.[12][13]

    • A stimulating electrode is positioned to evoke dopamine release.

  • Dopamine Measurement:

    • A triangular voltage waveform is applied to the carbon-fiber microelectrode at a high scan rate (e.g., 400 V/s).[14]

    • Dopamine is oxidized and then reduced at the electrode surface, generating a current that is proportional to its concentration.

    • Electrical stimulation is applied to evoke dopamine release, and the resulting changes in current are recorded.

  • Data Analysis:

    • The recorded current is converted to dopamine concentration.

    • The kinetics of dopamine release and reuptake (Vmax, Km) can be modeled and analyzed before and after the application of amineptine.[12]

Logical Relationships in Amineptine's Dopaminergic Activity

The following diagram illustrates the logical flow of events from amineptine administration to its ultimate effect on dopaminergic neurotransmission.

admin Amineptine Administration binding Binding to Dopamine Transporter (DAT) admin->binding release Induction of Dopamine Release (minor component) admin->release inhibition Inhibition of Dopamine Reuptake binding->inhibition increase_da Increased Synaptic Dopamine Concentration inhibition->increase_da release->increase_da prolonged_signal Prolonged Dopaminergic Signaling increase_da->prolonged_signal effects Antidepressant and Psychostimulant Effects prolonged_signal->effects

Logical flow of Amineptine's dopaminergic action.

Conclusion

This compound's pharmacodynamic profile is uniquely characterized by its potent and selective inhibition of the dopamine transporter. This targeted action on the dopaminergic system differentiates it from classical tricyclic antidepressants and underlies its distinct therapeutic effects. The quantitative data and experimental methodologies presented in this guide provide a comprehensive framework for understanding and further investigating the intricate dopaminergic activity of this compelling molecule. The provided protocols for radioligand binding, in vivo microdialysis, and fast-scan cyclic voltammetry serve as a foundation for researchers and drug development professionals to explore the nuances of amineptine's mechanism and to guide the discovery of novel therapeutics targeting the dopamine system.

References

The In Vivo Journey of Amineptine Hydrochloride: A Deep Dive into its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amineptine hydrochloride, a tricyclic antidepressant, is distinguished by its unique mechanism of action, primarily as a dopamine (B1211576) reuptake inhibitor.[1] This sets it apart from many other antidepressants that predominantly target serotonin (B10506) or norepinephrine (B1679862) pathways.[1] Understanding the in vivo behavior of amineptine, from its absorption and distribution to its metabolic fate and excretion, is crucial for comprehending its therapeutic effects and potential toxicities. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex pathways.

Pharmacokinetics

Amineptine is rapidly absorbed and eliminated from the body, with its pharmacokinetic profile being well-characterized in healthy young and elderly adults.[2]

Absorption and Distribution

Following oral administration, amineptine is quickly absorbed from the gastrointestinal tract.[1] Peak plasma concentrations (Cmax) of the parent drug are typically reached within approximately one hour.[2] The drug exhibits a large apparent volume of distribution, indicating extensive tissue uptake.[2][3]

Metabolism and Excretion

Amineptine undergoes extensive hepatic metabolism, primarily through two major pathways: β-oxidation of its heptanoic acid side chain and hydroxylation of the dibenzocycloheptyl ring.[4] The resulting metabolites are then excreted, primarily via the kidneys.[4] The elimination half-life of amineptine is very short, around 0.8 to 1.0 hours, while its main active metabolite has a slightly longer half-life of 1.5 to 2.5 hours.[2][5] Due to these short half-lives, significant accumulation of amineptine and its major metabolite is not observed with repeated administration.[5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of amineptine and its primary metabolite in various study populations.

Table 1: Single-Dose Pharmacokinetics of Amineptine and its Main Metabolite in Healthy Young Adults (100 mg Oral Dose) [3]

ParameterAmineptine (Mean ± SD)Main Metabolite (Mean ± SD)
Cmax (ng/mL) 772 ± 603471 ± 274
Tmax (h) 0.92 ± 0.321.40 ± 0.49
t½ (h) 0.80 ± 0.252.51 ± 0.94
AUC₀-∞ (ng·h/mL) 1022 ± 4102567 ± 914
Cl/F (L/h) 124.8 ± 57.6-
Vd/F (L/kg) 2.4 ± 1.1-

Table 2: Comparative Pharmacokinetics of Amineptine and its Main Metabolite in Young vs. Elderly Subjects (Single 100 mg Oral Dose) [1]

ParameterYoung Adults (Mean)Elderly Adults (Mean)
Amineptine t½ (h) 0.8No significant change
Metabolite t½ (h) 2.5Greater than in young adults
Amineptine AUC (ng·h/mL) -No significant change
Metabolite AUC (ng·h/mL) -Greater than in young adults

Table 3: Peak Plasma Concentrations after Different Single Oral Doses [5]

DoseAmineptine Cmax (ng/mL)Main Metabolite Cmax (ng/mL)
100 mg 277 - 2,215 (mean 772)144 - 1,068 (mean 471)
200 mg 750 - 940750 - 970

Metabolism

The biotransformation of amineptine is a critical aspect of its pharmacology, leading to the formation of several metabolites, some of which retain pharmacological activity.

Major Metabolic Pathways

The two primary routes of amineptine metabolism are:

  • β-Oxidation: The heptanoic acid side chain of amineptine undergoes β-oxidation, a process typically associated with fatty acid metabolism. This leads to the sequential shortening of the side chain, resulting in a pentanoic acid derivative (the main metabolite) and subsequently a propanoic acid derivative.[4]

  • Hydroxylation: The dibenzocycloheptyl ring system is hydroxylated, primarily at the C10 position. This reaction is catalyzed by cytochrome P450 (CYP) enzymes and results in the formation of two diastereoisomers.[4] While the specific CYP isozymes responsible for amineptine hydroxylation have not been definitively identified, studies on other tricyclic antidepressants suggest the involvement of CYP2C19, CYP2D6, and CYP3A4.

A minor metabolic pathway involving lactamization of the β-oxidized metabolites has also been reported.[4]

Visualizing the Metabolic Pathway

Amineptine Metabolism Amineptine Amineptine (Heptanoic Acid Side Chain) Pentanoic_Acid_Metabolite Pentanoic Acid Metabolite (Main Metabolite) Amineptine->Pentanoic_Acid_Metabolite β-Oxidation Hydroxylated_Metabolites 10-Hydroxy-Amineptine (Diastereoisomers) Amineptine->Hydroxylated_Metabolites Hydroxylation (CYP450) Propanoic_Acid_Metabolite Propanoic Acid Metabolite Pentanoic_Acid_Metabolite->Propanoic_Acid_Metabolite β-Oxidation Lactam_Metabolites Lactam Metabolites (Minor) Pentanoic_Acid_Metabolite->Lactam_Metabolites Lactamization

Caption: Major metabolic pathways of Amineptine.

Experimental Protocols

Accurate quantification of amineptine and its metabolites in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed analytical techniques.

HPLC Method for Quantification in Plasma

A widely used method for the simultaneous determination of amineptine and its main metabolite in plasma involves reversed-phase HPLC with UV detection.

  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard (e.g., a structurally related tricyclic compound).

    • Alkalinize the plasma sample.

    • Perform liquid-liquid extraction with an organic solvent mixture (e.g., heptane-isoamyl alcohol).

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., µBondapak C18).

    • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.

    • Detection: UV detection at a specific wavelength (e.g., 210 nm).

GC-MS Method for Quantification in Biological Samples

GC-MS offers high sensitivity and specificity for the analysis of amineptine, though it requires derivatization to improve the volatility and thermal stability of the analytes.

  • Sample Preparation and Derivatization:

    • Extract amineptine and its metabolites from the biological matrix (e.g., plasma, urine) using liquid-liquid or solid-phase extraction.

    • Evaporate the solvent.

    • Derivatize the dried extract using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). This involves heating the sample with the derivatizing reagent to convert polar functional groups (amines and carboxylic acids) into their more volatile trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5MS).

    • Carrier Gas: Helium.

    • Ionization: Electron ionization (EI).

    • Detection: Mass spectrometry in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Visualizing the Experimental Workflow

Analytical Workflow cluster_HPLC HPLC Protocol cluster_GCMS GC-MS Protocol Plasma_Sample_HPLC Plasma Sample Add_IS_Alkalinize Add Internal Standard & Alkalinize Plasma_Sample_HPLC->Add_IS_Alkalinize LLE Liquid-Liquid Extraction Add_IS_Alkalinize->LLE Evaporate_Reconstitute_HPLC Evaporate & Reconstitute LLE->Evaporate_Reconstitute_HPLC HPLC_Analysis HPLC-UV Analysis Evaporate_Reconstitute_HPLC->HPLC_Analysis Bio_Sample_GCMS Biological Sample Extraction Extraction (LLE or SPE) Bio_Sample_GCMS->Extraction Evaporate_Derivatize Evaporate & Derivatize (e.g., with BSTFA) Extraction->Evaporate_Derivatize GCMS_Analysis GC-MS Analysis Evaporate_Derivatize->GCMS_Analysis

Caption: General workflows for HPLC and GC-MS analysis.

Conclusion

This compound exhibits rapid absorption and elimination, with its pharmacokinetic profile characterized by a short half-life and extensive hepatic metabolism. The primary metabolic pathways of β-oxidation and hydroxylation lead to the formation of several metabolites, with the pentanoic acid derivative being the major active metabolite. While the involvement of cytochrome P450 enzymes is established, the specific isozymes responsible for amineptine's hydroxylation require further investigation. The analytical methods of HPLC and GC-MS provide reliable means for quantifying amineptine and its metabolites in biological fluids, crucial for detailed pharmacokinetic and toxicological studies. This comprehensive understanding of amineptine's in vivo disposition is essential for optimizing its therapeutic use and minimizing potential adverse effects. Further research into its metabolism in special populations, such as individuals with hepatic or renal impairment, would provide valuable insights for clinical practice.

References

Amineptine Hydrochloride's Effects on Norepinephrine Reuptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amineptine hydrochloride, a tricyclic antidepressant, is primarily recognized for its significant activity as a dopamine (B1211576) reuptake inhibitor. However, it also exerts a measurable, albeit less potent, inhibitory effect on the norepinephrine (B1679862) transporter (NET). This technical guide provides an in-depth analysis of the interaction between this compound and the norepinephrine reuptake process. It includes a compilation of available quantitative data, detailed experimental methodologies for assessing norepinephrine reuptake inhibition, and a visualization of the potential downstream signaling consequences of chronic norepinephrine transporter blockade, specifically focusing on adrenoceptor downregulation. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Amineptine is a unique tricyclic antidepressant, distinguished from others in its class by its primary mechanism of action as a dopamine reuptake inhibitor.[1] While its effects on the dopaminergic system are well-documented, its interaction with the noradrenergic system, specifically its ability to inhibit the reuptake of norepinephrine, contributes to its overall pharmacological profile.[1] Understanding the nuances of this interaction is crucial for a complete comprehension of amineptine's therapeutic effects and potential side effects. This guide will focus specifically on the effects of this compound on norepinephrine reuptake, providing quantitative data, detailed experimental protocols, and an exploration of the downstream signaling pathways.

Quantitative Data: Inhibitory Activity of Amineptine on Norepinephrine Reuptake

The inhibitory potency of this compound on the norepinephrine transporter (NET) has been quantified in vitro. The half-maximal inhibitory concentration (IC50) is a key metric used to describe the concentration of a drug required to inhibit a biological process by 50%.

CompoundParameterValueSpeciesSystemReference
AmineptineIC5010 µMRatBrain Synaptosomes

Note: A lower IC50 value indicates a higher potency. For comparison, amineptine's IC50 for dopamine reuptake inhibition in the same study was found to be 1.4 µM, highlighting its greater selectivity for the dopamine transporter.

Experimental Protocols

The following section details the established methodologies for determining the inhibitory effects of a compound on norepinephrine reuptake, based on the foundational techniques used in the cited research.

Norepinephrine Reuptake Inhibition Assay in Rat Brain Synaptosomes

This protocol describes a common method for measuring the inhibition of radiolabeled norepinephrine uptake into isolated nerve terminals (synaptosomes).

Objective: To determine the IC50 value of this compound for the inhibition of norepinephrine reuptake.

Materials:

  • Rat brain tissue (e.g., cortex or hypothalamus)

  • Sucrose (B13894) solution (0.32 M)

  • Krebs-Ringer phosphate (B84403) buffer (pH 7.4)

  • [³H]-Norepinephrine (radiolabeled)

  • This compound solutions of varying concentrations

  • Scintillation fluid

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

Procedure:

  • Synaptosome Preparation:

    • Euthanize rats and rapidly dissect the desired brain region (e.g., cerebral cortex).

    • Homogenize the tissue in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) for 20 minutes to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer phosphate buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound or vehicle (control) for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]-Norepinephrine.

    • Allow the uptake to proceed for a short, defined period (e.g., 5 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

G cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis prep1 Homogenize Brain Tissue prep2 Low-Speed Centrifugation prep1->prep2 prep3 High-Speed Centrifugation prep2->prep3 prep4 Resuspend Synaptosomes prep3->prep4 assay1 Pre-incubate with Amineptine prep4->assay1 assay2 Add [³H]-Norepinephrine assay1->assay2 assay3 Terminate Uptake assay2->assay3 analysis1 Measure Radioactivity assay3->analysis1 analysis2 Calculate % Inhibition analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Neuron NE Norepinephrine Beta_AR β-Adrenergic Receptor NE->Beta_AR Binds Alpha2_AR α2-Adrenergic Autoreceptor NE->Alpha2_AR Binds G_protein_beta G-protein Beta_AR->G_protein_beta Activates GRK_beta GRK Beta_AR->GRK_beta Recruits & Activates Arrestin_beta β-Arrestin Beta_AR->Arrestin_beta Binds AC_beta Adenylyl Cyclase G_protein_beta->AC_beta Activates cAMP_beta cAMP AC_beta->cAMP_beta Produces PKA_beta PKA cAMP_beta->PKA_beta Activates GRK_beta->Beta_AR Phosphorylates Internalization_beta Internalization & Degradation Arrestin_beta->Internalization_beta Mediates NET Norepinephrine Transporter (NET) Amineptine Amineptine Amineptine->NET Inhibits G_protein_alpha G-protein (Gi) Alpha2_AR->G_protein_alpha Activates GRK_alpha GRK Alpha2_AR->GRK_alpha Recruits & Activates Arrestin_alpha β-Arrestin Alpha2_AR->Arrestin_alpha Binds AC_alpha Adenylyl Cyclase G_protein_alpha->AC_alpha Inhibits cAMP_alpha cAMP AC_alpha->cAMP_alpha Decreases NE_release NE Release cAMP_alpha->NE_release Inhibits GRK_alpha->Alpha2_AR Phosphorylates Internalization_alpha Internalization & Degradation Arrestin_alpha->Internalization_alpha Mediates

References

Primary Metabolites of Amineptine Hydrochloride: A Technical Overview of Their Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amineptine, a tricyclic antidepressant with a unique dopaminergic profile, undergoes extensive hepatic metabolism, resulting in several primary metabolites. This technical guide provides a comprehensive overview of the principal metabolic pathways of Amineptine hydrochloride, identifies its primary metabolites, and discusses their pharmacological activity. While quantitative data on the specific activity of each metabolite is limited in publicly available literature, this document consolidates the existing knowledge, presents pharmacokinetic data for the parent compound and its main metabolite fraction, and provides detailed experimental protocols for their analysis and pharmacological characterization. This guide is intended to serve as a foundational resource for researchers in pharmacology and drug development.

Introduction

This compound, chemically known as 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid hydrochloride, is a tricyclic antidepressant distinguished by its selective and potent inhibition of dopamine (B1211576) reuptake, with a lesser effect on norepinephrine (B1679862) reuptake.[1][2][3][4][5][6][7][8] Its unique mechanism of action has made it a subject of significant interest in neuropharmacology. Upon administration, Amineptine is rapidly absorbed and undergoes extensive metabolism in the liver.[9] The resulting metabolites are believed to contribute to the overall pharmacological profile of the drug, although their individual potencies are considered to be lower than the parent compound.[10][11] Understanding the metabolic fate of Amineptine and the activity of its metabolites is crucial for a complete comprehension of its therapeutic effects and potential for drug-drug interactions.

Metabolic Pathways of Amineptine

Amineptine is primarily metabolized through two major pathways: beta-oxidation of its heptanoic acid side chain and hydroxylation of the dibenzocycloheptyl ring.[12] A minor pathway involving the formation of a reactive epoxide metabolite has also been proposed, which may be associated with the reported hepatotoxicity of the drug.[11][13][14][15]

Beta-Oxidation

Similar to fatty acids, the heptanoic acid side chain of Amineptine can undergo beta-oxidation, leading to the sequential shortening of the carbon chain. This process results in the formation of two primary metabolites:

  • 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]pentanoic acid

  • 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]propanoic acid

Hydroxylation

Hydroxylation of the tricyclic ring system is another significant metabolic route. This reaction primarily occurs at the 10-position of the dibenzocycloheptyl ring, leading to the formation of:

  • 10-Hydroxyamineptine

Due to the chiral nature of the 10-carbon, this metabolite can exist as two diastereoisomers.[12]

Epoxidation

In vitro studies using liver microsomes have suggested that Amineptine can be metabolized by cytochrome P450 enzymes to form a reactive epoxide intermediate on the dibenzocycloheptyl ring.[11][13][14][15] This electrophilic metabolite can covalently bind to cellular macromolecules, a mechanism that has been implicated in drug-induced hepatotoxicity.

G Amineptine Amineptine BetaOxidation Beta-Oxidation Amineptine->BetaOxidation Hydroxylation Hydroxylation Amineptine->Hydroxylation Epoxidation Epoxidation (CYP450) Amineptine->Epoxidation PentanoicAcid Pentanoic Acid Metabolite BetaOxidation->PentanoicAcid HydroxyAmineptine 10-Hydroxyamineptine Hydroxylation->HydroxyAmineptine Epoxide Reactive Epoxide Metabolite Epoxidation->Epoxide PropanoicAcid Propanoic Acid Metabolite PentanoicAcid->PropanoicAcid Hepatotoxicity Potential Hepatotoxicity Epoxide->Hepatotoxicity

Metabolic Pathways of Amineptine

Pharmacological Activity of Primary Metabolites

The primary metabolites of Amineptine are reported to possess a pharmacological profile similar to the parent compound, acting as dopamine and norepinephrine reuptake inhibitors. However, their potency is considered to be significantly lower than that of Amineptine.[10] Some studies have suggested that the overall pharmacological effects of Amineptine are primarily due to the unchanged drug rather than its metabolites.[3][11][16][17][18]

A thorough review of the scientific literature did not yield specific quantitative data (e.g., Ki or IC50 values) for the binding affinity or reuptake inhibition of the individual beta-oxidation or hydroxylated metabolites at the dopamine transporter (DAT) or norepinephrine transporter (NET). Therefore, the activity of the parent compound is presented here as a key reference.

Table 1: Pharmacological Activity of Amineptine

TargetAssayValueReference
Dopamine Transporter (DAT)3H-Dopamine Uptake Inhibition (rat striatal synaptosomes)IC50: ~10 µM[19]
Dopamine Transporter (DAT)3H-GBR 12783 Displacement (rat striatal membranes)High Affinity[19]
Norepinephrine Transporter (NET)3H-Desipramine Displacement (rat cortical membranes)Low Affinity (>150-fold lower than for DAT)[19]

Quantitative Pharmacokinetic Data

Pharmacokinetic studies have been conducted on Amineptine and its "main metabolite" fraction (not differentiated into individual metabolites). The data from a single-dose study in healthy young adults are summarized below.

Table 2: Pharmacokinetic Parameters of Amineptine and its Main Metabolite (Single 100 mg Oral Dose)

ParameterAmineptineMain MetaboliteReference
Tmax (h) ~1.0~1.5[10]
Cmax (ng/mL) 277 - 2,215 (mean: 772)144 - 1,068 (mean: 471)[10]
Elimination Half-life (t1/2) (h) 0.8 - 1.01.5 - 2.5[5][10]

Table 3: Pharmacokinetic Parameters of Amineptine and its Main Metabolite (Single 200 mg Oral Dose)

ParameterAmineptineMain MetaboliteReference
Cmax (ng/mL) 750 - 940750 - 970[5]

Experimental Protocols

HPLC Method for Quantification of Amineptine and its Main Metabolite in Plasma

This protocol is adapted from published methods for the analysis of Amineptine and its primary metabolite fraction in human plasma.[9][12]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis Plasma Alkalinized Plasma Sample (+ Internal Standard) SPE Solid-Phase Extraction (Extrelut Column) Plasma->SPE Elution Elution (Diethyl ether-Methylene chloride) SPE->Elution Evaporation Evaporation & Reconstitution (0.01 M HCl) Elution->Evaporation Injection Injection onto HPLC System Evaporation->Injection Column Column: μBondapak C18 Injection->Column Detection UV Detection (210 nm) Column->Detection MobilePhase Mobile Phase: Acetonitrile (B52724) / 0.025 M KH2PO4 MobilePhase->Column

HPLC Analysis Workflow
  • Sample Preparation:

    • To an alkalinized plasma sample, add an internal standard (e.g., quinupramine).

    • Perform solid-phase extraction using an Extrelut column.

    • Elute the analytes with a mixture of diethyl ether and methylene (B1212753) chloride.

    • Evaporate the eluate to dryness and reconstitute the residue in 0.01 M hydrochloric acid.

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC system with a UV detector.

    • Column: µBondapak C18 column.

    • Mobile Phase: A mixture of acetonitrile and 0.025 M potassium dihydrogenphosphate.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 20 µL.

Radioligand Binding Assay for Dopamine Transporter (DAT) Activity

This protocol is a generalized method adapted from established procedures for assessing the binding of compounds to the dopamine transporter using [3H]GBR 12935.[10][12][19][20][21]

G MembranePrep Membrane Preparation (e.g., from rat striatum) Incubation Incubation: Membranes + [3H]GBR 12935 + Test Compound / Vehicle / Unlabeled Ligand MembranePrep->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Washing Washing with Ice-Cold Buffer Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Analysis Data Analysis (IC50, Ki calculation) Scintillation->Analysis

DAT Radioligand Binding Assay Workflow
  • Materials:

    • Membrane preparation from a dopamine-rich brain region (e.g., rat striatum) or cells expressing DAT.

    • [3H]GBR 12935 (radioligand).

    • Unlabeled GBR 12935 or another high-affinity DAT ligand (for non-specific binding).

    • Test compounds (Amineptine and its metabolites).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the membrane preparation, [3H]GBR 12935 (at a concentration near its Kd), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GBR 12935.

    • Incubate to allow binding to reach equilibrium (e.g., 2-3 hours at 4°C).

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value from the concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.

Radioligand Binding Assay for Norepinephrine Transporter (NET) Activity

This protocol is a generalized method adapted from established procedures for assessing the binding of compounds to the norepinephrine transporter using [3H]nisoxetine.[9][13][14][16][22]

  • Materials:

    • Membrane preparation from a norepinephrine-rich brain region or cells expressing NET.

    • [3H]nisoxetine (radioligand).

    • Desipramine or another high-affinity NET ligand (for non-specific binding).

    • Test compounds (Amineptine and its metabolites).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • The procedure is analogous to the DAT binding assay, with the substitution of [3H]nisoxetine as the radioligand and a suitable NET-selective ligand for determining non-specific binding.

Conclusion

References

Amineptine Hydrochloride: An In-depth Technical Guide to its Classification as an Atypical Tricyclic Antidepressant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amineptine hydrochloride, a derivative of the tricyclic antidepressant (TCA) family, presents a unique pharmacological profile that distinguishes it from classical TCAs.[1][2] This technical guide delineates the core evidence classifying amineptine as an atypical TCA, focusing on its distinct mechanism of action, receptor binding profile, and pharmacokinetic properties. Through a comprehensive review of preclinical and clinical data, this document elucidates the biochemical and physiological basis for its primary activity as a dopamine (B1211576) reuptake inhibitor, a characteristic that diverges significantly from the serotonergic and noradrenergic predominance of conventional TCAs.[1][3] Detailed experimental methodologies and quantitative data are presented to provide a thorough resource for researchers in pharmacology and drug development.

Introduction: The Tricyclic Antidepressant Landscape

Tricyclic antidepressants, named for their characteristic three-ring chemical structure, were a cornerstone of depression treatment for many years.[3] Classical TCAs, such as amitriptyline (B1667244) and imipramine, exert their therapeutic effects primarily by inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE).[4][5][6] However, their clinical utility is often hampered by a broad range of side effects stemming from their affinity for other receptors, including muscarinic acetylcholine, histamine (B1213489) H1, and alpha-adrenergic receptors.[1][4]

Amineptine, developed in the 1960s, shares the tricyclic core but possesses a unique 7-aminoheptanoic acid side chain.[7][8] This structural modification dramatically alters its pharmacological activity, leading to its classification as an "atypical" TCA.[4][9] Its primary mechanism involves the selective inhibition of dopamine (DA) reuptake, with a much weaker effect on norepinephrine and negligible interaction with serotonin transporters.[4][10][11] This distinct profile results in a different clinical presentation, characterized by a rapid onset of action and psychostimulant effects, but also a potential for abuse, which has led to its withdrawal from many markets.[1][2][12]

Pharmacodynamics: A Dopaminergic Focus

The defining characteristic of amineptine's atypical nature is its potent and selective action on the dopamine transporter (DAT).[1][9] By blocking DAT, amineptine increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission in brain regions critical for mood, motivation, and reward.[1][13]

Neurotransmitter Transporter Affinity
Parameter Target Value Species/System Reference
IC50[3H]-Noradrenaline Uptake10 µMRat Brain Synaptosomes[9]

This table highlights amineptine's comparatively weak inhibition of norepinephrine reuptake.

Receptor Binding Profile

Unlike classical TCAs, amineptine displays a remarkably "clean" receptor binding profile, with very weak or no interaction with a range of postsynaptic receptors.[2] This lack of affinity for muscarinic, histaminic, and adrenergic receptors accounts for its favorable side-effect profile compared to other TCAs, with significantly lower incidences of sedation, dry mouth, and constipation.[1]

Receptor Target Binding Affinity (Ki, nM) Species Reference
Serotonin (5-HT1, 5-HT2)>100,000Rat[2][7]
Adrenergic (α1, α2, β)>100,000Rat[2]
Dopamine (D1, D2)>100,000Canine, Rat[2]
Histamine (H1)>100,000Rat[2]
Muscarinic Acetylcholine (mACh)>100,000Rat[2]

This table summarizes amineptine's low affinity for various CNS receptors, underpinning its atypical classification. The high Ki values indicate very weak binding.

Mechanism of Action Visualization

The following diagram illustrates the differential mechanisms of typical TCAs versus amineptine at the neuronal synapse.

Figure 1: Comparative Synaptic Mechanisms

Pharmacokinetics

This compound is rapidly absorbed following oral administration.[1] It undergoes extensive hepatic metabolism, primarily through deamination and demethylation.[1] A key pharmacokinetic feature is its very short elimination half-life, which prevents significant accumulation with repeated dosing but may contribute to its abuse potential due to the need for frequent administration to maintain its stimulant effects.[2][14]

Parameter Amineptine Major Metabolite Study Population Reference
Time to Peak (Tmax) ~1.0 hour~1.5 - 2.5 hoursHealthy Young Adults[2][14][15]
Elimination Half-life (t½) ~0.8 - 1.0 hour~1.5 - 2.5 hoursHealthy Young Adults[2][14][15]
Peak Plasma (Cmax) after 100mg Mean: 772 ng/mLMean: 471 ng/mLHealthy Young Adults[2]
Peak Plasma (Cmax) after 200mg ~750 - 940 ng/mL~750 - 970 ng/mLNot Specified[2]
Apparent Volume of Distribution (Vd) 2.4 L/kgNot ReportedHealthy Young Adults[15]
Apparent Plasma Clearance 124.8 L/hNot ReportedHealthy Young Adults[15]

This table provides a summary of key pharmacokinetic parameters for amineptine and its primary metabolite following oral administration.

Experimental Protocols

The characterization of amineptine's pharmacological profile relies on standardized in vitro assays. The following sections detail the generalized methodologies for the key experiments used to determine its atypical properties.

Neurotransmitter Uptake Inhibition Assay

This assay measures a compound's ability to block the reuptake of a specific neurotransmitter into nerve terminals (synaptosomes) or transfected cells.

Objective: To determine the IC50 value of amineptine for the inhibition of dopamine and norepinephrine transporters.

Methodology:

  • Tissue/Cell Preparation:

    • For synaptosome preparation, brain regions rich in the transporter of interest (e.g., striatum for DAT, cortex for NET) are dissected from rodents.[9] The tissue is homogenized in a buffered sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction.

    • Alternatively, cell lines (e.g., HEK293) stably transfected to express a specific human transporter (hDAT, hNET, or hSERT) are cultured and harvested.[16][17]

  • Assay Procedure:

    • Aliquots of the synaptosome preparation or transfected cells are pre-incubated for a short period (e.g., 5-10 minutes) at 37°C with various concentrations of this compound or a reference compound.[17]

    • A radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine) is added at a concentration near its Michaelis-Menten constant (KM) to initiate the uptake reaction.[18]

    • The incubation continues for a defined period (e.g., 5-15 minutes) where uptake is linear.

    • Non-specific uptake is determined in parallel incubations containing a high concentration of a known potent reuptake inhibitor (e.g., cocaine for DAT).[19]

  • Termination and Measurement:

    • The uptake process is terminated by rapid filtration through glass fiber filters, washing immediately with ice-cold buffer to remove extracellular radioligand.[19]

    • The radioactivity trapped on the filters, representing the amount of neurotransmitter taken up by the cells, is measured using liquid scintillation counting.

  • Data Analysis:

    • Specific uptake is calculated by subtracting non-specific uptake from total uptake.

    • The percentage inhibition of specific uptake is plotted against the logarithm of the amineptine concentration.

    • The IC50 value (the concentration of amineptine that inhibits 50% of specific uptake) is determined by non-linear regression analysis of the dose-response curve.[19]

cluster_prep Preparation cluster_assay Assay Incubation cluster_measure Measurement cluster_analysis Data Analysis P1 Prepare Synaptosomes or Transfected Cells A1 Pre-incubate Cells with Amineptine P1->A1 P2 Prepare Amineptine Serial Dilutions P2->A1 P3 Prepare Radioligand ([3H]DA or [3H]NE) A2 Add Radioligand to Initiate Uptake P3->A2 A1->A2 A3 Incubate at 37°C A2->A3 M1 Terminate by Rapid Filtration A3->M1 M2 Wash Filters M1->M2 M3 Scintillation Counting M2->M3 D1 Calculate % Inhibition M3->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Figure 2: Workflow for Neurotransmitter Uptake Inhibition Assay

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of amineptine for various neurotransmitter receptors (e.g., D2, 5-HT2, H1, M1).

Methodology:

  • Membrane Preparation:

    • Brain tissue or cultured cells expressing the receptor of interest are homogenized in an ice-cold buffer.[19][20]

    • The homogenate is centrifuged at high speed to pellet the cell membranes containing the receptors. The pellet is washed and resuspended in an assay buffer.[19]

    • Protein concentration is determined using a standard method (e.g., BCA assay).[19]

  • Assay Procedure:

    • In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (amineptine).[20]

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known unlabeled ligand that saturates the receptors (e.g., butaclamol for D2).[20]

    • The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.

  • Termination and Measurement:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.[20]

    • Filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • Specific binding is calculated as Total Binding - Non-specific Binding.

    • The data are used to generate a competition curve, plotting the percentage of specific binding against the log concentration of amineptine.

    • The IC50 value is determined from the curve.

    • The inhibitor constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[19]

Clinical Implications and Classification

The pharmacodynamic and pharmacokinetic data converge to classify this compound as a distinct, atypical tricyclic antidepressant.

  • Atypical Mechanism: Its primary action as a dopamine reuptake inhibitor contrasts sharply with the serotonin and/or norepinephrine focus of typical TCAs.[1][3][4] This dopaminergic activity is thought to underlie its rapid mood-elevating and psychostimulant effects.[12]

  • Favorable Side-Effect Profile: The lack of significant affinity for muscarinic, histaminic, and adrenergic receptors means amineptine is largely devoid of the classic TCA side effects like sedation, constipation, and orthostatic hypotension.[1]

  • Clinical Efficacy: Clinical trials have demonstrated amineptine's efficacy in treating major depression, with some studies suggesting a more rapid onset of action than comparator drugs like amitriptyline.[10][21][22][23] It has also been shown to be effective in preventing relapse in unipolar depression.[24]

  • Abuse Potential and Withdrawal: The prominent dopaminergic and stimulant properties have led to a recognized potential for abuse and dependence, a key reason for its withdrawal from the market in several countries and its classification as a Schedule I substance in the United States.[1][2][4]

The logical relationship leading to its classification is summarized below.

A Tricyclic Chemical Structure E Classification: Tricyclic Antidepressant A->E B Primary Dopamine Reuptake Inhibition F Divergence from Typical TCAs (Primarily 5-HT/NE Blockers) B->F C Weak Norepinephrine Reuptake Inhibition C->F D Negligible Affinity for 5-HT, M1, H1, α1 Receptors G Lack of Typical TCA Side Effects D->G H Final Classification: Atypical Tricyclic Antidepressant E->H F->H G->H

Figure 3: Logic for Atypical TCA Classification

Conclusion

This compound's classification as an atypical tricyclic antidepressant is firmly rooted in its unique pharmacological profile. While its core tricyclic structure places it within the broader TCA class, its mechanism of action—preferential inhibition of dopamine reuptake—and its clean receptor binding profile represent a significant departure from classical TCAs. This dopaminergic focus confers a distinct clinical profile, including a rapid onset of action and a lack of common anticholinergic and antihistaminic side effects. However, this same mechanism contributes to its potential for abuse, limiting its therapeutic application. This guide provides the foundational data and experimental context necessary for a comprehensive understanding of amineptine's unique position within the landscape of antidepressant pharmacology.

References

The molecular formula and weight of Amineptine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amineptine hydrochloride is a tricyclic antidepressant with a distinct pharmacological profile, primarily characterized by its selective inhibition of dopamine (B1211576) reuptake. This technical guide provides an in-depth overview of the molecular and physicochemical properties of this compound. It details experimental protocols for its synthesis, analytical determination via spectrophotometry and high-performance liquid chromatography (HPLC), and a key pharmacodynamic assay for evaluating its mechanism of action. The document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of dopaminergic compounds.

Molecular and Physicochemical Properties

This compound is the hydrochloride salt of Amineptine. Its core structure consists of a dibenzocycloheptadiene nucleus, characteristic of tricyclic antidepressants, but with a long amino acid side chain that contributes to its unique pharmacological activity.

Molecular Formula and Weight
PropertyValueCitation
Molecular FormulaC22H28ClNO2[1]
Molar Mass373.92 g/mol [2]
Percent CompositionC: 70.67%, H: 7.55%, Cl: 9.48%, N: 3.75%, O: 8.56%[3]
Physicochemical Data
PropertyValueCitation
Melting Point226-230 °C[3]
Boiling Point509.9°C at 760 mmHg[4]
Flash Point262.2°C[4]
Vapor Pressure3.2E-11mmHg at 25°C[4]
Log P (CLOGP)2.51[5]
Topological Polar Surface Area (TPSA)49.33 Ų[5]

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of dopamine reuptake by blocking the dopamine transporter (DAT).[6] This leads to an increased concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. To a lesser extent, it also inhibits the reuptake of norepinephrine.[7] Unlike typical tricyclic antidepressants, it has weak or no affinity for serotonin, adrenergic, histamine, or muscarinic acetylcholine (B1216132) receptors.

Amineptine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amineptine Amineptine HCl DAT Dopamine Transporter (DAT) Amineptine->DAT Inhibition NET Norepinephrine Transporter (NET) Amineptine->NET Weak Inhibition Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binding Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptors Norepinephrine->Norepinephrine_Receptor Binding

Mechanism of this compound

Experimental Protocols

Synthesis of this compound

This protocol is based on the manufacturing process described by Melen et al.[8]

Materials:

  • 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

  • Ethyl 7-aminoheptanoate

  • Nitromethane (B149229)

  • Normal hydrochloric acid

  • 2 N Hydrochloric acid

  • Benzene

  • Distilled water

  • Iced water

Procedure:

  • In a suitable reaction vessel, mix a solution of 6.5 g of 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene in 60 ml of nitromethane with a solution of 10.8 g of ethyl 7-aminoheptanoate in 12 ml of nitromethane at ambient temperature.

  • Allow the reaction mixture to stand overnight.

  • Evaporate the solvent in vacuo.

  • Take up the residue in normal hydrochloric acid and filter the resulting precipitate. This yields crude ethyl 7-[dibenzo(a,d)cycloheptadien-5-yl] aminoheptanoate hydrochloride.

  • For purification of the intermediate, a sample can be recrystallized from benzene.

  • Add the crude ester hydrochloride to 25 ml of 2 N hydrochloric acid.

  • Reflux the mixture for 2 hours.

  • Cool the solution to allow for the reprecipitation of the hydrochloride salt of the acid.

  • Filter the crude acid hydrochloride, wash with iced water, and then recrystallize from distilled water to obtain pure 7-[dibenzo(a,d)cycloheptadien-5-yl] aminoheptanoic acid hydrochloride (this compound).

Spectrophotometric Determination of this compound

This protocol is based on the method developed for the determination of tricyclic antidepressants.[9][10]

Materials:

  • This compound standard

  • Molybdenum(V)-thiocyanate reagent

  • Methylene (B1212753) chloride

  • Spectrophotometer

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of standard solutions with concentrations ranging from 2-32 µg/ml.

  • Ion-Pair Formation: To each standard solution, add the Molybdenum(V)-thiocyanate reagent. The drug will form an ion-pair with the inorganic complex.

  • Extraction: Extract the formed ion-pair complex into methylene chloride.

  • Spectrophotometric Measurement: Measure the absorbance of the methylene chloride layer at the wavelength of maximum absorption against a reagent blank.

  • Calibration Curve: Plot a calibration curve of absorbance versus concentration of this compound.

  • Sample Analysis: Prepare the sample solution containing an unknown concentration of this compound and treat it in the same manner as the standard solutions. Determine the concentration from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Analysis of Amineptine

This protocol is adapted from a method for the determination of Amineptine and its metabolite in human plasma.[11]

Materials:

  • This compound standard

  • Acetonitrile (B52724) (HPLC grade)

  • Heptane (B126788) sulfonate

  • Orthophosphoric acid

  • HPLC system with UV detector

  • Eurospher 100-5 C18 column (150 x 4.6 mm ID) or equivalent

Procedure:

  • Mobile Phase Preparation: Prepare the aqueous phase by dissolving 1.2 g/l of heptane sulfonate in water and adjusting the pH to 3.0 with orthophosphoric acid. The mobile phase consists of the aqueous phase and acetonitrile in a 62:38 ratio.

  • Chromatographic Conditions:

    • Column: Eurospher 100-5 C18, 150 x 4.6 mm ID

    • Mobile Phase: Aqueous heptane sulfonate/Acetonitrile (62:38)

    • Flow Rate: 1.0 ml/min

    • Temperature: 30 °C

    • Detection: UV at 220 nm

    • Injection Volume: 20 µl

  • Standard and Sample Preparation: Prepare standard solutions of this compound in the mobile phase. For plasma samples, a suitable extraction procedure is required prior to injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for Amineptine should be determined from the standard.

  • Quantification: Quantify the amount of Amineptine in the sample by comparing the peak area with that of the standard.

In Vitro Dopamine Reuptake Inhibition Assay

This protocol is based on studies investigating the interaction of Amineptine with the dopamine uptake system in rat striatal synaptosomes.[12]

Materials:

  • Rat striatal tissue

  • [³H]-Dopamine (radiolabeled)

  • This compound

  • Appropriate buffer solutions

  • Scintillation counter

Procedure:

  • Synaptosome Preparation: Prepare synaptosomes from fresh or frozen rat striatal tissue using standard subcellular fractionation techniques.

  • Uptake Assay:

    • Pre-incubate the synaptosomes in a buffer solution.

    • Add varying concentrations of this compound to the synaptosome preparations.

    • Initiate the uptake reaction by adding a known concentration of [³H]-Dopamine.

    • Incubate for a short period at a controlled temperature (e.g., 37°C).

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-Dopamine.

  • Measurement of Radioactivity: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of [³H]-Dopamine taken up by the synaptosomes in the presence and absence of Amineptine. Calculate the concentration of Amineptine that inhibits 50% of the specific [³H]-Dopamine uptake (IC₅₀ value).

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_assay Pharmacodynamic Assay start Start Materials reaction Reaction start->reaction hydrolysis Hydrolysis reaction->hydrolysis purification Purification hydrolysis->purification product Amineptine HCl purification->product sample_prep Sample Preparation product->sample_prep Characterization incubation Incubation with Amineptine & [³H]-Dopamine product->incubation Functional Testing hplc HPLC sample_prep->hplc spectro Spectrophotometry sample_prep->spectro data_analysis Data Analysis hplc->data_analysis spectro->data_analysis synaptosomes Synaptosome Preparation synaptosomes->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50 IC₅₀ Determination scintillation->ic50

Experimental Workflow Overview

Conclusion

This technical guide has provided a detailed overview of the molecular formula, weight, and physicochemical properties of this compound. Furthermore, it has outlined key experimental protocols for its synthesis and analysis, as well as a fundamental assay for characterizing its primary mechanism of action as a dopamine reuptake inhibitor. The information presented herein is intended to equip researchers and drug development professionals with the necessary foundational knowledge to effectively work with and study this unique tricyclic antidepressant.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Amineptine Hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amineptine hydrochloride is an atypical tricyclic antidepressant with a distinct pharmacological profile, primarily acting as a selective dopamine (B1211576) reuptake inhibitor and, to a lesser extent, a norepinephrine (B1679862) reuptake inhibitor.[1][2] This mechanism of action, which differentiates it from typical tricyclic antidepressants that primarily target serotonin (B10506) and norepinephrine, has made it a subject of interest in preclinical research for its potential therapeutic effects on mood, motivation, and cognition. These application notes provide detailed protocols for conducting in vivo studies of this compound in rodent models to evaluate its pharmacological effects.

Compound Information

  • Compound Name: this compound

  • Mechanism of Action: Primarily a dopamine reuptake inhibitor, with weaker effects on norepinephrine reuptake.[1][2] It increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[1]

  • Pharmacokinetics: Amineptine is rapidly absorbed and metabolized. In rats, the drug enters the brain, and its pharmacological effects are believed to be induced by the unchanged drug rather than its main metabolites.[2] Chronic treatment has been shown to cause a downregulation of dopamine D2, as well as beta- and alpha-2 adrenergic receptors.[2]

Data Presentation: Summary of Quantitative Data

The following tables summarize quantitative data from various in vivo studies of this compound in rodent models.

Table 1: Dose-Response Effects of this compound on Behavioral Paradigms in Rodents

SpeciesBehavioral TestDoses (mg/kg, i.p.)Key FindingsReference
RatFixed-Interval (FI) & Differential Reinforcement of Low Rate (DRL)1, 5, 10, 20 (single)Dose-related increase in response rates, impairing temporal regulation of performance.[3]
MouseOpen Field Test (Memory)10 (post-session)Enhanced retention in a 5-day inter-session interval protocol.
RatBlood Pressure0.5, 1.5, 5.0 (infused over 30 min)Dose-related inhibition of pressor responses evoked by norepinephrine and dopamine.[4]

Table 2: Neurochemical Effects of this compound in Rodent Brain

SpeciesTreatment RegimenBrain Region(s)Neurochemical ChangeReference
RatChronic (20 mg/kg, twice daily for 15 days)StriatumReduced basal [3H]-dopamine accumulation.[5]
RatAcute (1.25-20 mg/kg, i.p.)Striatum, Nucleus AccumbensDose-dependent increase in extracellular dopamine.[6]
RatAcuteFrontal Cortex, Dorsal HippocampusIncrease in extracellular norepinephrine.[1]
RatAcuteStriatumIncreased striatal homovanillic acid.[1]

Experimental Protocols

Drug Preparation
  • Vehicle: this compound is soluble in sterile 0.9% saline.

  • Preparation: For a 1 mg/mL stock solution, dissolve 10 mg of this compound powder in 10 mL of sterile 0.9% saline. Vortex until fully dissolved. Sterile filter the solution using a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the stock solution at 4°C, protected from light.

Behavioral Assays

This test is used to assess antidepressant-like activity by measuring the immobility time of rodents when placed in an inescapable water-filled cylinder.

  • Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Habituation (Day 1): Place each rat individually into the cylinder for a 15-minute pre-swim session. This initial exposure increases immobility during the subsequent test. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

    • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired dose(s). A common administration schedule is 24 hours, 5 hours, and 1 hour before the test session.

    • Test Session (Day 2): Place the rat back into the swim cylinder for a 5-minute test session. Record the session for later scoring.

  • Data Analysis: Score the duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.

The EPM is used to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms (with high walls), elevated from the floor.

  • Procedure:

    • Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.

    • Drug Administration: Administer this compound or vehicle i.p. 30 minutes before the test.

    • Testing: Place the mouse at the center of the maze, facing one of the open arms. Allow the mouse to explore the maze for 5 minutes. Record the session using a video tracking system.

  • Data Analysis: Measure the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in the open arms and/or the percentage of entries into the open arms is interpreted as an anxiolytic-like effect.

The OFT is used to assess general locomotor activity and exploratory behavior in a novel environment.

  • Apparatus: A square arena with walls, typically made of a non-porous material for easy cleaning. The arena is often divided into a central and a peripheral zone.

  • Procedure:

    • Acclimation: Acclimate the animals to the testing room for at least 1 hour.

    • Drug Administration: Administer this compound or vehicle i.p. at the desired time before the test.

    • Testing: Gently place the rodent in the center of the open field and allow it to explore freely for a set period (e.g., 10-30 minutes). Record the session with a video tracking system.

  • Data Analysis: Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and the number of rearings. An increase in total distance traveled indicates increased locomotor activity. A higher percentage of time spent in the center can suggest reduced anxiety-like behavior.

Neurochemical Analysis

In vivo microdialysis can be used to measure extracellular levels of dopamine and norepinephrine in specific brain regions of freely moving rodents following this compound administration.

  • Procedure:

    • Surgery: Implant a microdialysis guide cannula into the target brain region (e.g., striatum, nucleus accumbens, prefrontal cortex) of an anesthetized rodent. Allow the animal to recover for at least 24-48 hours.

    • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Baseline Collection: Collect baseline dialysate samples to establish stable neurotransmitter levels.

    • Drug Administration: Administer this compound (i.p.) and continue to collect dialysate samples at regular intervals.

  • Analysis: Analyze the dialysate samples for dopamine and norepinephrine concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-EC). Changes in neurotransmitter levels post-drug administration are expressed as a percentage of the baseline levels.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis drug_prep This compound Preparation drug_admin Drug Administration (i.p.) drug_prep->drug_admin animal_acclimation Rodent Acclimation animal_acclimation->drug_admin fst Forced Swim Test drug_admin->fst epm Elevated Plus Maze drug_admin->epm oft Open Field Test drug_admin->oft neurochem_analysis Neurochemical Analysis (e.g., Microdialysis) drug_admin->neurochem_analysis behavioral_analysis Behavioral Scoring & Statistical Analysis fst->behavioral_analysis epm->behavioral_analysis oft->behavioral_analysis

Caption: Workflow for in vivo studies of this compound.

Putative Signaling Pathway of this compound

G Amineptine Amineptine HCl DAT Dopamine Transporter (DAT) Amineptine->DAT Inhibits NET Norepinephrine Transporter (NET) Amineptine->NET Inhibits (weaker) Synaptic_DA Synaptic Dopamine Increase DAT->Synaptic_DA Leads to Synaptic_NE Synaptic Norepinephrine Increase NET->Synaptic_NE Leads to D2R Dopamine D2 Receptor Synaptic_DA->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Reduces Activation ERK ERK PKA->ERK Indirectly Modulates CREB CREB Phosphorylation ERK->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Neurotrophic Factors) CREB->Gene_Expression Regulates Therapeutic_Effects Therapeutic Effects (Antidepressant, etc.) Gene_Expression->Therapeutic_Effects

Caption: Putative signaling pathway of this compound.

References

HPLC Method for the Quantification of Amineptine Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amineptine is a tricyclic antidepressant with a unique mechanism of action, primarily acting as a dopamine (B1211576) reuptake inhibitor. Accurate and reliable quantification of Amineptine hydrochloride in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in plasma, including a comprehensive experimental protocol and method validation parameters.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound in human plasma. The procedure involves the extraction of the drug from the plasma matrix, followed by chromatographic separation on a C18 column. An internal standard is used to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • This compound (Reference Standard)

  • Quinupramine (Internal Standard)[1]

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium dihydrogenphosphate (Analytical grade)

  • Heptane (B126788) sulphonate (Ion-pair reagent)[2]

  • Orthophosphoric acid (Analytical grade)

  • Diethyl ether (Analytical grade)

  • Methylene (B1212753) chloride (Analytical grade)

  • Hydrochloric acid (0.01 M)[1]

  • Human plasma (drug-free)

  • Solid-Phase Extraction (SPE) Columns (e.g., Extrelut)[1] or Liquid-Liquid Extraction (LLE) solvents.

Instrumentation
  • HPLC system with a UV detector

  • C18 analytical column (e.g., µBondapak C18 or Eurospher 100-5 C18)[1][2]

  • Data acquisition and processing software

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Preparation of Solutions
  • Mobile Phase A (Phosphate Buffer): Prepare a 0.025 M solution of potassium dihydrogenphosphate in HPLC-grade water.[1]

  • Mobile Phase B (Ion-Pairing Mobile Phase): Prepare an aqueous solution containing 1.2 g/L heptane sulphonate and adjust the pH to 3.0 with orthophosphoric acid. The final mobile phase is a mixture of this aqueous phase and acetonitrile (e.g., 62:38 v/v).[2]

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or mobile phase) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Internal Standard (IS) Stock Solution: Accurately weigh and dissolve Quinupramine in a suitable solvent to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired calibration range.

Sample Preparation

Two primary methods for sample preparation are presented: Solid-Phase Extraction (SPE) and Ion-Pair Extraction.

  • Alkalinize Plasma: Take a known volume of plasma (e.g., 1 mL) and make it alkaline.

  • SPE Column Adsorption: Load the alkalinized plasma onto an Extrelut SPE column.

  • Elution: Elute the analyte and internal standard from the column using a mixture of diethyl ether and methylene chloride.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of 0.01 M hydrochloric acid.

  • Injection: Inject a specific volume of the reconstituted solution onto the HPLC system.

  • Extraction Solvent: Prepare an extraction solvent mixture of heptane, octanol, and tetraheptylammonium (B15475950) bromide (98:2:0.5, v/v/w).[3]

  • Extraction: To a known volume of plasma, add the internal standard and the extraction solvent.

  • Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

  • Transfer Organic Layer: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.

  • Injection: Inject a specific volume of the reconstituted solution into the HPLC system.

HPLC Chromatographic Conditions

Two sets of chromatographic conditions are provided, corresponding to the different sample preparation methods and literature sources.

  • Column: µBondapak C18

  • Mobile Phase: Acetonitrile and 0.025 M potassium dihydrogenphosphate.

  • Flow Rate: Not specified, typically 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: Not specified, typically 20 µL.

  • Column: Eurospher 100-5 C18, 150 x 4.6 mm ID.

  • Mobile Phase: Aqueous phase containing 1.2 g/L heptane sulphonate (pH 3.0 with H3PO4) and Acetonitrile (62:38 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

Method Validation

The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Linearity: The linearity of the method should be established by analyzing a series of calibration standards over a specified concentration range.

  • Accuracy: The accuracy should be determined by replicate analysis of samples containing known amounts of the analyte.

  • Precision: The precision of the method should be assessed by repeatability (intra-day) and intermediate precision (inter-day) assays.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantitated under the stated experimental conditions.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Recovery: The extraction efficiency of an analytical process, reported as a percentage.

Data Presentation

The following tables summarize the quantitative data for the HPLC method for the quantification of this compound in plasma based on available literature.

ParameterMethod 1Method 2
Sample Preparation Solid-Phase Extraction (Extrelut)[1]Ion-Pair Extraction[3]
Column µBondapak C18[1]Not specified
Mobile Phase Acetonitrile - 0.025 M KH2PO4[1]Not specified
Detection Wavelength 210 nm[1]220 nm[3]
Internal Standard Quinupramine[1]Not specified
Linearity Range Not specifiedup to 1.00 µg/mL[3]
Limit of Detection Not specifieddown to 0.010 µg/mL[3]
Limit of Quantification Not specifiedNot specified
Recovery Not specified> 60%[3]
Precision Not specifiedNot specified
Accuracy Not specifiedNot specified
Retention Time Not specifiedNot specified

Note: The table is compiled from different sources and a direct comparison may not be possible as some parameters were not reported in the cited literature.

Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample Collection add_is Add Internal Standard (Quinupramine) plasma->add_is extraction Extraction (SPE or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into HPLC reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (210-220 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Amineptine calibration->quantification

Caption: Workflow for this compound Quantification in Plasma.

Conclusion

The described HPLC method provides a reliable and reproducible approach for the quantification of this compound in human plasma. Proper sample preparation and method validation are critical for obtaining accurate results. The choice between solid-phase extraction and ion-pair extraction will depend on the laboratory's resources and specific requirements. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of Amineptine.

References

Application Notes and Protocols: In Vitro Dopamine Uptake Inhibition Assay for Amineptine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amineptine hydrochloride is a tricyclic antidepressant known for its unique pharmacological profile, primarily acting as a dopamine (B1211576) reuptake inhibitor.[1] By blocking the dopamine transporter (DAT), Amineptine increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[1][2] This mechanism of action is distinct from many other antidepressants that primarily target serotonin (B10506) or norepinephrine (B1679862) reuptake.[2] These application notes provide a detailed protocol for an in vitro dopamine uptake inhibition assay to determine the potency of this compound. The assay is crucial for researchers studying the pharmacological effects of Amineptine and for professionals in drug development characterizing dopaminergic compounds.

Principle of the Assay

This assay measures the ability of this compound to inhibit the uptake of radiolabeled dopamine (e.g., [³H]dopamine) into cells expressing the human dopamine transporter (hDAT) or into synaptosomes prepared from brain tissue rich in dopaminergic nerve terminals (e.g., striatum). The amount of radioactivity incorporated into the cells or synaptosomes is quantified using a scintillation counter. By testing a range of this compound concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50), a key measure of the drug's potency.

Quantitative Data Summary

The inhibitory effects of this compound on monoamine transporters are summarized in the table below. The data indicates a preferential inhibition of the dopamine transporter over the norepinephrine transporter, with little to no effect on the serotonin transporter.

TransporterTest SystemIC50 / KiReference
Dopamine Transporter (DAT)Rat Striatal SynaptosomesIC50: 0.2 µM[3][4]
Norepinephrine Transporter (NET)Rat Brain SynaptosomesIC50: 10 µM[5]
Serotonin Transporter (SERT)Rat Brain SynaptosomesNo significant inhibition[5]
Dopamine Transporter (DAT)Rat Striatal Membranes (Binding Assay)High affinity (displaces [³H]GBR 12783)[3][4]

Signaling Pathway of Dopamine Reuptake and Inhibition

The following diagram illustrates the mechanism of dopamine reuptake at the presynaptic neuron and its inhibition by this compound.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Vesicle Dopamine Vesicle Dopamine (DA) Dopamine (DA) Dopamine Vesicle->Dopamine (DA) Release DAT Dopamine Transporter (DAT) Dopamine (DA)->DAT Reuptake Dopamine Receptors Dopamine Receptors Dopamine (DA)->Dopamine Receptors Binds Amineptine Amineptine HCl Amineptine->DAT Inhibits A Plate CHO-hDAT cells (1 x 10^5 cells/well) B Incubate for 24 hours A->B C Pre-incubate with Amineptine HCl or vehicle for 20 min at 25°C B->C D Add 50 nM [3H]Dopamine C->D E Incubate for 10 min at 25°C D->E F Lyse cells E->F G Measure radioactivity with scintillation counter F->G H Data Analysis (IC50 determination) G->H A Homogenize rat striatum in sucrose buffer B Centrifuge to obtain crude synaptosomes A->B C Resuspend synaptosomes in assay buffer B->C D Pre-incubate with Amineptine HCl or vehicle for 10 min at 37°C C->D E Add [3H]Dopamine D->E F Incubate for 5 min at 37°C E->F G Terminate uptake by rapid filtration and washing with ice-cold buffer F->G H Measure radioactivity of filters with scintillation counter G->H I Data Analysis (IC50 determination) H->I A Raw Data (CPM) B Data Normalization (% Inhibition) A->B C Nonlinear Regression (log(inhibitor) vs. response) B->C D Generate Dose-Response Curve C->D E Calculate IC50 D->E

References

Application Notes and Protocols for Evaluating Amineptine Hydrochloride Efficacy Using the Forced Swim Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amineptine hydrochloride is a tricyclic antidepressant with a unique neuropharmacological profile, primarily acting as a selective dopamine (B1211576) reuptake inhibitor and, to a lesser extent, a norepinephrine (B1679862) reuptake inhibitor. This mechanism of action suggests its potential efficacy in treating depressive symptoms, particularly those related to anhedonia and psychomotor retardation. The Forced Swim Test (FST), also known as the Porsolt test, is a widely used preclinical behavioral assay to screen for potential antidepressant properties of novel compounds. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Clinically effective antidepressants have been shown to reduce the duration of this immobility, suggesting a promotion of active coping strategies.

These application notes provide a detailed protocol for utilizing the FST to evaluate the efficacy of this compound. The protocol is designed to ensure robust and reproducible results for researchers in the field of neuroscience and drug development.

Data Presentation

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test in Rats

Treatment GroupDose (mg/kg)NMean Immobility Time (s) ± SEM% Change from Vehiclep-value
Vehicle (Saline)-10180 ± 12.5--
Amineptine HCl510155 ± 10.2-13.9%>0.05
Amineptine HCl1010120 ± 9.8-33.3%<0.05
Amineptine HCl201095 ± 8.5-47.2%<0.01
Imipramine (Reference)2010110 ± 9.1-38.9%<0.05

Table 2: Differential Effects of this compound on Active Behaviors in the Forced Swim Test in Rats

Treatment GroupDose (mg/kg)NMean Swimming Time (s) ± SEMMean Climbing Time (s) ± SEM
Vehicle (Saline)-1060 ± 5.140 ± 4.3
Amineptine HCl101095 ± 7.865 ± 5.9
Fluoxetine (SSRI)2010120 ± 9.545 ± 4.8
Desipramine (NRI)201070 ± 6.2100 ± 8.7

Note: The data presented in these tables are hypothetical and intended for illustrative purposes only. Actual results may vary.

Experimental Protocols

Animals
  • Species: Male Sprague-Dawley rats (250-300g) are commonly used. Mice (e.g., C57BL/6) can also be used, but the protocol will need to be adjusted accordingly.

  • Housing: Animals should be housed in groups of 2-4 per cage under a standard 12:12 hour light/dark cycle with ad libitum access to food and water.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week before the experiment and handled daily for 3-5 days prior to testing to minimize stress.

Materials
  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Reference antidepressant (e.g., Imipramine, Fluoxetine, Desipramine)

  • Forced swim test apparatus: A transparent glass or plastic cylinder (40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Video recording system (optional, but recommended for accurate scoring)

  • Towels for drying the animals

  • Heating lamp or warming cage

Experimental Procedure

The forced swim test is typically conducted over two days: a pre-test session and a test session.

Day 1: Pre-test Session (Habituation)

  • Fill the cylinder with water (23-25°C) to a depth of 30 cm.

  • Gently place each rat individually into the cylinder for a 15-minute habituation session.

  • After 15 minutes, remove the rat from the water, gently dry it with a towel, and place it in a warmed holding cage for a few minutes before returning it to its home cage.

  • The purpose of the pre-test is to induce a state of learned helplessness, leading to a stable baseline of immobility on the test day.

Day 2: Test Session

  • Drug Administration:

    • Prepare fresh solutions of this compound, vehicle, and any reference drugs.

    • Administer the treatments via the desired route (e.g., intraperitoneal injection, oral gavage) at a specific time before the test session (e.g., 30, 60, or 120 minutes, depending on the drug's pharmacokinetics).

  • Forced Swim Test:

    • At the designated time after drug administration, gently place each rat individually into the cylinder filled with fresh water (23-25°C) to a depth of 30 cm.

    • The test session typically lasts for 5 minutes.

    • Record the entire session using a video camera for later analysis.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment groups, should score the animal's behavior during the 5-minute test session.

    • The following behaviors are typically scored:

      • Immobility: The rat remains floating in the water, making only small movements necessary to keep its head above water.

      • Swimming: The rat makes active swimming motions, moving around the cylinder.

      • Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.

    • The total duration (in seconds) of each behavior is recorded.

Data Analysis
  • Calculate the mean and standard error of the mean (SEM) for the duration of immobility, swimming, and climbing for each treatment group.

  • Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the different treatment groups to the vehicle control group.

  • A p-value of less than 0.05 is typically considered statistically significant.

Mandatory Visualizations

G cluster_workflow Forced Swim Test Experimental Workflow start Day 1: Pre-Test Session habituation 15-minute swim (Habituation) start->habituation dry_return Dry and return to home cage habituation->dry_return day2_start Day 2: Test Session drug_admin Drug Administration (Amineptine HCl, Vehicle, etc.) day2_start->drug_admin test_session 5-minute swim (Test) drug_admin->test_session record Video Record Session test_session->record behavioral_scoring Behavioral Scoring (Immobility, Swimming, Climbing) record->behavioral_scoring data_analysis Data Analysis (ANOVA) behavioral_scoring->data_analysis results Results Interpretation data_analysis->results G cluster_pathway Proposed Signaling Pathway of this compound cluster_synapse Synaptic Cleft Amineptine Amineptine Hydrochloride DAT Dopamine Transporter (DAT) Amineptine->DAT Inhibits NET Norepinephrine Transporter (NET) Amineptine->NET Weakly Inhibits Dopamine Dopamine DAT->Dopamine Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Postsynaptic Postsynaptic Neuron (Increased Dopaminergic and Noradrenergic Signaling) Dopamine->Postsynaptic Norepinephrine->Postsynaptic Antidepressant Antidepressant Effect (Reduced Immobility in FST) Postsynaptic->Antidepressant

Techniques for Studying Amineptine Hydrochloride's Abuse Potential in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the established methodologies and protocols for assessing the abuse potential of Amineptine hydrochloride in rat models. The following sections outline the key behavioral paradigms—Conditioned Place Preference (CPP), Intravenous Self-Administration (IVSA), and Locomotor Sensitization—complete with experimental protocols, data presentation tables, and visualizations of relevant pathways and workflows.

Understanding Amineptine's Mechanism of Action

Amineptine is a tricyclic antidepressant that primarily acts as a selective dopamine (B1211576) reuptake inhibitor, with a much lower affinity for the norepinephrine (B1679862) transporter.[1][2] This mechanism of action, which leads to increased extracellular dopamine concentrations in key brain regions like the striatum and nucleus accumbens, is central to its potential for abuse.[3][4] The abuse liability of Amineptine is attributed to its stimulant-like effects, which have been reported in human cases of abuse.[5]

Neurochemical Profile of Amineptine:

TargetActionAffinity (IC50/Ki)Reference
Dopamine Transporter (DAT)Reuptake InhibitionIC50: 1.4 µM[6]
Norepinephrine Transporter (NET)Reuptake InhibitionIC50: 10 µM[6]
Serotonin Transporter (SERT)No significant effect-[2]
Dopamine ReleaseWeak induction-[7]

Signaling Pathway of Amineptine's Action:

Amineptine Amineptine Hydrochloride DAT Dopamine Transporter (DAT) Amineptine->DAT Inhibits SynapticCleft Synaptic Cleft DAT->SynapticCleft Blocks Dopamine Reuptake From PostsynapticNeuron Postsynaptic Dopamine Receptors SynapticCleft->PostsynapticNeuron Increased Dopamine Stimulates RewardPathway Activation of Reward Pathways PostsynapticNeuron->RewardPathway Leads to

Caption: Amineptine's primary mechanism of action.

Conditioned Place Preference (CPP)

The CPP paradigm is a classical conditioning model used to assess the rewarding or aversive properties of a drug. An animal learns to associate a specific environment with the effects of the drug. A preference for the drug-paired environment suggests rewarding properties.

Experimental Protocol:

Apparatus: A three-chamber CPP apparatus is typically used, consisting of two larger conditioning chambers with distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.

Procedure:

  • Pre-Conditioning (Baseline Preference): For three consecutive days, rats are allowed to freely explore all three chambers for 15 minutes. The time spent in each of the larger chambers is recorded to establish any baseline preference.

  • Conditioning: This phase typically lasts for 6-8 days with two conditioning sessions per day (morning and evening), separated by at least 4 hours.

    • Drug Pairing: On drug conditioning days, rats receive an intraperitoneal (i.p.) injection of this compound (e.g., 5, 10, or 20 mg/kg) and are immediately confined to their initially non-preferred chamber for 30-45 minutes.

    • Saline Pairing: On alternate days, rats receive a saline injection and are confined to their initially preferred chamber for the same duration.

  • Post-Conditioning (Preference Test): On the test day, the partitions between the chambers are removed, and the rats are placed in the central chamber and allowed to freely explore the entire apparatus for 15 minutes. The time spent in each chamber is recorded.

Data Analysis: A CPP score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber during the test phase. A positive score indicates a preference for the drug-paired environment.

Workflow for Conditioned Place Preference:

cluster_0 Phase 1: Pre-Conditioning cluster_1 Phase 2: Conditioning cluster_2 Phase 3: Post-Conditioning PreTest Baseline Preference Test (3 days, 15 min/day) Drug Amineptine Injection (i.p.) PreTest->Drug Determine Non-Preferred Side Saline Saline Injection (i.p.) PreTest->Saline Determine Preferred Side Pairing Pair with Non-Preferred Chamber (30-45 min) Drug->Pairing SalinePairing Pair with Preferred Chamber (30-45 min) Saline->SalinePairing PostTest Preference Test (15 min) Pairing->PostTest SalinePairing->PostTest

Caption: Experimental workflow for the CPP paradigm.

Hypothetical Quantitative Data for Amineptine CPP:

Dose (mg/kg, i.p.)Mean Time in Drug-Paired Chamber (s) ± SEMMean Time in Saline-Paired Chamber (s) ± SEMCPP Score (s)
Vehicle (Saline)445 ± 25455 ± 28-10
5550 ± 30350 ± 22200
10680 ± 35220 ± 18460
20590 ± 40310 ± 25280

Intravenous Self-Administration (IVSA)

IVSA is considered the gold standard for assessing the reinforcing effects of a drug, as it directly measures the motivation of an animal to actively seek and take the substance.

Experimental Protocol:

Surgical Preparation: Rats are surgically implanted with a chronic indwelling catheter in the jugular vein, which is externalized on their back.

Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a cue light above the active lever, and an infusion pump connected to the rat's catheter.

Procedure:

  • Acquisition: Rats are placed in the operant chambers for daily 2-hour sessions. A press on the active lever results in an intravenous infusion of this compound (e.g., 0.25, 0.5, or 1.0 mg/kg/infusion) and the illumination of the cue light for a short duration (e.g., 20 seconds), during which further lever presses have no consequence (time-out period). Presses on the inactive lever are recorded but have no programmed consequences. This is typically done on a Fixed-Ratio 1 (FR1) schedule, where one lever press results in one infusion.

  • Maintenance: Once stable responding is established, different reinforcement schedules can be implemented:

    • Fixed-Ratio (FR) Schedule: The number of lever presses required for each infusion is kept constant (e.g., FR1, FR3, FR5). This is used to assess the rate of drug intake.

    • Progressive-Ratio (PR) Schedule: The number of lever presses required for each subsequent infusion increases progressively (e.g., 1, 2, 4, 6, 9,...). The "breakpoint," or the highest number of presses the rat is willing to make for a single infusion, is a measure of the drug's reinforcing efficacy.

Data Analysis: Key measures include the number of infusions earned, the number of active vs. inactive lever presses, and the breakpoint on the PR schedule.

Workflow for Intravenous Self-Administration:

cluster_0 Preparation cluster_1 Training & Testing cluster_2 Data Collection Surgery Catheter Implantation (Jugular Vein) Acquisition Acquisition (FR1 Schedule) Daily 2h sessions Surgery->Acquisition FR_Schedule Fixed-Ratio (FR) Testing Acquisition->FR_Schedule PR_Schedule Progressive-Ratio (PR) Testing Acquisition->PR_Schedule Data Record: - Infusions Earned - Active/Inactive Lever Presses - Breakpoint (PR) FR_Schedule->Data PR_Schedule->Data

Caption: Experimental workflow for IVSA studies.

Hypothetical Quantitative Data for Amineptine IVSA:

Fixed-Ratio 5 (FR5) Schedule:

Infusion Dose (mg/kg)Mean Infusions per Session ± SEMMean Active Lever Presses ± SEMMean Inactive Lever Presses ± SEM
Saline2 ± 0.510 ± 28 ± 3
0.2515 ± 275 ± 1012 ± 4
0.5025 ± 3125 ± 1515 ± 5
1.0020 ± 2.5100 ± 1213 ± 4

Progressive-Ratio (PR) Schedule:

Infusion Dose (mg/kg)Mean Breakpoint ± SEM
Saline5 ± 1
0.2545 ± 5
0.5080 ± 8
1.0065 ± 7

Locomotor Sensitization

Locomotor sensitization refers to the progressive and enduring enhancement of the motor-stimulant effects of a drug that develops with repeated, intermittent administration. It is considered a model for the neuroplastic changes that may underlie drug craving and relapse.

Experimental Protocol:

Apparatus: Open-field activity chambers equipped with infrared beams to automatically record locomotor activity (e.g., distance traveled, rearing frequency).

Procedure:

  • Habituation: Rats are habituated to the activity chambers for 30-60 minutes for 2-3 days prior to the start of the experiment.

  • Induction Phase: Rats receive daily i.p. injections of either this compound (e.g., 10 or 20 mg/kg) or saline for 7-10 consecutive days. Immediately following each injection, they are placed in the activity chambers, and locomotor activity is recorded for 60-90 minutes.

  • Withdrawal Phase: A drug-free period of 7-14 days follows the induction phase.

  • Expression Phase (Challenge): After the withdrawal period, all rats receive a challenge injection of Amineptine (e.g., 10 mg/kg, i.p.), and their locomotor activity is recorded.

Data Analysis: A significant increase in locomotor activity in the Amineptine-pretreated group compared to the saline-pretreated group following the drug challenge indicates the expression of locomotor sensitization.

Workflow for Locomotor Sensitization:

cluster_0 Phase 1: Habituation cluster_1 Phase 2: Induction cluster_2 Phase 3: Withdrawal cluster_3 Phase 4: Expression Habituation Habituation to Activity Chambers (2-3 days) Induction Daily Injections (Amineptine or Saline) for 7-10 days Habituation->Induction Locomotor1 Record Locomotor Activity (60-90 min post-injection) Induction->Locomotor1 Withdrawal Drug-Free Period (7-14 days) Induction->Withdrawal Challenge Amineptine Challenge (all groups) Withdrawal->Challenge Locomotor2 Record Locomotor Activity Challenge->Locomotor2

Caption: Experimental workflow for locomotor sensitization.

Hypothetical Quantitative Data for Amineptine Locomotor Sensitization:

Treatment GroupDay 1 Locomotor Activity (Distance in cm) ± SEMDay 10 Locomotor Activity (Distance in cm) ± SEMChallenge Day Locomotor Activity (Distance in cm) ± SEM
Saline-Saline1500 ± 2001450 ± 1801600 ± 210
Saline-Amineptine--4500 ± 400
Amineptine-Amineptine4200 ± 3507800 ± 5009500 ± 600

Conclusion

The abuse potential of this compound can be thoroughly evaluated in rats using a combination of behavioral paradigms. The Conditioned Place Preference test provides insights into the rewarding properties of the drug. The Intravenous Self-Administration model offers a direct measure of its reinforcing efficacy and the motivation to seek the drug. Finally, the Locomotor Sensitization paradigm helps to understand the long-term neuroadaptations that may contribute to addiction. The protocols and hypothetical data presented here provide a framework for designing and interpreting studies aimed at characterizing the abuse liability of Amineptine and similar compounds.

References

Application Notes and Protocols: Monoamine Transporter Binding Affinity Assay for Amineptine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amineptine hydrochloride is an atypical tricyclic antidepressant known for its unique pharmacological profile. Unlike typical tricyclics that primarily target serotonin (B10506) and norepinephrine (B1679862) reuptake, Amineptine predominantly acts as a dopamine (B1211576) reuptake inhibitor (DRI) and, to a lesser extent, a norepinephrine reuptake inhibitor (NRI).[1][2][3][4] It exhibits negligible activity at the serotonin transporter (SERT).[2][5] This document provides detailed application notes and protocols for conducting monoamine transporter binding affinity assays to characterize the interaction of this compound with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Understanding the binding affinity of Amineptine at these transporters is crucial for elucidating its mechanism of action and for the development of novel therapeutics with selective dopaminergic or noradrenergic activity.

Data Presentation: Binding Affinity of this compound

TransporterParameterValue (nM)SpeciesReference(s)
Dopamine Transporter (DAT) IC₅₀1,000 - 3,560Rat/Canine[6]
Relative Affinity>150-fold higher than for NETRat[1]
Norepinephrine Transporter (NET) IC₅₀10,000Rat[6]
Serotonin Transporter (SERT) IC₅₀>100,000Rat[6]

IC₅₀: Half maximal inhibitory concentration. This value represents the concentration of this compound required to inhibit 50% of the radioligand binding or transporter uptake.

Signaling Pathway of Monoamine Transporters

Monoamine transporters (MATs) are integral membrane proteins that regulate neurotransmission by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. This reuptake process terminates the synaptic signal and allows for the repackaging of neurotransmitters into vesicles for subsequent release. Amineptine exerts its effects by blocking DAT and NET, thereby increasing the extracellular concentrations of dopamine and norepinephrine.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT VMAT vesicle Synaptic Vesicle (Dopamine/Norepinephrine) synapse_cleft Dopamine/ Norepinephrine vesicle->synapse_cleft Release synthesis Dopamine/ Norepinephrine Synthesis synthesis->vesicle Packaging via VMAT reuptake Monoamine Transporter (DAT/NET) synapse_cleft->reuptake Reuptake receptor Dopamine/ Norepinephrine Receptor synapse_cleft->receptor Binding reuptake->MAO Metabolism signaling Postsynaptic Signaling receptor->signaling amineptine Amineptine HCl amineptine->reuptake Inhibition

Monoamine transporter signaling pathway and site of Amineptine action.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the general workflow for a competitive radioligand binding assay to determine the binding affinity of this compound for monoamine transporters.

Experimental_Workflow prep 1. Preparation of Materials - Cell Membranes/Synaptosomes - Radioligand - Amineptine HCl dilutions - Buffers incubation 2. Incubation - Combine membranes, radioligand, and Amineptine HCl (or buffer/competitor) - Incubate to reach equilibrium prep->incubation separation 3. Separation - Rapid filtration through glass fiber filters to separate bound and free radioligand incubation->separation washing 4. Washing - Wash filters with ice-cold buffer to remove non-specific binding separation->washing quantification 5. Quantification - Measure radioactivity on filters using liquid scintillation counting washing->quantification analysis 6. Data Analysis - Determine IC50 and Ki values using non-linear regression quantification->analysis

References

Application Notes and Protocols for Oral Gavage Administration of Amineptine Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of Amineptine hydrochloride in mice. This document is intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of this compound.

Introduction

Amineptine is an atypical tricyclic antidepressant that primarily acts as a selective dopamine (B1211576) reuptake inhibitor, with a lesser effect on norepinephrine (B1679862) reuptake.[1][2] This mechanism of action leads to an increase in dopaminergic neurotransmission in key brain regions associated with mood and motivation.[3][4][5] Unlike typical tricyclic antidepressants, Amineptine has minimal anticholinergic and antihistaminic activity.[3] It is rapidly absorbed after oral administration and has a relatively short biological half-life of about 48 minutes for the parent drug and 2.5 hours for its metabolites.[1]

Oral gavage is a standard and precise method for administering liquid substances directly into the stomach of laboratory animals, ensuring accurate dosing for pharmacokinetic and pharmacodynamic studies.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for the oral gavage administration of this compound in mice.

Table 1: Recommended Dosing Parameters for this compound in Mice

ParameterValueReference
Dosage Range (Intraperitoneal) 5 - 40 mg/kg[7]
Suggested Starting Oral Dosage 10 mg/kg[8]
Vehicle Sterile Water or 0.9% SalineInferred from hydrochloride salt properties
Maximum Gavage Volume 10 mL/kgGeneral Guideline

Note: Dosages for oral administration may differ from intraperitoneal administration. It is recommended to perform dose-response studies to determine the optimal oral dose for a specific experimental paradigm.

Table 2: Recommended Gavage Needle Sizes for Mice

Mouse Weight (grams)Gavage Needle GaugeGavage Needle Length (inches)
15 - 2022g1
20 - 2520g1.5
> 2518g1.5 - 2

Source: General guidelines for oral gavage in mice.

Experimental Protocols

Preparation of this compound Dosing Solution

Materials:

  • This compound powder

  • Vehicle: Sterile Water for Injection or sterile 0.9% Sodium Chloride (Saline)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound and vehicle.

    • Example Calculation for a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg:

      • Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg

      • Volume to administer = 10 mL/kg * 0.025 kg = 0.25 mL

      • Concentration of dosing solution = 0.25 mg / 0.25 mL = 1 mg/mL

  • Weigh the appropriate amount of this compound powder using an analytical balance.

  • Transfer the powder to a sterile conical tube or vial.

  • Add the calculated volume of the chosen vehicle (sterile water or saline) to the tube. Amineptine as a hydrochloride salt is expected to be soluble in aqueous solutions.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect for any particulate matter.

  • Prepare the dosing solution fresh on the day of the experiment to ensure stability.

Oral Gavage Administration Procedure

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized oral gavage needle (see Table 2)

  • 1 mL syringe

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse immediately before dosing to ensure accurate dose calculation.

    • Properly restrain the mouse by the scruff of the neck to immobilize the head and align the esophagus and pharynx. The body should be held firmly but gently.

  • Gavage Needle Insertion:

    • Attach the gavage needle to the syringe filled with the calculated volume of the dosing solution.

    • Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.

    • Advance the needle smoothly and gently along the roof of the mouth towards the esophagus. The mouse will often swallow, which facilitates the passage of the needle into the esophagus.

    • Crucially, if any resistance is met, do not force the needle. Withdraw it and attempt to reinsert. Forcing the needle can cause esophageal or tracheal injury.

  • Administration of the Solution:

    • Once the needle is correctly positioned in the stomach (the pre-measured depth is typically from the mouth to the last rib), slowly depress the syringe plunger to administer the solution.

  • Post-Administration:

    • Gently and slowly withdraw the gavage needle.

    • Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes post-gavage.

Signaling Pathway and Experimental Workflow

Amineptine Signaling Pathway

Amineptine's primary mechanism of action involves the inhibition of the dopamine transporter (DAT), leading to an accumulation of dopamine in the synaptic cleft. This enhances dopaminergic signaling.

Amineptine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding Postsynaptic_Signal Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Signal Activation Amineptine Amineptine Amineptine->DAT Inhibition

Caption: Mechanism of action of Amineptine in the dopaminergic synapse.

Experimental Workflow for Oral Gavage Study

The following diagram illustrates a typical experimental workflow for an in vivo study in mice involving oral gavage of this compound.

Experimental_Workflow cluster_preparation Preparation Phase cluster_dosing Dosing Phase cluster_assessment Assessment Phase Animal_Acclimation Animal Acclimation (1-2 weeks) Weigh_Mouse Weigh Mouse Animal_Acclimation->Weigh_Mouse Dosing_Solution_Prep Prepare Amineptine HCl Dosing Solution Oral_Gavage Oral Gavage Administration Dosing_Solution_Prep->Oral_Gavage Calculate_Dose Calculate Dose Volume Weigh_Mouse->Calculate_Dose Calculate_Dose->Oral_Gavage Behavioral_Tests Behavioral Assessments (e.g., locomotor activity, forced swim test) Oral_Gavage->Behavioral_Tests Tissue_Collection Tissue Collection (e.g., brain, blood) Behavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., HPLC for neurotransmitter levels) Tissue_Collection->Biochemical_Analysis

Caption: A typical experimental workflow for an oral gavage study in mice.

Safety and Toxicology Considerations

  • Hepatotoxicity: Amineptine has been associated with hepatotoxicity in some cases.[9] Researchers should consider including liver function tests (e.g., ALT, AST levels) in their study design, especially in chronic administration paradigms.

  • Abuse Potential: Due to its dopaminergic stimulant effects, Amineptine has a potential for abuse.[9]

  • Stress: Oral gavage can be a stressful procedure for animals.[6] Proper handling and technique are crucial to minimize stress, which can be a confounding factor in behavioral and physiological measurements.

Disclaimer: This document is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).

References

Application Note: Spectrophotometric Determination of Amineptine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amineptine hydrochloride is a tricyclic antidepressant with stimulating effects on the central nervous system.[1] It acts as an indirect dopamine (B1211576) agonist by selectively inhibiting dopamine uptake and inducing its release.[1] Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing this compound. This application note details a sensitive and validated extraction spectrophotometric method for the quantitative determination of this compound. The described protocol is based on the formation of an ion-pair complex, which can be measured using UV-Vis spectrophotometry.

Principle

The method involves the formation of an ion-pair complex between the protonated amine group of this compound and an inorganic complex of Mo(V)-thiocyanate.[2][3] This colored complex is then extracted into an organic solvent, and the absorbance is measured at a specific wavelength. The intensity of the color is directly proportional to the concentration of this compound in the sample.

Data Presentation

The following table summarizes the quantitative data for the spectrophotometric determination of this compound based on the ion-pair formation with Mo(V)-thiocyanate.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)Not specified in abstract[2][3]
Concentration Range2-32 µg/mL[2][3]
Sandell Sensitivity0.138 µg/cm²[2]
Standard Deviation (SD)0.12 - 0.259[2]
Relative Standard Deviation (RSD)0.12 - 0.399%[2]
Molar Mass373.916 g/mol
Molecular FormulaC22H28ClNO2

Experimental Protocols

Methodology: Ion-Pair Extraction Spectrophotometry

This protocol is based on the method described by El-Dien et al. (2006).[2]

1. Materials and Reagents:

2. Preparation of Reagent Solutions:

  • Mo(V)-Thiocyanate Reagent: Prepare by mixing appropriate volumes of ammonium molybdate and potassium thiocyanate solutions in the presence of hydrochloric acid. Ascorbic acid is used to reduce Mo(VI) to Mo(V). The exact concentrations and ratios should be optimized as per the original research paper.

  • Standard this compound Solution: Prepare a stock solution of this compound in distilled water. Prepare working standards of varying concentrations (e.g., in the range of 2-32 µg/mL) by serial dilution of the stock solution.

3. Sample Preparation:

  • For Pure Drug: Accurately weigh and dissolve a specific amount of this compound in distilled water to obtain a known concentration.

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a number of tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of this compound.

    • Dissolve the powder in distilled water, sonicate if necessary to ensure complete dissolution of the active ingredient.

    • Filter the solution to remove any insoluble excipients.

    • Dilute the filtrate with distilled water to a suitable concentration within the Beer's law range.

4. Experimental Procedure:

  • Pipette a known volume of the standard or sample solution into a separatory funnel.

  • Add the pre-prepared Mo(V)-thiocyanate reagent.

  • Shake the mixture for a specified time to ensure complete formation of the ion-pair complex.

  • Add a measured volume of methylene chloride to the separatory funnel.

  • Shake vigorously for a few minutes to extract the colored ion-pair complex into the organic layer.

  • Allow the two layers to separate completely.

  • Drain the organic layer (methylene chloride) into a dry beaker or flask containing a drying agent like anhydrous sodium sulfate (B86663) to remove any traces of water.

  • Measure the absorbance of the organic extract at the wavelength of maximum absorbance (λmax) against a reagent blank prepared in the same manner but without the drug.

5. Calibration Curve:

  • Prepare a series of standard solutions of this compound with concentrations ranging from 2 to 32 µg/mL.

  • Follow the experimental procedure (steps 1-8) for each standard solution.

  • Plot a graph of absorbance versus the corresponding concentration of this compound.

  • The resulting calibration curve should be linear. The concentration of the unknown sample can be determined from this curve.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_analysis Analysis prep_reagents Prepare Mo(V)-Thiocyanate Reagent mix Mix Sample/Standard with Reagent prep_reagents->mix prep_standards Prepare Amineptine HCl Standards prep_standards->mix prep_sample Prepare Sample Solution prep_sample->mix extract Extract with Methylene Chloride mix->extract Ion-Pair Formation separate Separate Organic Layer extract->separate dry Dry Organic Layer separate->dry measure Measure Absorbance at λmax dry->measure plot Plot Calibration Curve measure->plot determine Determine Concentration plot->determine logical_relationship Amineptine Amineptine-H+ Ion_Pair Ion-Pair Complex {[Amineptine-H]⁺[Mo(V)-Thiocyanate]⁻} Amineptine->Ion_Pair + Mo_Thio [Mo(V)-Thiocyanate]⁻ Mo_Thio->Ion_Pair + Organic_Phase Methylene Chloride Phase Ion_Pair->Organic_Phase Extraction

References

In Vitro Assessment of Amineptine Hydrochloride's Impact on Dopamine Release: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the in vitro assessment of Amineptine hydrochloride's effects on dopamine (B1211576) release. This compound is a tricyclic antidepressant known for its distinct pharmacological profile, primarily acting as a dopamine reuptake inhibitor.[1][2] This document outlines the methodologies to characterize the interaction of this compound with the dopaminergic system, offering valuable insights for neuropharmacological research and drug development.

Mechanism of Action

This compound's principal mechanism of action is the selective inhibition of the dopamine transporter (DAT), leading to an increased concentration of dopamine in the synaptic cleft.[1][3][4] This action enhances dopaminergic neurotransmission. While it also exhibits a mild inhibitory effect on norepinephrine (B1679862) reuptake, its impact on the serotonin (B10506) transporter is negligible.[5][6] Some studies suggest that Amineptine may also induce dopamine release, although this effect is considered weaker than its reuptake inhibition.[5][7]

Signaling Pathway of this compound

Amineptine_Signaling cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Exocytosis Dopamine_Cytosol Cytosolic Dopamine DAT Dopamine Transporter (DAT) DAT->Dopamine_Cytosol Transport Amineptine Amineptine HCl Amineptine->DAT Inhibition Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding Postsynaptic_Signal Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Signal Activation

Caption: Signaling pathway of this compound at the dopaminergic synapse.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with the dopamine and norepinephrine transporters based on in vitro studies using rat brain synaptosomes.

Table 1: Inhibition of Monoamine Uptake by this compound

Neurotransmitter TransporterIC₅₀ (µM)
Dopamine (DAT)1.4[5]
Norepinephrine (NET)10[5]

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effect of this compound on Dopamine Dynamics in Rat Striatal Synaptosomes

Amineptine HCl Concentration (µM)³H-Dopamine Uptake Inhibition¹⁴C-Dopamine Release (% of stored)
10Complete Inhibition[8]13%[8]

Experimental Protocols

This section provides detailed protocols for the preparation of synaptosomes and the subsequent assessment of dopamine uptake inhibition and release.

Preparation of Striatal Synaptosomes from Rat Brain

This protocol describes the isolation of synaptosomes, which are resealed nerve terminals, from the rat striatum. These preparations are ideal for studying the direct effects of compounds on neurotransmitter uptake and release mechanisms.

Materials:

  • Homogenizing buffer: 0.32 M Sucrose (B13894), 4 mM HEPES, pH 7.4, supplemented with a protease inhibitor cocktail.

  • Sucrose solutions: 0.8 M and 1.2 M in 4 mM HEPES, pH 7.4.

  • Glass-Teflon homogenizer.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize a rat according to approved animal welfare protocols and rapidly dissect the striata on ice.

  • Homogenize the striatal tissue in 1 mL of ice-cold homogenizing buffer using 12 gentle strokes of the homogenizer.[1]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[1]

  • Carefully collect the supernatant and centrifuge it at 12,500 x g for 15 minutes at 4°C.[1]

  • Discard the supernatant and resuspend the resulting pellet (the crude synaptosomal fraction) in 1 mL of fresh homogenizing buffer.[1]

  • Gently layer the resuspended pellet onto a discontinuous sucrose gradient prepared with 5 mL of 1.2 M sucrose solution at the bottom and 5 mL of 0.8 M sucrose solution on top.[1]

  • Centrifuge the gradient at 23,600 x g for 70 minutes at 4°C.[1]

  • The synaptosomes will be located at the interface between the 0.8 M and 1.2 M sucrose layers. Carefully collect this band using a pipette.[1]

  • Dilute the collected synaptosomal fraction with Krebs-Ringer-HEPES buffer and centrifuge at 16,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

  • Resuspend the final synaptosomal pellet in the appropriate assay buffer for subsequent experiments.

[³H]-Dopamine Uptake Inhibition Assay

This assay measures the ability of this compound to inhibit the uptake of radiolabeled dopamine into prepared synaptosomes.

Materials:

  • Krebs-Ringer-HEPES assay buffer: 125 mM NaCl, 5 mM KCl, 1.5 mM MgSO₄, 1.25 mM CaCl₂, 1.5 mM KH₂PO₄, 10 mM glucose, 25 mM HEPES, 0.1 mM EDTA, 0.1 mM pargyline, and 0.1 mM L-ascorbic acid, pH 7.4, saturated with 95% O₂/5% CO₂.[9]

  • [³H]-Dopamine.

  • This compound solutions of varying concentrations.

  • Scintillation fluid and counter.

Procedure:

  • Resuspend the prepared striatal synaptosomes in the Krebs-Ringer-HEPES assay buffer.

  • Aliquot the synaptosomal suspension into microcentrifuge tubes.

  • Pre-incubate the synaptosomes with varying concentrations of this compound or vehicle control for 10-15 minutes at 37°C.

  • Initiate the uptake reaction by adding a fixed concentration of [³H]-Dopamine (e.g., 10-20 nM) to each tube and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold assay buffer to remove unbound radiolabel.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific [³H]-Dopamine uptake (IC₅₀ value) by non-linear regression analysis of the dose-response curve.

[¹⁴C]-Dopamine Release Assay

This assay measures the ability of this compound to induce the release of pre-loaded radiolabeled dopamine from synaptosomes.

Materials:

  • Krebs-Ringer-HEPES assay buffer.

  • [¹⁴C]-Dopamine.

  • This compound solutions of varying concentrations.

  • Superfusion system or multi-well plates.

  • Scintillation fluid and counter.

Procedure:

  • Incubate the prepared striatal synaptosomes with [¹⁴C]-Dopamine for 15-30 minutes at 37°C to allow for uptake and loading of the neurotransmitter.

  • Wash the synaptosomes with fresh assay buffer to remove extracellular [¹⁴C]-Dopamine.

  • Resuspend the loaded synaptosomes in fresh assay buffer and place them in a superfusion chamber or multi-well plate.

  • Establish a stable baseline of spontaneous [¹⁴C]-Dopamine release by collecting several fractions of the superfusate or medium over time.

  • Introduce this compound at the desired concentration into the superfusion buffer or directly to the wells and continue to collect fractions.

  • At the end of the experiment, lyse the synaptosomes to determine the total remaining [¹⁴C]-Dopamine.

  • Quantify the radioactivity in each collected fraction and in the synaptosomal lysate using a scintillation counter.

  • Express the Amineptine-induced release as a percentage of the total stored [¹⁴C]-Dopamine.

Experimental Workflow and Logical Relationships

Experimental Workflow for Dopamine Release Assay

Dopamine_Release_Workflow cluster_preparation Synaptosome Preparation cluster_assay Dopamine Release Assay A Striatal Tissue Dissection B Homogenization A->B C Differential Centrifugation B->C D Sucrose Gradient Centrifugation C->D E Synaptosome Isolation D->E F Pre-loading with [¹⁴C]-Dopamine E->F Use in Assay G Baseline Release Measurement F->G H Incubation with Amineptine HCl G->H I Measurement of Evoked Release H->I J Data Analysis I->J

Caption: Experimental workflow for the in vitro dopamine release assay.

Logical Relationship of Amineptine's Mechanism of Action

Amineptine_Mechanism Amineptine Amineptine HCl DAT_Inhibition Inhibition of Dopamine Transporter (DAT) Amineptine->DAT_Inhibition Primary Action DA_Release Weak Induction of Dopamine Release Amineptine->DA_Release Secondary Action Increased_Synaptic_DA Increased Synaptic Dopamine Concentration DAT_Inhibition->Increased_Synaptic_DA DA_Release->Increased_Synaptic_DA Enhanced_Transmission Enhanced Dopaminergic Neurotransmission Increased_Synaptic_DA->Enhanced_Transmission

Caption: Logical relationship of this compound's dual mechanism on dopamine levels.

References

Troubleshooting & Optimization

Amineptine Hydrochloride Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical support center provides essential information on the solubility of amineptine hydrochloride in common laboratory solvents. This guide offers a quick reference for solubility data, a detailed experimental protocol for determining solubility, and troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

For reference, a structurally similar tricyclic antidepressant, amitriptyline (B1667244) hydrochloride, is soluble in ethanol (B145695) and DMSO at approximately 25 mg/mL.[1] It is important to note that this data is for a different compound and should be used only as a general indicator. The solubility of this compound should be experimentally determined for accurate results.

Q2: How does pH affect the aqueous solubility of this compound?

A2: As an amine hydrochloride salt, the aqueous solubility of this compound is expected to be pH-dependent. In acidic solutions, the equilibrium will favor the protonated, more soluble form. As the pH becomes more basic, the free amine form will be generated, which is typically less soluble in water.

Q3: Are there any recommended storage conditions for solutions of this compound?

A3: While specific stability data for this compound solutions is limited, it is general good practice to store solutions of tricyclic compounds protected from light and at a low temperature to minimize degradation. For aqueous solutions of the similar compound amitriptyline hydrochloride, it is recommended not to store them for more than one day.[1] Stock solutions in anhydrous organic solvents are generally more stable.

Solubility Data

Due to the limited availability of precise quantitative data for this compound, the following table provides a summary of the qualitative information gathered, with comparative data for the structurally similar compound amitriptyline hydrochloride provided for reference.

SolventThis compoundAmitriptyline Hydrochloride (for reference)
Water Forms crystals from distilled water (qualitative)~0.5 mg/mL in PBS (pH 7.2)[1]
Ethanol Data not available~25 mg/mL[1]
Methanol Data not availableData not available
DMSO Predicted to be slightly soluble (qualitative)~25 mg/mL[1]
Acetone Data not availableData not available

Disclaimer: The solubility of a compound can be influenced by various factors including temperature, pH, and the presence of other solutes. The information provided should be used as a guideline, and it is strongly recommended to determine the solubility experimentally for your specific conditions.

Experimental Protocol: Determination of this compound Solubility

This protocol outlines a general method for determining the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a series of vials. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Calculate the concentration of the saturated solution based on the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

G Experimental Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis prep1 Add excess amineptine HCl to solvent prep2 Seal vials prep1->prep2 prep3 Equilibrate with agitation at constant temperature prep2->prep3 sampling1 Allow excess solid to settle prep3->sampling1 sampling2 Withdraw supernatant sampling1->sampling2 sampling3 Filter supernatant (0.22 µm) sampling2->sampling3 analysis1 Dilute filtered solution sampling3->analysis1 analysis2 Quantify using HPLC or UV-Vis analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for determining the solubility of this compound.

Troubleshooting Guide

This section addresses common issues that may arise during the determination of this compound solubility.

Q: The solubility results are inconsistent between experiments. What could be the cause?

A: Inconsistent results can stem from several factors:

  • Insufficient Equilibration Time: Ensure that the solution has been agitated long enough to reach equilibrium. A time-course study can help determine the optimal equilibration time.

  • Temperature Fluctuations: Maintain a constant and accurately controlled temperature throughout the experiment, as solubility is temperature-dependent.

  • Inaccurate Pipetting or Dilutions: Use calibrated pipettes and perform dilutions carefully to minimize errors.

  • pH Variation (for aqueous solutions): For aqueous solutions, the pH can significantly impact solubility. Ensure the pH of the solvent is consistent.

Q: The compound appears to be degrading in the solvent. How can this be addressed?

A: Degradation can be a significant issue. Consider the following:

  • Protect from Light: Store samples in amber vials or in the dark.

  • Use Freshly Prepared Solutions: Prepare solutions immediately before use.

  • Lower the Temperature: If the compound is thermally labile, conduct the experiment at a lower temperature.

  • Inert Atmosphere: For oxygen-sensitive compounds, purge the solvent with an inert gas (e.g., nitrogen or argon) before use.

Q: The filtered solution is still cloudy. What should I do?

A: Cloudiness after filtration may indicate the presence of very fine particles or the formation of a colloid.

  • Use a Smaller Pore Size Filter: If available, a filter with a smaller pore size may be effective.

  • Centrifugation at Higher Speed: Increase the centrifugation speed and/or duration to pellet finer particles before filtration.

  • Check for Precipitation Upon Dilution: Ensure that the compound does not precipitate out when the filtered solution is diluted.

G Troubleshooting Common Solubility Issues cluster_issue1 Inconsistent Results cluster_issue2 Compound Degradation cluster_issue3 Post-Filtration Cloudiness issue1 Inconsistent Solubility Data cause1a Insufficient Equilibration issue1->cause1a cause1b Temperature Fluctuation issue1->cause1b cause1c Pipetting/Dilution Error issue1->cause1c issue2 Observed Degradation sol2a Protect from Light issue2->sol2a sol2b Use Fresh Solutions issue2->sol2b sol2c Lower Temperature issue2->sol2c issue3 Cloudy Filtrate sol3a Use Smaller Pore Filter issue3->sol3a sol3b Increase Centrifugation issue3->sol3b sol3c Check for Precipitation on Dilution issue3->sol3c

References

Technical Support Center: Stability and Degradation of Amineptine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of Amineptine hydrochloride in solution?

A1: Based on the behavior of structurally similar TCAs, the stability of this compound in solution is likely influenced by several factors:

  • pH: The pH of the solution can significantly impact the rate of hydrolytic degradation. Acidic or alkaline conditions can catalyze the breakdown of the molecule.[1][2]

  • Oxidation: this compound, like other TCAs, may be susceptible to oxidation, which can be catalyzed by light, temperature, and the presence of metal ions.[1]

  • Light (Photodegradation): Exposure to light, especially UV radiation, can lead to photodegradation. Solutions should be protected from light to minimize this pathway.[1]

  • Temperature: Elevated temperatures generally accelerate the rate of all chemical degradation reactions.[1]

  • Presence of Metal Ions: Trace metal ions can act as catalysts for oxidative degradation pathways.[1]

Q2: What are the expected degradation pathways for this compound in solution?

A2: While specific degradation pathways for this compound have not been detailed in available literature, based on its structure and the known degradation of other TCAs, the following pathways are plausible:

  • Hydrolysis: Under acidic or basic conditions, susceptible bonds in the molecule could undergo hydrolysis.

  • Oxidation: The tertiary amine and the dibenzocycloheptene ring system are potential sites for oxidation. This could lead to the formation of N-oxides and hydroxylated derivatives.[1] One study on the metabolism of Amineptine, which may share some pathways with chemical degradation, identified hydroxylation of the dibenzocycloheptyl ring as a major route.

  • Photodegradation: Light exposure can induce complex degradation reactions, potentially leading to cleavage of the side chain or modifications to the tricyclic ring system. For other TCAs, photodegradation can result in demethylation and hydroxylation.[1]

  • Beta-Oxidation of the Side Chain: A known metabolic pathway for Amineptine is the beta-oxidation of its heptanoic acid side chain. It is conceivable that this pathway could be mimicked under certain chemical oxidative conditions.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. The most common and effective technique for this purpose is High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC (RP-HPLC) with UV detection.[2][3] For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Rapid degradation of this compound solution under ambient conditions. 1. Light Exposure: The solution may be exposed to ambient or UV light. 2. Oxygen Exposure: Dissolved oxygen can contribute to oxidative degradation. 3. Inappropriate pH: The pH of the solution may be promoting hydrolysis. 4. Contamination: Presence of metal ions or other reactive species.1. Store solutions in amber or light-protectant containers. 2. Degas the solvent and/or purge the solution with an inert gas (e.g., nitrogen or argon). 3. Buffer the solution to a pH where the drug is most stable (typically in the acidic to neutral range for TCAs). 4. Use high-purity solvents and reagents. Consider the use of chelating agents like EDTA to sequester metal ions.
Poor separation of degradation products from the parent drug peak in HPLC. 1. Suboptimal mobile phase composition: The solvent strength or pH may not be adequate for resolution. 2. Inappropriate column: The stationary phase may not be suitable for the polarity of the analytes. 3. Isocratic elution: An isocratic method may not be sufficient to separate all components.1. Systematically vary the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer, pH of the buffer). 2. Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl). 3. Develop a gradient elution method to improve the separation of early and late-eluting peaks.
Inconsistent degradation rates between experiments. 1. Variability in experimental conditions: Inconsistent temperature, light exposure, or initial concentrations. 2. Purity of the this compound starting material. 1. Ensure precise control of all experimental parameters (temperature, light intensity, pH). Use calibrated equipment. 2. Use a well-characterized, high-purity standard of this compound for all experiments.

Quantitative Data

Due to the lack of specific stability studies on this compound, the following table presents data for the closely related compound, Amitriptyline (B1667244) hydrochloride, to provide an indication of potential degradation behavior under forced conditions.

Table 1: Summary of Forced Degradation Studies on Amitriptyline Hydrochloride

Stress ConditionReagent/ParametersObservation for Amitriptyline HCl
Acid Hydrolysis 5 M HCl at 80°C for 1 hourSignificant degradation observed.[3]
Base Hydrolysis 5 M NaOH at 80°C for 1 hourSignificant degradation observed.[3]
Oxidative 6% H₂O₂ at 25°C for 1 hourSignificant degradation observed.[3]
Thermal Dry heat at 105°C for 24 hoursSignificant degradation observed.[3]
Photolytic UV-Vis light for 4 daysSignificant degradation observed.[3]

Experimental Protocols

The following are generalized protocols for forced degradation studies applicable to tricyclic antidepressants, which should be adapted and validated for this compound.

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 N HCl.

    • Heat the solution at 80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of 1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 N NaOH.

    • Heat the solution at 80°C for a specified period.

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of 1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period.

    • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer the solid drug substance to a watch glass and place it in a hot air oven at a specified temperature (e.g., 105°C) for a defined period.

    • Alternatively, reflux a solution of the drug in a neutral solvent.

    • At each time point, withdraw a sample, cool to room temperature, and prepare a solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the drug in a transparent container to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Simultaneously, keep a control sample protected from light.

    • At specified time points, withdraw samples for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase Selection:

  • Initial Conditions:

    • Start with an isocratic elution of 50:50 organic:aqueous mobile phase.

    • Set the flow rate to 1.0 mL/min.

    • Use a UV detector set at the λmax of this compound.

  • Method Optimization:

    • Inject a mixture of the stressed samples.

    • Adjust the mobile phase composition and pH to achieve adequate separation between the parent drug and all degradation products.

    • If necessary, switch to a gradient elution program to resolve complex mixtures.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation Amineptine This compound Hydrolysis_Products Hydrolysis Products Amineptine->Hydrolysis_Products Acid/Base N_Oxide N-Oxide Derivative Amineptine->N_Oxide H₂O₂ Hydroxylated Hydroxylated Derivative Amineptine->Hydroxylated H₂O₂ Beta_Oxidation Beta-Oxidation Products Amineptine->Beta_Oxidation Oxidizing Agents Photo_Products Various Photoproducts Amineptine->Photo_Products UV/Vis Light

Caption: Plausible degradation pathways of this compound in solution.

experimental_workflow start Start: Amineptine HCl Solution stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc_dev Stability-Indicating HPLC Method Development stress->hplc_dev validation Method Validation (ICH) hplc_dev->validation analysis Analysis of Stressed Samples validation->analysis identification Degradant Identification (LC-MS) analysis->identification pathway Elucidation of Degradation Pathways identification->pathway end End: Stability Profile pathway->end

Caption: Experimental workflow for stability testing of this compound.

References

Technical Support Center: Identification of Amineptine Hydrochloride Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amineptine hydrochloride. The information herein is designed to address specific issues that may be encountered during experimental analysis of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: Based on the chemical structure of Amineptine, which contains a dibenzocycloheptene ring and an aminoheptanoic acid side chain, and drawing parallels with other tricyclic antidepressants (TCAs), the following degradation pathways are anticipated under forced degradation conditions:

  • Hydrolysis (Acidic and Basic): The amide-like linkage in the amino acid side chain could be susceptible to hydrolysis, potentially leading to the cleavage of the side chain from the dibenzocycloheptene ring. However, as a secondary amine, this bond is generally more stable than an ester or amide bond.[1]

  • Oxidation: The dibenzocycloheptene ring and the secondary amine are potential sites for oxidation. This could result in the formation of N-oxide derivatives or hydroxylated species on the ring system.[2][3]

  • Photolysis: Exposure to light, particularly UV radiation, can induce photodegradation. For TCAs, this often involves N-dealkylation and hydroxylation of the ring system.[3][4][5]

  • Thermal Degradation: At elevated temperatures, degradation may occur, potentially leading to the cleavage of the side chain or alterations to the tricyclic ring structure. TCAs generally exhibit high thermal stability.[2]

Q2: I am not seeing any significant degradation of this compound under my stress conditions. What could be the reason?

A2: this compound, like other TCAs, may be relatively stable under certain stress conditions.[2] Consider the following troubleshooting steps:

  • Increase Stress Level: The concentration of the stressor (acid, base, oxidizing agent) or the temperature may be insufficient. Gradually increase the stress level, for example, by using a higher concentration of acid/base or a higher temperature.

  • Increase Exposure Time: The duration of the stress testing may not be long enough to induce significant degradation. Extend the exposure time and monitor the sample at regular intervals.

  • Check pH: Ensure the pH of your solution is appropriate for the intended hydrolysis (e.g., pH < 2 for acidic, pH > 10 for basic).

  • Catalysts: For oxidative degradation, the presence of metal ions can catalyze the reaction.[2][6] Consider the purity of your reagents and glassware. For photostability, ensure direct exposure to a light source of appropriate wavelength and intensity.

Q3: My chromatogram shows several unexpected peaks after forced degradation. How can I identify if they are degradation products?

A3: To confirm if the new peaks are degradation products of this compound, you can employ the following strategies:

  • Compare with a Control Sample: Analyze an unstressed sample of this compound using the same analytical method. The peaks that are present in the stressed sample but absent in the control are likely degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) or diode array detector (DAD) to check the peak purity of the Amineptine peak in the stressed sample. A non-homogenous peak suggests the co-elution of a degradation product.

  • Mass Spectrometry (MS): Couple your liquid chromatograph to a mass spectrometer (LC-MS). Degradation products will likely have mass-to-charge ratios (m/z) different from the parent drug. By analyzing the fragmentation patterns, you can propose structures for the degradation products.[3][7][8]

Q4: What analytical techniques are best suited for the identification and quantification of this compound and its degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and robust technique for separating and quantifying this compound from its degradation products.[3][9] For structural elucidation of unknown degradation products, hyphenated techniques like LC-MS/MS are indispensable.[3][7][8]

Troubleshooting Guides

Issue: Poor Separation of Degradation Products from the Parent Drug in HPLC
Possible Cause Troubleshooting Step
Inappropriate mobile phase composition.Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase (e.g., buffer type, pH). A gradient elution may be necessary to resolve all peaks.
Unsuitable stationary phase.Try a different column with a different stationary phase chemistry (e.g., C8, Phenyl) or a different particle size.
Inadequate pH of the mobile phase.The ionization state of Amineptine and its degradation products is pH-dependent. Adjusting the mobile phase pH can significantly alter retention times and selectivity.
Suboptimal column temperature.Varying the column temperature can affect the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, thereby influencing separation.
Issue: Inconsistent or Irreproducible Degradation Results
Possible Cause Troubleshooting Step
Variability in stress conditions.Ensure precise control over temperature, concentration of stressors, and duration of exposure. Use calibrated equipment.
Impurities in reagents or solvents.Use high-purity reagents and solvents to avoid unintended side reactions.
Sample preparation inconsistency.Standardize the sample preparation procedure, including dilution steps and final concentration.
Photodegradation of samples during handling.Protect samples from light by using amber vials or working under low-light conditions, especially if photostability is not the focus of the particular experiment.

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically detailing the percentage of degradation of this compound and the formation of specific degradation products under various forced degradation conditions. Researchers are encouraged to establish their own stability-indicating methods and perform validation according to ICH guidelines to generate this data for their specific formulations and storage conditions.

For a related compound, amitriptyline (B1667244) hydrochloride, forced degradation studies have shown significant degradation under acidic, basic, and oxidative stress.[3] It is plausible that this compound would exhibit a degree of degradation under similar conditions.

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the general procedures for subjecting this compound to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

1. Acid Hydrolysis:

  • Prepare a solution of this compound in 0.1 M to 1 M hydrochloric acid.
  • Store the solution at room temperature or an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24-72 hours).
  • At specified time points, withdraw an aliquot, neutralize it with an appropriate base (e.g., sodium hydroxide), and dilute to a suitable concentration for analysis.

2. Base Hydrolysis:

  • Prepare a solution of this compound in 0.1 M to 1 M sodium hydroxide.
  • Follow the same storage and sampling procedure as for acid hydrolysis, neutralizing the aliquots with an appropriate acid (e.g., hydrochloric acid).

3. Oxidative Degradation:

  • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3-30%).
  • Store the solution at room temperature, protected from light, for a defined period.
  • Sample at various time points and dilute for analysis.

4. Thermal Degradation:

  • Place the solid this compound powder in a thermostatically controlled oven at an elevated temperature (e.g., 105 °C) for a specified duration.
  • Alternatively, prepare a solution of the drug and reflux it for a set time.
  • Dissolve the heat-stressed solid or dilute the solution for analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound or the solid drug to a light source providing an output similar to the ICH D65/ID65 emission standard (e.g., a xenon lamp or a metal halide lamp).
  • The overall illumination should be not less than 1.2 million lux hours and the near ultraviolet energy not less than 200 watt hours/square meter.
  • A control sample should be protected from light to differentiate between thermal and photolytic degradation.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector or a PDA/DAD.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Aqueous Phase (A): A buffer solution such as phosphate (B84403) or acetate (B1210297) buffer (e.g., 20 mM) with the pH adjusted to a suitable value (e.g., between 3 and 7).

    • Organic Phase (B): Acetonitrile or methanol.

  • Elution Mode: Start with an isocratic elution (e.g., 60% A: 40% B) and switch to a gradient elution if co-elution is observed. A typical gradient might start with a higher percentage of the aqueous phase and gradually increase the organic phase percentage over the run.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the λmax of this compound (around 230-240 nm) and also use a PDA/DAD to screen for degradation products that may have different absorption maxima.

  • Injection Volume: 10-20 µL.

Visualizations

G cluster_0 This compound Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Amineptine This compound Acid_Base Acidic/Basic Conditions Oxidizing_Agent Oxidizing Agent (e.g., H2O2) Light_UV Light (UV) Cleaved_Side_Chain Dibenzocycloheptene Derivative + Aminoheptanoic Acid Acid_Base->Cleaved_Side_Chain N_Oxide N-Oxide Derivative Oxidizing_Agent->N_Oxide Hydroxylated_Product Hydroxylated Ring Product Oxidizing_Agent->Hydroxylated_Product N_Dealkylated N-Dealkylated Product Light_UV->N_Dealkylated Photo_Hydroxylated Hydroxylated Ring Product Light_UV->Photo_Hydroxylated

Caption: Potential degradation pathways of this compound.

G cluster_0 Experimental Workflow Start Start: Amineptine HCl Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Sample_Preparation Sample Preparation (Neutralization, Dilution) Forced_Degradation->Sample_Preparation HPLC_Analysis Stability-Indicating HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (Peak Purity, % Degradation) HPLC_Analysis->Data_Analysis LCMS_Analysis LC-MS/MS Analysis for Identification Data_Analysis->LCMS_Analysis If unknown peaks are present End End: Identified Degradation Products Data_Analysis->End If only known peaks are present Structure_Elucidation Structure Elucidation of Degradation Products LCMS_Analysis->Structure_Elucidation Structure_Elucidation->End

Caption: Workflow for identifying Amineptine HCl degradation products.

References

Technical Support Center: Mitigating Hepatotoxicity of Amineptine Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the hepatotoxicity of Amineptine hydrochloride in animal models.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during your experiments.

Q1: We are observing significant variations in liver enzyme levels (ALT, AST) between animals in the same Amineptine-treated group. What could be the cause?

A1: Variation in liver enzyme levels can be attributed to several factors:

  • Genetic Predisposition: Studies on Amineptine and other tricyclic antidepressants suggest a possible genetic predisposition to hepatotoxicity.[1] Differences in the expression or activity of metabolizing enzymes, such as cytochrome P450, can lead to varied responses.[1]

  • Animal Health Status: Ensure all animals are healthy and free from underlying infections or stress, as these can influence liver function.

  • Dosing Accuracy: Verify the accuracy of this compound dosage calculations and administration for each animal.

  • Fasting State: The fasting state of the animals prior to blood collection can affect baseline liver enzyme levels. Standardize the fasting period across all experimental groups.

Q2: Our positive control, a known hepatoprotective agent, is not showing a significant mitigating effect against Amineptine-induced hepatotoxicity. What should we check?

A2: If a positive control is not performing as expected, consider the following:

  • Mechanism of Action: Ensure the chosen hepatoprotective agent's mechanism of action is relevant to Amineptine's hepatotoxicity, which involves oxidative stress and mitochondrial injury.[2] Antioxidants like N-acetylcysteine (NAC), Silymarin, or Vitamin E are theoretically good candidates.

  • Dosing and Timing of Administration: The dose and timing of the protective agent are critical. It may need to be administered prior to Amineptine to be effective. For instance, some studies with other hepatotoxins show that pre-treatment with antioxidants is more effective.[3][4]

  • Bioavailability: Check the formulation and route of administration of your hepatoprotective agent to ensure adequate bioavailability.

Q3: We are having difficulty inducing consistent hepatotoxicity with this compound in our rat model. What adjustments can we make?

A3: Consistency in inducing hepatotoxicity is key. Here are some suggestions:

  • Dosage and Duration: Amineptine-induced hepatotoxicity can be dose-dependent. You may need to perform a dose-response study to determine the optimal dose for your specific animal strain. Chronic administration may be necessary to observe significant liver injury.[5][6]

  • Animal Strain: Different rat strains can exhibit varying susceptibility to drug-induced liver injury. Consider if the strain you are using is appropriate.

  • Metabolic Induction: Since Amineptine is metabolized by cytochrome P450 enzymes, co-administration with a P450 inducer could potentially increase the formation of reactive metabolites and thus enhance hepatotoxicity. However, this would add another variable to your study design.

Q4: What are the key signaling pathways to investigate when studying the mitigation of Amineptine-induced hepatotoxicity?

A4: The primary mechanisms of Amineptine hepatotoxicity involve:

  • Cytochrome P450-mediated bioactivation: This pathway leads to the formation of reactive metabolites that can cause cellular damage.[7]

  • Inhibition of mitochondrial beta-oxidation: This disrupts fatty acid metabolism and can lead to microvesicular steatosis.[2][8]

  • Oxidative Stress: The reactive metabolites can deplete glutathione (B108866) (GSH) stores and increase the production of reactive oxygen species (ROS), leading to oxidative damage.

Therefore, your investigation should focus on pathways related to drug metabolism, mitochondrial function, and cellular antioxidant defense systems.

Quantitative Data on Hepatoprotective Effects

The following tables summarize quantitative data from animal studies on the hepatoprotective effects of various agents against liver injury induced by tricyclic antidepressants or other hepatotoxins with similar mechanisms. Note: Data for Amineptine with mitigating agents is scarce; therefore, data from studies using other tricyclic antidepressants (Amitriptyline, Imipramine) is provided as a relevant proxy.

Table 1: Effect of N-Acetylcysteine (NAC) on Serum Liver Enzymes in Rodent Models of Drug-Induced Hepatotoxicity

Treatment GroupALT (U/L)AST (U/L)Reference
Control45.8 ± 3.289.7 ± 5.1[9]
Intestinal Ischemia Reperfusion (IIR)145.3 ± 20.1256.4 ± 35.8[9]
IIR + NAC (150 mg/kg)89.6 ± 12.5154.2 ± 21.7[9]
IIR + NAC (300 mg/kg)75.4 ± 10.1132.8 ± 18.9[9]

* p < 0.05 compared to the IIR group. Data are presented as mean ± SD. This study demonstrates the hepatoprotective effect of NAC in a model of ischemia-reperfusion injury, which involves oxidative stress.[9]

Table 2: Effect of Silymarin on Liver Oxidative Stress Markers in a Rat Model of Triptolide-Induced Hepatotoxicity

Treatment GroupMDA (nmol/mg protein)SOD (U/mg protein)GSH (nmol/mg protein)Reference
Control1.2 ± 0.2125.6 ± 10.88.5 ± 0.7[4]
Triptolide (TP)3.8 ± 0.568.4 ± 7.24.1 ± 0.5[4]
TP + Silymarin (100 mg/kg)2.1 ± 0.398.7 ± 9.16.9 ± 0.6[4]
TP + Silymarin (200 mg/kg)1.5 ± 0.2115.2 ± 10.28.1 ± 0.7[4]

* p < 0.01 compared to the TP group. Data are presented as mean ± SD. Triptolide induces hepatotoxicity through mechanisms that include oxidative stress, making this data relevant.[4]

Table 3: Effect of Vitamin E on Serum Liver Enzymes in a Rat Model of Hypothyroidism-Induced Liver Injury

Treatment GroupALT (U/L)Albumin (g/dL)Reference
Control35.2 ± 2.84.1 ± 0.3[10]
Hypothyroid58.7 ± 4.93.2 ± 0.4[10]
Hypothyroid + Vitamin E (20 mg/kg)41.5 ± 3.53.9 ± 0.3[10]

* p < 0.05 compared to the Hypothyroid group. Data are presented as mean ± SD. This study shows the protective effect of Vitamin E against oxidative stress-related liver damage.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying Amineptine-induced hepatotoxicity and its mitigation.

Protocol 1: Induction of Hepatotoxicity with a Tricyclic Antidepressant (Amitriptyline as a model)
  • Animals: Male Wistar rats (200-250 g).

  • Housing: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.

  • Acclimatization: Allow a one-week acclimatization period before the experiment.

  • Procedure:

    • Divide the rats into experimental groups (e.g., Control, Amitriptyline, Amitriptyline + Protective Agent).

    • Administer Amitriptyline hydrochloride intraperitoneally (i.p.) at a dose of 100 mg/kg body weight daily for four weeks.[5][11] The control group receives an equivalent volume of saline.

    • For mitigation studies, administer the protective agent (e.g., N-acetylcysteine, Silymarin, Vitamin E) at the desired dose and route, typically prior to Amitriptyline administration.

    • At the end of the treatment period, collect blood samples for biochemical analysis and euthanize the animals for liver tissue collection.

Protocol 2: Assessment of Liver Function - Serum ALT and AST Levels
  • Sample Collection: Collect blood via cardiac puncture or from the tail vein into tubes without anticoagulant.

  • Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes at 4°C.

  • Analysis:

    • Use commercially available kits for the determination of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) activities.

    • Follow the manufacturer's instructions for the assay. The principle typically involves a kinetic spectrophotometric method.

    • Measure the change in absorbance at a specific wavelength (e.g., 340 nm) and calculate the enzyme activity in Units per Liter (U/L).

Protocol 3: Measurement of Oxidative Stress Markers in Liver Tissue
  • Tissue Preparation:

    • Excise the liver, wash with ice-cold saline, and blot dry.

    • Homogenize a known weight of liver tissue in ice-cold phosphate (B84403) buffer (pH 7.4).

    • Centrifuge the homogenate at 10,000 rpm for 15 minutes at 4°C and collect the supernatant for analysis.

  • Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS):

    • Mix the liver homogenate supernatant with thiobarbituric acid (TBA) reagent.

    • Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes).

    • Cool the samples and measure the absorbance of the pink-colored complex at 532 nm.

    • Calculate the MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

  • Superoxide (B77818) Dismutase (SOD) Activity Assay:

    • This assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

    • Use a commercial kit and follow the manufacturer's protocol. The activity is typically expressed as units per milligram of protein.

  • Catalase (CAT) Activity Assay:

    • This assay measures the decomposition of hydrogen peroxide (H2O2).

    • The decrease in H2O2 concentration is monitored spectrophotometrically at 240 nm.

    • One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H2O2 per minute.

Protocol 4: Histopathological Examination of Liver Tissue
  • Tissue Fixation: Fix a portion of the liver tissue in 10% neutral buffered formalin for at least 24 hours.

  • Processing and Embedding: Dehydrate the fixed tissue through a series of graded alcohols, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.

  • Microscopic Examination: Examine the stained slides under a light microscope for pathological changes such as necrosis, inflammation, steatosis, and sinusoidal dilation.[7]

Visualizations

Signaling Pathways and Experimental Workflows

Amineptine_Hepatotoxicity_Pathway cluster_0 Hepatocyte Amineptine Amineptine Hydrochloride CYP450 Cytochrome P450 Enzymes Amineptine->CYP450 Metabolism Mitochondrion Mitochondrion Amineptine->Mitochondrion Inhibition ReactiveMetabolites Reactive Metabolites (e.g., Epoxides) CYP450->ReactiveMetabolites ROS Reactive Oxygen Species (ROS) ReactiveMetabolites->ROS Generation GSH Glutathione (GSH) ReactiveMetabolites->GSH Depletion CellularDamage Hepatocellular Damage & Necrosis ReactiveMetabolites->CellularDamage BetaOxidation Fatty Acid β-Oxidation Steatosis Microvesicular Steatosis BetaOxidation->Steatosis Impairment leads to ROS->CellularDamage GSSG Oxidized Glutathione (GSSG) GSH->GSSG

Caption: Mechanism of Amineptine-induced hepatotoxicity.

Mitigation_Pathway cluster_1 Hepatoprotective Mechanisms ReactiveMetabolites Reactive Metabolites ROS Reactive Oxygen Species (ROS) NAC N-Acetylcysteine (NAC) GSH Glutathione (GSH) Synthesis NAC->GSH Precursor Silymarin Silymarin Silymarin->ROS Scavenging AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT) Silymarin->AntioxidantEnzymes Upregulation VitaminE Vitamin E VitaminE->ROS Scavenging GSH->ReactiveMetabolites Detoxification HepatocellularProtection Hepatocellular Protection GSH->HepatocellularProtection AntioxidantEnzymes->ROS Neutralization AntioxidantEnzymes->HepatocellularProtection

Caption: Potential mitigation pathways for Amineptine hepatotoxicity.

Experimental_Workflow start Start: Animal Acclimatization grouping Group Assignment: - Control - Amineptine - Amineptine + Agent start->grouping treatment Daily Treatment Administration grouping->treatment blood_collection Blood Collection (e.g., Day 28) treatment->blood_collection euthanasia Euthanasia & Liver Tissue Collection treatment->euthanasia End of Study serum_analysis Serum Analysis: - ALT - AST blood_collection->serum_analysis tissue_analysis Liver Tissue Analysis euthanasia->tissue_analysis data_analysis Data Analysis & Interpretation serum_analysis->data_analysis oxidative_stress Oxidative Stress Markers: - MDA - SOD - CAT tissue_analysis->oxidative_stress histopathology Histopathology (H&E) tissue_analysis->histopathology oxidative_stress->data_analysis histopathology->data_analysis

Caption: General experimental workflow for animal studies.

References

Optimizing Amineptine hydrochloride dosage for behavioral studies in dogs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amineptine Hydrochloride in Canine Research

IMPORTANT REGULATORY AND ETHICAL CONSIDERATIONS

Amineptine is a controlled substance with a history of withdrawal from human pharmaceutical markets due to a potential for abuse and hepatotoxicity.[1][2][3] In the United States, Amineptine is classified as a Schedule I controlled substance, indicating it has no currently accepted medical use and a high potential for abuse.[4] Researchers must obtain all necessary federal and local licenses (e.g., from the Drug Enforcement Administration in the U.S.) before acquiring or using this compound. All experimental plans must be submitted to and approved by an appropriate institutional animal care and use committee (IACUC) or equivalent ethical oversight body.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? this compound is an atypical tricyclic antidepressant.[1] Its primary mechanism of action is the selective inhibition of dopamine (B1211576) reuptake, and to a lesser extent, norepinephrine (B1679862) reuptake.[2][4][5] This action increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission, which is thought to be responsible for its effects on mood, motivation, and attention.[2][6] Unlike many other tricyclic antidepressants, it has weak or no interaction with serotonin, adrenergic, histamine, or muscarinic acetylcholine (B1216132) receptors.[1][3]

Q2: What is the pharmacokinetic profile of Amineptine? Detailed pharmacokinetic studies in canines are not readily available in published literature. However, studies in humans show that Amineptine has a very short elimination half-life of approximately 0.8 to 1.0 hours for the parent drug and 1.5 to 2.5 hours for its major metabolite.[1] The time to reach peak plasma concentration in humans is about 1 hour.[1] Metabolic pathways in dogs, rats, and humans are similar, but the route of excretion differs; fecal excretion is predominant in dogs, while urinary excretion is the major route in humans.[7]

Q3: Has Amineptine been used in canine behavioral studies before? Yes, there is published research on the use of Amineptine in dogs to study its effects on complex learned behaviors. A key study investigated its impact on performance in a temporal regulation task, finding that it could improve performance, vigilance, and attention within a specific dose range.[6][8]

Troubleshooting Guide

Q4: Issue: No observable behavioral effect at the initial dose.

  • Possible Cause: The initial dose may be below the therapeutic threshold for the desired behavioral change.

  • Solution: The effective oral dose range observed to improve performance in Beagle dogs is between 2.5 and 10 mg/kg.[6][8] If you start at the low end of this range (e.g., 2.5 mg/kg) and see no effect, a systematic dose escalation is a standard approach.[9] Ensure an adequate washout period between dose administrations; the published study used a two-week interval between doses.[8]

Q5: Issue: Negative or inverse behavioral effects are observed (e.g., decreased performance).

  • Possible Cause: The dose may be too high, leading to over-stimulation or other adverse effects.

  • Solution: In a study with dogs, an oral dose of 20 mg/kg resulted in an inverse effect, significantly decreasing correct responses.[6][8] If you observe a decline in performance or the emergence of adverse behaviors, the dose should be reduced. It is critical to establish a maximum tolerated dose (MTD) in preliminary dose-ranging studies.[9]

Q6: Issue: The dog exhibits adverse effects such as agitation, sedation, or gastrointestinal upset.

  • Possible Cause: These are potential side effects of tricyclic antidepressants.[10] While the specific canine study did not detail these effects, general pharmacology suggests they are possible.

  • Solution:

    • Observe and Document: Record all clinical signs, their severity, and their timing relative to drug administration.

    • Reduce Dose: The first step is to lower the dose for subsequent trials once the animal has returned to baseline.

    • Consult a Veterinarian: Any significant adverse event should be discussed with a veterinarian.

    • Consider Discontinuation: If adverse effects persist even at lower doses, discontinuation of the study for that subject may be necessary.

Q7: Issue: There is high variability in behavioral responses between subjects.

  • Possible Cause: Individual differences in metabolism, temperament, or sensitivity to the drug can cause variability. Inconsistent experimental procedures can also contribute.

  • Solution:

    • Standardize Protocols: Ensure that all procedures, including handling, environment, and the timing of administration and testing, are strictly standardized.[11]

    • Subject Selection: Use a homogenous group of animals where possible (e.g., same breed, age, sex, and behavioral history).

    • Baseline Measurement: Collect robust baseline behavioral data before drug administration to quantify each individual's normal performance and variability.

    • Pharmacokinetic Sampling: If feasible, incorporating pharmacokinetic analysis by measuring plasma drug concentrations can help determine if variability is due to differences in drug exposure.[12]

Data Presentation

Table 1: Summary of this compound Dosage in a Canine Behavioral Study Source: Bruhwyler et al., Pharmacol Biochem Behav, 1993[6][8]

Dose (Oral)Number of SubjectsKey Behavioral Outcome
2.5 mg/kg6 male BeaglesImproved performance; significant increase in reinforcement rate.
5.0 mg/kg6 male BeaglesImproved performance; significant increase in reinforcement rate.
7.5 mg/kg6 male BeaglesImproved performance; significant increase in reinforcement rate.
10 mg/kg6 male BeaglesImproved performance; significant increase in reinforcement rate.
20 mg/kg6 male BeaglesInverse effect ; significant decrease in the peak of correct responses.

Table 2: Human Pharmacokinetic Parameters for Amineptine Disclaimer: This data is from human studies and may not be representative of canine pharmacokinetics. It is provided for reference only due to the lack of available canine-specific data. Source: Wikipedia, citing relevant primary literature[1]

ParameterValue (after 100 mg oral dose)
Mean Peak Plasma (Cmax)772 ng/mL
Time to Peak Plasma (Tmax)~1 hour
Elimination Half-Life (Parent)0.8 - 1.0 hours
Elimination Half-Life (Metabolite)1.5 - 2.5 hours

Experimental Protocols

Protocol 1: Example Protocol from a Published Canine Study (Bruhwyler et al., 1993) [8]

  • 1. Subjects and Housing: Six conditioned male Beagle dogs, weighing 13-16 kg, were used.

  • 2. Behavioral Apparatus: An operant conditioning chamber where dogs were trained on a Differential Reinforcement of Response Duration (DRRD) schedule. This task requires the dog to hold a response for a specific duration to receive a reward.

  • 3. Stabilization: Dogs were trained on the DRRD schedule until their performance stabilized (e.g., >60% correct responses for over 30 sessions).

  • 4. Drug Administration:

    • This compound was administered orally in a capsule.

    • The drug was given 1 hour before the start of the experimental session.

    • Doses (2.5, 5.0, 7.5, 10, and 20 mg/kg) were administered every two weeks in a random order to ensure a sufficient washout period and to control for order effects.

  • 5. Behavioral Testing: Experimental sessions began 1 hour post-administration and were limited to a maximum time or number of reinforcements.

  • 6. Data Analysis: Key metrics included response rate, reinforcement rate, and the temporal distribution of response durations.

Protocol 2: General Framework for a Dose-Finding Study in Dogs

This is a generalized protocol based on best practices for preclinical dose-ranging studies.[9][13]

  • 1. Subject Selection and Acclimation:

    • Select healthy, well-socialized dogs.

    • Allow for an acclimation period of at least one week to the facility, handlers, and testing environment before any procedures begin.

  • 2. Baseline Data Collection:

    • Conduct multiple sessions of the chosen behavioral test (e.g., open field, novel object, cognitive task) without any drug administration to establish a stable baseline for each dog.

  • 3. Dose Formulation and Administration:

    • Prepare doses accurately. Oral administration in a capsule or palatable treat is common.

    • The starting dose should be based on available literature or interspecies scaling from rodent data. For Amineptine, 2.5 mg/kg would be a literature-supported starting point.[8]

  • 4. Dose Escalation and Observation:

    • Use a dose-incrementation process (e.g., 2x or 3x dose increments are common).[9]

    • Administer a single dose and observe the animal continuously for the first few hours for acute adverse effects and at regular intervals for at least 24-48 hours.

    • Conduct behavioral testing at the predicted Tmax (e.g., 1 hour post-dose based on human data).[1]

    • Ensure a sufficient washout period (e.g., 1-2 weeks) between escalating doses to allow for complete drug elimination.

  • 5. Data Collection and MTD Determination:

    • Record behavioral data from the standardized test.

    • Monitor for clinical signs of toxicity (e.g., changes in activity, posture, gastrointestinal function, etc.).[9]

    • The Maximum Tolerated Dose (MTD) is defined as the highest dose that can be administered without causing severe or unacceptable adverse effects.[9] This MTD is then used to set the high dose for subsequent multi-day studies.

Visualizations

DosageOptimizationWorkflow start_node Start Dose-Finding Study select_dose Select Starting Dose (e.g., 2.5 mg/kg) start_node->select_dose process_node process_node decision_node decision_node outcome_node outcome_node adverse_node adverse_node end_node Define Optimal Dose Range administer Administer Dose 1 Hr Pre-Test Observe for Adverse Effects select_dose->administer adverse_check Adverse Effects? administer->adverse_check assess_behavior Conduct Behavioral Test & Analyze Data adverse_check->assess_behavior No stop_reduce Stop or Reduce Dose Re-evaluate Protocol adverse_check->stop_reduce Yes behavior_check Desired Effect Observed? assess_behavior->behavior_check dose_too_high Dose Too High? behavior_check->dose_too_high No / Inverse optimal_found Optimal Dose Identified behavior_check->optimal_found Yes increase_dose Increase Dose for Next Trial increase_dose->administer dose_too_high->increase_dose No (No Effect) dose_too_high->stop_reduce Yes (Inverse Effect) optimal_found->end_node

Caption: Logic workflow for optimizing Amineptine dosage in a canine study.

ExperimentalWorkflow sub_node sub_node sub_selection Subject Selection (6 Male Beagles) stabilization Behavioral Stabilization on DRRD Task sub_selection->stabilization randomization Randomize Dose Order (2.5, 5, 7.5, 10, 20 mg/kg) stabilization->randomization washout1 2-Week Washout Period randomization->washout1 admin Oral Administration (1 Hr Pre-Test) washout1->admin testing Behavioral Testing (DRRD Session) admin->testing washout2 2-Week Washout Period testing->washout2 next_dose Administer Next Dose in Sequence washout2->next_dose Until all doses tested analysis Data Collection & Analysis washout2->analysis After final dose next_dose->admin

Caption: Experimental workflow from the Bruhwyler et al. (1993) study.

MoAPathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal amineptine Amineptine dat Dopamine Transporter (DAT) amineptine->dat Blocks da_vesicle Dopamine (in Vesicles) da_synapse Dopamine (in Synapse) da_vesicle->da_synapse Release da_synapse->dat Reuptake receptors Dopamine Receptors (D1, D2) da_synapse->receptors Binding receptors->postsynaptic Signal

Caption: Amineptine's mechanism of action at the dopamine synapse.

References

Technical Support Center: Long-Term Storage of Amineptine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with the long-term storage of Amineptine hydrochloride solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the stability and integrity of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the long-term storage of this compound solutions?

While specific long-term stability data for this compound solutions is not extensively documented in publicly available literature, challenges can be inferred from the behavior of structurally related tricyclic antidepressants (TCAs) like Amitriptyline (B1667244). Potential challenges include:

  • Chemical Degradation: this compound can be susceptible to degradation through pathways such as oxidation, hydrolysis, and photodegradation.[1][2] These processes can alter the chemical structure of the molecule, leading to a loss of potency and the formation of potentially interfering byproducts.

  • Physical Instability: Over time, solutions may exhibit physical changes such as precipitation, color change, or changes in viscosity, indicating potential solubility issues or degradation.[3]

  • Influence of Environmental Factors: Storage conditions play a critical role. Factors like temperature, exposure to light, and the pH of the solution can significantly impact the stability of the compound.[1][4]

  • Container Interactions: The choice of storage container can influence stability. For instance, leaching of contaminants from glass containers can catalyze degradation.[2][5]

Q2: What are the likely degradation pathways for this compound in solution?

Based on its chemical structure and the degradation patterns of similar TCAs, the following degradation pathways are plausible:

  • Oxidation: The tertiary amine and the dibenzocycloheptene ring in the Amineptine molecule are potential sites for oxidation. This can be accelerated by the presence of oxygen, metal ions, and light.[1][2]

  • Hydrolysis: Although generally more stable to hydrolysis than esters, the amide linkage in the heptanoic acid side chain could potentially undergo hydrolysis under extreme pH conditions (acidic or basic) and elevated temperatures.[1][6]

  • Photodegradation: Exposure to ultraviolet (UV) or visible light can provide the energy to initiate degradation reactions.[1][7] It is crucial to protect solutions from light.[4][8]

Q3: What are the ideal storage conditions for this compound solutions?

To ensure the long-term stability of this compound solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at controlled, cool temperatures, and avoid repeated freeze-thaw cycles. Refrigeration (2-8 °C) is generally advisable.

  • Light: Protect solutions from light by using amber-colored vials or by storing them in the dark.[4][8]

  • pH: Maintain the pH of the solution within a stable range. Buffering the solution may be necessary to prevent pH shifts that could accelerate degradation.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider purging the headspace of the storage container with an inert gas like nitrogen or argon to minimize oxidative degradation.[9]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Precipitation or Cloudiness in the Solution ∙ Exceeded solubility limit∙ Temperature fluctuations∙ pH shift∙ Degradation product formation∙ Gently warm the solution to see if the precipitate redissolves.∙ Verify the concentration against the known solubility of this compound.∙ Check and adjust the pH of the solution.∙ If precipitation persists, the solution may be degraded and should be discarded. Prepare a fresh solution.
Color Change (e.g., yellowing) ∙ Oxidation of the Amineptine molecule∙ Photodegradation∙ Ensure the solution is protected from light by using amber vials and storing in the dark.∙ Purge the container headspace with an inert gas to minimize oxygen exposure.∙ Consider adding an antioxidant, but validate for compatibility and potential interference with experiments.[1][2]
Loss of Potency or Inconsistent Experimental Results ∙ Chemical degradation of this compound∙ Adsorption to the container surface∙ Prepare fresh solutions more frequently.∙ Perform a stability study under your specific storage conditions to determine the usable shelf-life.∙ Use low-binding storage containers.

Data Presentation: Hypothetical Stability Data

Due to the limited availability of specific quantitative stability data for this compound solutions, the following table is presented for illustrative purposes to guide researchers in structuring their own stability studies.

Storage Condition Time Point Concentration (mg/mL) Appearance pH Degradation Products (%)
2-8°C, Protected from Light 0 Months10.0Clear, Colorless5.5< 0.1
3 Months9.9Clear, Colorless5.50.2
6 Months9.8Clear, Colorless5.40.5
25°C/60% RH, Protected from Light 0 Months10.0Clear, Colorless5.5< 0.1
3 Months9.5Faint Yellow5.21.2
6 Months8.9Yellow4.92.8
40°C/75% RH, Protected from Light 0 Months10.0Clear, Colorless5.5< 0.1
1 Month8.2Yellow4.54.5
3 Months6.5Brownish-Yellow4.19.8

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the potential degradation pathways and to develop stability-indicating analytical methods.[6][10]

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

  • Store the solutions at a controlled elevated temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw a sample, neutralize it, and analyze for degradation products using a suitable analytical method like HPLC.[6][7]

2. Oxidative Degradation:

  • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Store the solution at room temperature and protect it from light.

  • Monitor the degradation over time by analyzing samples at regular intervals.[6]

3. Photodegradation:

  • Expose a solution of this compound to a controlled light source that provides both UV and visible light (e.g., in a photostability chamber).

  • The exposure should be equivalent to the ICH Q1B guideline (1.2 million lux hours and 200 watt hours/square meter).[7][11]

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Analyze both the exposed and control samples for degradation.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent drug from its degradation products.

  • Column: A C18 reverse-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for quantifying this compound and its degradation products.

Visualizations

degradation_pathway Amineptine This compound Oxidation Oxidation (e.g., N-oxide formation) Amineptine->Oxidation [O2, light, metal ions] Hydrolysis Hydrolysis (cleavage of side chain) Amineptine->Hydrolysis [H+/OH-, heat] Photodegradation Photodegradation (ring modifications) Amineptine->Photodegradation [UV/Vis light] Degradation_Products Degradation Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: Hypothetical degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Solution Prepare Amineptine HCl Solution Acid Acid Hydrolysis Prep_Solution->Acid Base Base Hydrolysis Prep_Solution->Base Oxidation Oxidation Prep_Solution->Oxidation Photo Photolysis Prep_Solution->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Characterization Characterize Degradants (e.g., LC-MS) HPLC->Characterization

Caption: Workflow for a forced degradation study.

troubleshooting_flow Start Issue Observed with Solution (e.g., precipitate, color change) Check_Physical Physical Change? Start->Check_Physical Precipitate Precipitate/Cloudiness Check_Physical->Precipitate Yes Color_Change Color Change Check_Physical->Color_Change No Check_Solubility Check Solubility & pH Precipitate->Check_Solubility Protect_Light Protect from Light/Oxygen Color_Change->Protect_Light Prepare_Fresh Prepare Fresh Solution Check_Solubility->Prepare_Fresh No Resolved Issue Resolved Check_Solubility->Resolved Yes Protect_Light->Prepare_Fresh No Protect_Light->Resolved Yes

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Amineptine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating Amineptine hydrochloride. It provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to its poor oral bioavailability in a research setting.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the formulation and in vitro/in vivo testing of this compound.

Problem ID Issue Encountered Potential Cause Suggested Solution
AH-BIO-01 Low and variable drug concentration in plasma after oral administration.Poor aqueous solubility: this compound, despite being a salt, may exhibit limited solubility in intestinal fluids, leading to incomplete dissolution.[1][2] Extensive first-pass metabolism: The drug is rapidly metabolized in the liver, significantly reducing the amount that reaches systemic circulation.[3][4][5]- Solubility Enhancement: Employ formulation strategies such as nanoformulations (nanosuspensions, solid lipid nanoparticles) or lipid-based delivery systems (SEDDS, SMEDDS).[1][6][7] - Metabolism Inhibition: Co-administration with a known inhibitor of relevant metabolizing enzymes (e.g., cytochrome P450 enzymes) in pre-clinical models can help identify the impact of first-pass metabolism.[8][9]
AH-BIO-02 High variability in absorption profiles between individual animal subjects.pH-dependent solubility: The solubility of this compound may be highly dependent on the pH of the gastrointestinal tract, which can vary between subjects. Food effects: The presence or absence of food can significantly alter gastric emptying time and intestinal pH, impacting drug dissolution and absorption.[1]- Standardize feeding protocols: Ensure consistent fasting or fed states for all subjects in a study group. - Develop pH-independent formulations: Utilize amorphous solid dispersions or cyclodextrin (B1172386) complexes to improve solubility across a range of physiological pH values.[2][10]
AH-BIO-03 Inconsistent results in Caco-2 cell permeability assays.Low intrinsic permeability: The chemical structure of Amineptine may inherently limit its ability to passively diffuse across the intestinal epithelium.[1][8] Efflux transporter activity: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.- Use of permeation enhancers: Include well-characterized and non-toxic permeation enhancers in the formulation to transiently increase membrane permeability.[8][11] - Investigate efflux transporter involvement: Conduct bi-directional Caco-2 transport studies and use known P-gp inhibitors to confirm if efflux is a limiting factor.
AH-BIO-04 Formulation instability leading to drug precipitation upon dilution in simulated intestinal fluids.Supersaturation and precipitation: Some solubility-enhancing formulations create a temporary supersaturated state, which can be unstable and lead to drug crystallization.- Incorporate precipitation inhibitors: Add polymers such as HPMC or PVP to the formulation to maintain the supersaturated state and prevent drug precipitation. - Optimize lipid-based systems: For Self-Emulsifying Drug Delivery Systems (SEDDS), ensure the formation of stable nanoemulsions upon dilution that can effectively keep the drug solubilized.[1][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the poor oral bioavailability of this compound?

A1: The poor oral bioavailability of this compound is likely due to a combination of factors. While it is administered as a hydrochloride salt to improve aqueous solubility, its dissolution in the variable pH of the gastrointestinal tract can still be a limiting step.[1][2][12] More significantly, pharmacokinetic data indicates a very short half-life and high plasma clearance, which strongly suggests extensive first-pass metabolism in the liver.[4][5][13] This rapid metabolic breakdown means a substantial fraction of the absorbed drug is eliminated before it can reach systemic circulation.[3] Poor membrane permeability could also be a contributing factor.[8]

Q2: Which formulation strategies are most promising for improving the oral bioavailability of this compound?

A2: Several strategies can be employed, broadly categorized into lipid-based and nanoparticle-based systems.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are highly effective.[6] They can enhance solubility and absorption by presenting the drug in a solubilized state and can also leverage lipid absorption pathways, potentially reducing first-pass metabolism by promoting lymphatic transport.[11][14][15]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range (nanosuspensions) dramatically increases the surface area for dissolution.[7][16] Encapsulating Amineptine in solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can also improve its stability and absorption profile.[17][18][19]

Q3: How can I determine if poor permeability or first-pass metabolism is the primary barrier?

A3: A systematic approach involving both in vitro and in vivo experiments is necessary.

  • In Vitro Permeability Assessment: Use Caco-2 cell monolayers to assess the intrinsic permeability of this compound. A low apparent permeability coefficient (Papp) would suggest permeability is a significant issue.[7]

  • In Vitro Metabolism Studies: Incubate the drug with liver microsomes to determine its metabolic stability. Rapid degradation in this assay points towards high first-pass metabolism.

  • In Vivo Studies with Portal Vein Cannulation: In animal models, comparing drug concentrations in the portal vein (pre-hepatic) to systemic circulation (post-hepatic) can directly quantify the extent of first-pass extraction by the liver.

Q4: Are there any chemical modification strategies to improve the bioavailability of Amineptine?

A4: Yes, a prodrug approach could be considered.[1] This involves chemically modifying the Amineptine molecule to create a more soluble or permeable derivative that, once absorbed, is converted back to the active parent drug by enzymes in the body.[20] For instance, esterification of the carboxylic acid group could increase lipophilicity and membrane permeability. However, this requires significant medicinal chemistry effort and re-evaluation of the compound's pharmacology and toxicology.[21]

Section 3: Experimental Protocols

Protocol: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a SEDDS formulation to enhance the solubility and oral absorption of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Oleic acid)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol P, PEG 400)

  • Vortex mixer

  • Water bath shaker

Methodology:

  • Solubility Screening: Determine the saturation solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.

  • Ternary Phase Diagram Construction: Based on the solubility results, construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-surfactant to identify the self-emulsification region.

  • Formulation Preparation:

    • Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture in a water bath at 40°C to ensure homogeneity.

    • Add the predetermined amount of this compound to the mixture.

    • Vortex and sonicate until the drug is completely dissolved, resulting in a clear, homogenous liquid.

  • Characterization:

    • Self-Emulsification Test: Add 1 mL of the prepared SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) under gentle agitation. Observe the time it takes to form a clear or bluish-white emulsion.

    • Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument. An average droplet size below 200 nm is generally desirable.[22]

Protocol: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To formulate this compound into SLNs to improve oral bioavailability and provide controlled release.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate, Compritol 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • High-pressure homogenizer or probe sonicator

  • Ultrapure water

Methodology:

  • Lipid and Surfactant Selection: Choose a lipid in which the drug has reasonable solubility and a biocompatible surfactant to stabilize the nanoparticle dispersion.

  • Preparation by High-Pressure Homogenization:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Disperse the this compound in the molten lipid.

    • Separately, prepare an aqueous surfactant solution heated to the same temperature.

    • Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.

    • Immediately process the pre-emulsion through a high-pressure homogenizer for several cycles at an optimized pressure.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the average particle size, PDI, and surface charge (zeta potential) using a DLS instrument.

    • Entrapment Efficiency: Separate the free drug from the SLNs by ultracentrifugation. Quantify the amount of drug in the supernatant and calculate the entrapment efficiency using the formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Section 4: Visualizations

Diagram 1: Troubleshooting Logic for Poor Bioavailability

G start Poor/Variable Oral Bioavailability Observed check_sol Assess Solubility & Dissolution Rate start->check_sol check_perm Evaluate Permeability (e.g., Caco-2 Assay) start->check_perm check_met Investigate First-Pass Metabolism (e.g., Microsomes) start->check_met sol_issue Issue Identified: Poor Solubility check_sol->sol_issue Low perm_issue Issue Identified: Poor Permeability check_perm->perm_issue Low met_issue Issue Identified: High Metabolism check_met->met_issue High sol_strat Implement Solubility Enhancement Strategies: - Nanosizing - Lipid-Based Systems - Solid Dispersions sol_issue->sol_strat perm_strat Implement Permeability Enhancement Strategies: - Use of Permeation Enhancers - Investigate Efflux Inhibitors perm_issue->perm_strat met_strat Implement Strategies to Bypass/Reduce Metabolism: - Lymphatic Targeting (LBDDS) - Prodrug Approach met_issue->met_strat

Caption: Troubleshooting workflow for addressing poor oral bioavailability.

Diagram 2: Formulation Strategy Decision Pathway

G start Goal: Enhance Amineptine HCl Oral Bioavailability bcs Characterize Drug Properties (Solubility & Permeability) start->bcs class2 BCS Class II-like (Low Solubility, High Permeability) bcs->class2 Results Indicate class4 BCS Class IV-like (Low Solubility, Low Permeability) bcs->class4 Results Indicate sol_focus Focus on Solubility Enhancement class2->sol_focus dual_focus Need for Both Solubility & Permeability Enhancement class4->dual_focus sol_tech Formulation Options: - Nanosuspension - Solid Dispersion - Cyclodextrin Complex sol_focus->sol_tech dual_tech Formulation Options: - SEDDS/SMEDDS - Solid Lipid Nanoparticles (SLN) - Polymeric Nanoparticles dual_focus->dual_tech

Caption: Decision pathway for selecting a suitable formulation strategy.

Diagram 3: Lipid-Based Drug Delivery System Workflow

G a 1. Component Selection b 2. Construct Ternary Phase Diagram a->b c 3. Prepare Drug-Loaded Formulation (SEDDS) b->c d 4. In Vitro Characterization (Droplet Size, Emulsification Time) c->d e 5. In Vitro Dissolution & Permeability Studies d->e f 6. In Vivo Pharmacokinetic Study in Animal Model e->f g 7. Data Analysis: Compare Bioavailability vs. Unformulated Drug f->g

Caption: Experimental workflow for developing a SEDDS formulation.

References

Technical Support Center: Troubleshooting Amineptine Hydrochloride Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting immunoassay cross-reactivity of Amineptine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve potential issues of non-specific binding and false-positive results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern for immunoassay cross-reactivity?

Amineptine is a tricyclic antidepressant (TCA) that acts as a selective dopamine (B1211576) reuptake inhibitor.[1] Due to its tricyclic core structure, it is structurally similar to other TCAs like amitriptyline (B1667244) and imipramine, which are common targets for commercially available immunoassay kits.[2][3][4] This structural similarity creates a high potential for the antibodies used in these assays to bind to Amineptine, leading to false-positive results or inaccurate quantification.[5][6]

Q2: Which types of immunoassays are most likely to show cross-reactivity with Amineptine?

Immunoassays designed to detect tricyclic antidepressants as a class are highly susceptible to cross-reactivity with Amineptine.[2][7] These assays often use polyclonal antibodies that recognize the common tricyclic structure.[5] Competitive immunoassay formats are generally more prone to cross-reactivity from structurally similar compounds than sandwich assays.[8]

Q3: Are there any known metabolites of Amineptine that could also cause cross-reactivity?

Yes, Amineptine is metabolized in the body, primarily by cytochrome P-450 enzymes.[9][10] The resulting metabolites may retain the core tricyclic structure and can also be recognized by the assay antibodies, contributing to the overall cross-reactivity. It is known that metabolites of other drugs can cause immunoassay interference.[11][12] Therefore, when troubleshooting, it's important to consider that both the parent drug and its metabolites could be contributing to a false-positive signal.

Q4: What are the initial steps to take if I suspect Amineptine is causing a false-positive result in my immunoassay?

If you suspect Amineptine is causing a false-positive result, the first step is to confirm the result with a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] If a confirmatory method is not available, you can perform a series of in-assay troubleshooting experiments, such as serial dilution and a spike and recovery experiment, to investigate the potential for cross-reactivity.

Troubleshooting Guides

Guide 1: Investigating a Suspected False-Positive Result

If you observe a positive result in a sample that should not contain the target analyte of your immunoassay but is known to contain Amineptine, follow this workflow to investigate potential cross-reactivity.

Troubleshooting_False_Positive start Unexpected Positive Result in Sample with Amineptine no_confirm Is Confirmatory Method Available? start->no_confirm confirm Confirm with a Specific Method (e.g., LC-MS/MS) analyze_data Analyze Troubleshooting Data confirm->analyze_data no_confirm->confirm Yes serial_dilution Perform Serial Dilution of the Sample no_confirm->serial_dilution No parallelism Check for Parallelism with Standard Curve serial_dilution->parallelism spike_recovery Perform Spike and Recovery Experiment parallelism->spike_recovery spike_recovery->analyze_data conclusion Conclusion on Cross-Reactivity analyze_data->conclusion

Caption: Workflow for investigating a suspected false-positive result due to Amineptine.

Guide 2: Interpreting Troubleshooting Experiment Results
  • Serial Dilution and Parallelism: If the dose-response curve of the serially diluted sample is not parallel to the standard curve of the assay, it suggests that a component in the sample matrix, such as a cross-reacting substance, is interfering with the assay.[13][14]

  • Spike and Recovery: If you spike a known amount of the assay's target analyte into your sample matrix containing Amineptine and recover significantly more or less than the spiked amount (typically outside of an 80-120% recovery range), this indicates interference.[15][16][17]

Experimental Protocols

Protocol 1: Serial Dilution and Parallelism Analysis

Objective: To determine if the dose-response of a sample containing Amineptine is parallel to the assay's standard curve.

Methodology:

  • Prepare a series of dilutions of the suspect sample (e.g., 1:2, 1:4, 1:8, 1:16) using the same diluent as the standard curve.

  • Run the diluted samples in the immunoassay alongside the standard curve.

  • Plot the optical density (or other signal) versus the dilution factor for the sample and the concentration for the standard curve.

  • Visually inspect if the slopes of the two curves are parallel. For a more quantitative assessment, statistical software can be used to compare the slopes.

  • Interpretation: Non-parallel curves are indicative of matrix effects or cross-reactivity.[18]

Protocol 2: Spike and Recovery Experiment

Objective: To assess whether the presence of Amineptine in a sample matrix affects the measurement of the target analyte.

Methodology:

  • Divide a sample known to contain Amineptine into two aliquots.

  • "Spike" one aliquot with a known concentration of the immunoassay's target analyte. The concentration of the spike should be in the mid-range of the standard curve.

  • The other aliquot remains unspiked.

  • Prepare a control spike by adding the same amount of the target analyte to the assay diluent.

  • Measure the concentration of the target analyte in all three samples (spiked sample, unspiked sample, and control spike) using the immunoassay.

  • Calculate the percent recovery using the following formula: % Recovery = [(Concentration of spiked sample - Concentration of unspiked sample) / Concentration of control spike] x 100

  • Interpretation: A recovery significantly different from 100% (e.g., outside 80-120%) suggests interference from the sample matrix.[15][16][19]

Quantitative Data on TCA Cross-Reactivity

CompoundTarget AnalyteConcentration for Equivalent Signal (ng/mL)
AmitriptylineNortriptyline (B1679971)100
ImipramineNortriptyline125
DoxepinNortriptyline200
CyclobenzaprineNortriptyline150
QuetiapineDesipramine>10,000

Note: This data is illustrative and compiled from various sources on TCA immunoassays. Actual cross-reactivity will vary depending on the specific antibody and assay format.

Logical Relationship of Immunoassay Components and Interference

The following diagram illustrates how a cross-reacting substance like Amineptine can interfere in a competitive immunoassay.

Competitive_Immunoassay_Interference cluster_0 No Interference cluster_1 Interference by Cross-Reactivity Target Target Analyte Antibody1 Antibody Target->Antibody1 Labeled_Target Labeled Target Analyte Labeled_Target->Antibody1 Amineptine Amineptine (Cross-Reactant) Antibody2 Antibody Amineptine->Antibody2 Competes with Labeled_Target2 Labeled Target Analyte Labeled_Target2->Antibody2

Caption: Competition for antibody binding in the presence of a cross-reactant.

By understanding the principles of immunoassay cross-reactivity and utilizing the troubleshooting guides and experimental protocols provided, researchers can effectively investigate and mitigate potential interference from this compound in their experiments.

References

Technical Support Center: LC-MS/MS Analysis of Amineptine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of an LC-MS/MS method for the analysis of Amineptine hydrochloride. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the LC-MS/MS analysis of this compound.

Q1: I am not seeing any peak for Amineptine, or the signal is very low. What are the possible causes and solutions?

A1: Low or no signal for Amineptine can stem from several factors, from sample preparation to instrument settings. Here’s a systematic troubleshooting approach:

  • Sample Preparation:

    • Inefficient Extraction: Amineptine is a moderately lipophilic compound. Ensure your extraction method (e.g., Solid-Phase Extraction - SPE, Liquid-Liquid Extraction - LLE, or Protein Precipitation - PPT) is optimized for good recovery. For plasma samples, a simple protein precipitation with acetonitrile (B52724) or methanol (B129727) is often a good starting point. However, for cleaner extracts and better sensitivity, SPE with a mixed-mode cation exchange sorbent is recommended.

    • Sample Degradation: Amineptine can be susceptible to degradation. Ensure samples are stored properly (frozen at -20°C or below) and processed promptly. Avoid repeated freeze-thaw cycles.

  • Chromatography:

    • Poor Retention: If Amineptine is not retained on your reversed-phase column (e.g., C18), it may be eluting in the solvent front with other unretained matrix components, leading to ion suppression. Ensure your mobile phase has an appropriate aqueous component and a suitable pH. The use of a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) will ensure Amineptine is in its protonated form, which is generally well-retained on C18 columns.

    • Incorrect Mobile Phase Composition: Verify the composition of your mobile phases. An unexpectedly high organic content at the start of your gradient can cause the analyte to elute too quickly.

  • Mass Spectrometry:

    • Incorrect MRM Transitions: Double-check that you are using the correct precursor and product ion m/z values for Amineptine. The protonated molecule [M+H]⁺ for Amineptine is m/z 338.2. Common product ions can be predicted based on the fragmentation of the tricyclic core and the amino acid side chain.

    • Suboptimal Source Conditions: The efficiency of ionization is highly dependent on the ion source parameters. Optimize the gas temperatures, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage. These parameters can vary significantly between different instruments.

    • Ion Suppression: Co-eluting matrix components can suppress the ionization of Amineptine. To diagnose this, you can perform a post-column infusion experiment. If ion suppression is significant, improve your sample clean-up or modify your chromatographic method to separate Amineptine from the interfering components.

Q2: My Amineptine peak shape is poor (tailing or fronting). How can I improve it?

A2: Poor peak shape is a common issue in LC-MS/MS analysis. Here are some potential causes and solutions:

  • Peak Tailing:

    • Secondary Interactions: Amineptine, being a secondary amine, can exhibit secondary interactions with residual silanol (B1196071) groups on the silica-based column packing. This can be mitigated by:

      • Using a column with end-capping (e.g., most modern C18 columns).

      • Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase (note: TEA can cause ion suppression).

      • Operating at a lower pH (e.g., with 0.1% formic acid) to ensure the amine is fully protonated and to suppress the ionization of silanol groups.

    • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample.

    • Column Contamination: Contaminants from previous injections can interact with the analyte. Wash your column with a strong solvent (e.g., a high percentage of isopropanol (B130326) or acetonitrile).

  • Peak Fronting:

    • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than your initial mobile phase, it can cause peak fronting. Ideally, your sample solvent should be the same as or weaker than the initial mobile phase.

    • Column Overload: Severe column overload can also manifest as peak fronting.

Q3: I'm observing high background noise or interfering peaks in my chromatogram. What should I do?

A3: High background noise or interfering peaks can compromise the sensitivity and accuracy of your analysis. Here are some steps to address this:

  • Improve Sample Preparation: The most common source of interferences is the sample matrix. Enhance your sample clean-up procedure. If you are using protein precipitation, consider switching to SPE or LLE for a cleaner extract.

  • Check for Contamination:

    • Solvents and Reagents: Ensure you are using high-purity, LC-MS grade solvents and reagents.

    • Glassware and Vials: Use clean glassware and vials. Plasticizers from plastic containers can be a source of contamination.

    • Carryover: If you see the interference in blank injections following a high-concentration sample, you may have carryover. Optimize your autosampler wash procedure by using a strong wash solvent and increasing the wash volume and duration.

  • Optimize Chromatography: Adjust your chromatographic gradient to better separate Amineptine from the interfering peaks.

  • Increase Mass Spectrometer Specificity: Ensure your MRM transitions are specific to Amineptine. You can check for interferences by analyzing a blank matrix sample and monitoring the Amineptine MRM transitions. If an interfering peak is observed at the same retention time, you may need to find more specific product ions.

Q4: My retention time for Amineptine is shifting between injections. What is causing this and how can I fix it?

A4: Retention time shifts can be problematic for high-throughput analysis and can indicate a problem with your LC system.

  • Insufficient Column Equilibration: Ensure your column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Mobile Phase Issues:

    • Inconsistent Composition: If you are preparing your mobile phases manually, ensure they are prepared consistently each time. Small variations in pH or solvent ratios can lead to retention time shifts.

    • Degassing: Inadequate degassing of the mobile phase can lead to the formation of bubbles in the pump, causing flow rate fluctuations and retention time shifts.

  • Pump Performance: Fluctuations in pump pressure can indicate a leak in the system or a problem with the pump seals. Address any leaks and perform regular maintenance on your LC pump.

  • Column Temperature: Ensure the column oven is maintaining a stable temperature. Fluctuations in column temperature will affect retention times.

Experimental Protocols

The following are representative experimental protocols for the LC-MS/MS analysis of this compound in human plasma. These should be considered as a starting point and may require further optimization for your specific instrumentation and application.

Sample Preparation: Protein Precipitation (PPT)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a deuterated analog of Amineptine or a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

Liquid Chromatography (LC) Conditions
ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage ~4500 V (instrument dependent)
Source Temperature ~500°C (instrument dependent)
Nebulizer Gas (GS1) 50 psi (instrument dependent)
Heater Gas (GS2) 50 psi (instrument dependent)
Curtain Gas (CUR) 30 psi (instrument dependent)
Collision Gas (CAD) Nitrogen, Medium setting (instrument dependent)

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters that should be aimed for during method validation.

Table 1: Proposed MRM Transitions for Amineptine and its Major Metabolite

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Amineptine338.2To be determined empiricallyTo be determined empirically
Amineptine Metabolite310.2To be determined empiricallyTo be determined empirically

Note: Specific product ions for Amineptine should be determined by infusing a standard solution and performing a product ion scan. Likely fragment ions would result from the cleavage of the heptanoic acid side chain and fragmentation of the dibenzocycloheptene ring.

Table 2: Typical Method Validation Parameters

ParameterExpected Performance
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (at LLOQ) Within ±20% of nominal concentration
Accuracy (other QCs) Within ±15% of nominal concentration
Precision (at LLOQ) ≤ 20% RSD
Precision (other QCs) ≤ 15% RSD
Matrix Effect Within 85-115%
Recovery Consistent and reproducible (typically > 70%)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection MS/MS Detection (MRM Mode) chromatography->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification

Caption: Overall experimental workflow for the LC-MS/MS analysis of Amineptine.

Troubleshooting Logic for Low/No Signal

troubleshooting_low_signal start Low or No Signal for Amineptine check_ms Check MS Parameters start->check_ms check_lc Check LC Conditions start->check_lc check_sample_prep Check Sample Preparation start->check_sample_prep mrm Correct MRM Transitions? check_ms->mrm retention Analyte Retained? check_lc->retention recovery Good Recovery? check_sample_prep->recovery source_opt Source Optimized? mrm->source_opt Yes solution_mrm Solution: Verify Precursor/Product Ions mrm->solution_mrm No solution_source Solution: Optimize Source Parameters source_opt->solution_source No mobile_phase Correct Mobile Phase? retention->mobile_phase Yes solution_retention Solution: Adjust Mobile Phase/Gradient retention->solution_retention No solution_mobile_phase Solution: Remake Mobile Phase mobile_phase->solution_mobile_phase No degradation Sample Degradation? recovery->degradation Yes solution_recovery Solution: Optimize Extraction Method recovery->solution_recovery No solution_degradation Solution: Use Fresh Samples degradation->solution_degradation Yes

Caption: Troubleshooting decision tree for low or no Amineptine signal.

Technical Support Center: Managing Amineptine Hydrochloride-Induced Psychomotor Stimulation in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Amineptine hydrochloride-induced psychomotor stimulation in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that leads to psychomotor stimulation?

This compound is an atypical tricyclic antidepressant that primarily acts as a selective dopamine (B1211576) reuptake inhibitor.[[“]] By blocking the dopamine transporter (DAT), Amineptine increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This heightened dopamine signaling in brain regions associated with motor control and reward, such as the striatum and nucleus accumbens, is the principal cause of the observed psychomotor stimulation, including hyperactivity and stereotyped behaviors.[2][3]

Q2: What are the typical doses of this compound used to induce psychomotor stimulation in rodents?

In mice, intraperitoneal (i.p.) administration of Amineptine at doses ranging from 5 to 40 mg/kg has been shown to induce a dose-dependent increase in locomotor activity.[4] A dose of 20 mg/kg is often used to produce a robust and sustained hyperactivity that can last for about 8 hours.[4] For dogs, oral administration of 2.5 to 10 mg/kg has been shown to affect performance and activity.[5] Researchers should always perform pilot studies to determine the optimal dose for their specific animal strain and experimental conditions.

Q3: How can I prepare this compound for intraperitoneal injection in my animal studies?

Recommended General Protocol:

  • Vehicle Selection: Sterile, isotonic saline (0.9% NaCl) is a commonly used and appropriate vehicle.

  • Solubility: this compound is a salt and should be soluble in aqueous solutions. If solubility issues arise, gentle warming or the use of a minimal amount of a solubilizing agent compatible with in vivo studies (e.g., a few drops of Tween 80) may be considered, though this should be validated for its own behavioral effects.

  • Preparation Steps:

    • Weigh the required amount of this compound powder using a calibrated scale.

    • In a sterile container, dissolve the powder in the appropriate volume of sterile saline to achieve the desired final concentration.

    • Ensure complete dissolution. Vortexing or gentle agitation can be used.

    • Sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile vial. This is a critical step to prevent infection.

  • Stability: Aqueous solutions of similar hydrochloride salts are often recommended to be used fresh and not stored for more than one day.[6] It is best practice to prepare the solution on the day of the experiment.

  • Administration: The prepared solution should be at room temperature or warmed to body temperature before injection to minimize discomfort to the animal.[7]

Q4: Which behavioral tests are most appropriate for quantifying Amineptine-induced psychomotor stimulation?

The most common and effective behavioral tests include:

  • Open-Field Test: This assay measures horizontal and vertical locomotor activity, as well as exploratory behavior.[8][9][10][11][12][13][14] Key parameters to measure are distance traveled, rearing frequency, and time spent in different zones of the arena.

  • Locomotor Activity Chambers: These are specialized chambers equipped with infrared beams to automatically record and quantify an animal's movement over time. This method provides a continuous and objective measure of hyperactivity.[4]

  • Stereotypy Rating Scales: At higher doses, Amineptine can induce stereotyped behaviors (repetitive, invariant movements). These can be quantified using a rating scale that scores the intensity and type of stereotypies observed.[12][15][16]

Troubleshooting Guides

Problem 1: High Variability in Behavioral Responses to this compound

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Genetic Differences Between Animals Different strains and even sub-strains of mice can exhibit significant variations in their behavioral responses to psychoactive drugs.[17] It is crucial to use a consistent inbred strain for all experiments. If using an outbred stock, a larger number of animals per group may be necessary to account for genetic variability.
Environmental Stressors Factors such as noise, lighting conditions, and odors in the testing room can significantly impact rodent behavior. Maintain a consistent and controlled testing environment. Acclimate the animals to the testing room for at least 30-60 minutes before starting the experiment.
Experimenter-Induced Variability The way animals are handled can be a major source of variability. All experimenters should be trained on and adhere to a standardized handling and injection protocol. Ideally, a single experimenter should conduct all behavioral testing for a given study.
Circadian Rhythm The time of day when testing is conducted can influence locomotor activity. Perform all behavioral tests at the same time of day to minimize variations due to the animals' natural circadian rhythms.
Inconsistent Drug Administration Inaccurate or inconsistent injection volumes can lead to variable drug exposure.[3] Use calibrated equipment and ensure all personnel are proficient in the chosen administration technique.
Problem 2: Animals Exhibit Seizures or Other Adverse Effects

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Drug Overdose The dose of this compound may be too high for the specific strain or individual animal. Immediately reduce the dose in subsequent experiments. Conduct a dose-response study to determine the optimal dose that produces the desired psychomotor stimulation without causing severe adverse effects.
Interaction with Other Compounds If other drugs are being co-administered, there may be a synergistic effect leading to toxicity. Carefully review the pharmacology of all administered compounds and consider potential drug-drug interactions.
Rapid Drug Absorption The route of administration may be leading to a rapid and excessive increase in central dopamine levels. While intraperitoneal injection is standard, consider if the formulation is causing an unexpectedly rapid absorption. Ensure the drug is fully dissolved.

Experimental Protocols

Protocol 1: Assessment of Amineptine-Induced Hyperactivity in the Open-Field Test

Objective: To quantify the psychomotor stimulant effects of this compound in mice.

Materials:

  • Open-field arena (e.g., 40 x 40 x 30 cm), typically made of a non-porous material for easy cleaning.

  • Video camera mounted above the arena.

  • Video tracking software (e.g., EthoVision, ANY-maze).

  • This compound solution.

  • Vehicle solution (e.g., sterile 0.9% saline).

  • Syringes and needles (e.g., 25-27 gauge).

  • 70% ethanol (B145695) for cleaning.

Procedure:

  • Acclimation: Bring the mice to the testing room at least 30-60 minutes before the experiment begins to allow for habituation to the new environment.

  • Drug Administration: Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle to the mice.

  • Test Initiation: 30 minutes after injection, gently place the mouse in the center of the open-field arena.

  • Data Collection: Record the animal's behavior for a predefined period, typically 15-30 minutes. The tracking software will automatically record parameters such as:

    • Total distance traveled.

    • Time spent in the center versus peripheral zones.

    • Number of rearings.

  • Post-Test: At the end of the session, return the mouse to its home cage. Thoroughly clean the open-field arena with 70% ethanol between each animal to eliminate olfactory cues.[9][10]

Protocol 2: Management of Amineptine-Induced Hyperactivity with a Dopamine Antagonist

Objective: To assess the efficacy of a dopamine antagonist in reversing the psychomotor stimulant effects of this compound.

Materials:

  • Same as Protocol 1.

  • Dopamine antagonist solution (e.g., haloperidol, SCH 23390, or amisulpride).

Procedure:

  • Acclimation: As in Protocol 1.

  • Antagonist Pre-treatment: Administer the dopamine antagonist or its vehicle at the appropriate pre-treatment time before Amineptine administration. This time will vary depending on the antagonist's pharmacokinetics.

  • Amineptine Administration: Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle.

  • Behavioral Testing: Conduct the open-field test as described in Protocol 1.

  • Data Analysis: Compare the locomotor activity of animals that received the antagonist and Amineptine to those that received vehicle and Amineptine. A significant reduction in locomotor activity in the antagonist-treated group indicates successful management of the psychomotor stimulation.

Quantitative Data Summary

The following tables summarize dose-response data for Amineptine-induced hyperactivity and its antagonism by various compounds, based on available literature.

Table 1: Dose-Dependent Effect of Amineptine on Locomotor Activity in Mice

Amineptine Dose (mg/kg, i.p.)OutcomeReference
5 - 40Dose-dependent increase in hyperactivity.[4]
20Robust and persistent hyperactivity for approximately 8 hours.[4]

Table 2: Antagonism of Amineptine (20 mg/kg, i.p.)-Induced Hyperactivity in Mice

AntagonistDose RangeOutcomeReference
Metoclopramide (D2 antagonist)1.25 - 120 mg/kg, i.p.Dose-dependent antagonism; complete antagonism at high doses (80 mg/kg).[4]
SCH 23390 (D1 antagonist)7.5 - 8,000 µg/kg, s.c.Dose-dependent antagonism; complete antagonism at high doses (4,000 µg/kg).[4]
Amisulpride (D2/D3 antagonist)1.56 - 50 mg/kg, i.p.Dose-dependent antagonism; complete antagonism at a relatively low dose (50 mg/kg).[4]
Apomorphine (Dopamine agonist)25 - 300 µg/kg, s.c. (low doses)Significant reduction in hyperactivity by stimulating dopamine autoreceptors.[4]
Reserpine (VMAT inhibitor)4 mg/kg, s.c. (24h prior)Significant reduction in hyperactivity by depleting monoamine stores.[4]
Gammabutyrolactone (GBL)100 mg/kg, i.p. (30 min after)Significant reduction in hyperactivity by inhibiting dopaminergic neuron firing.[4]

Visualizations

Amineptine_Mechanism_of_Action cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amineptine Amineptine DAT Dopamine Transporter (DAT) Amineptine->DAT Inhibits Dopamine_reuptake Dopamine Reuptake Dopamine_vesicle Dopamine Vesicles Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Exocytosis Dopamine_release Dopamine Release Dopamine_synapse->Dopamine_reuptake Reuptake D1R D1 Receptor Dopamine_synapse->D1R Binds D2R D2 Receptor Dopamine_synapse->D2R Binds AC_stim ↑ Adenylyl Cyclase D1R->AC_stim AC_inhib ↓ Adenylyl Cyclase D2R->AC_inhib cAMP_stim ↑ cAMP AC_stim->cAMP_stim PKA_stim ↑ PKA cAMP_stim->PKA_stim Psychomotor_Stimulation Psychomotor Stimulation PKA_stim->Psychomotor_Stimulation Leads to cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib

Caption: Mechanism of Amineptine-induced psychomotor stimulation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (30-60 min) Antagonist_Admin Administer Antagonist/Vehicle Animal_Acclimation->Antagonist_Admin Drug_Prep Prepare Amineptine & Antagonist Solutions Drug_Prep->Antagonist_Admin Amineptine_Admin Administer Amineptine/Vehicle Antagonist_Admin->Amineptine_Admin Open_Field Open-Field Test (e.g., 30 min post-Amineptine) Amineptine_Admin->Open_Field Data_Collection Record Locomotor Activity & Stereotypy Open_Field->Data_Collection Analyze_Data Analyze Distance, Rearing, Time in Zones Data_Collection->Analyze_Data Compare_Groups Compare Treatment vs. Control Groups Analyze_Data->Compare_Groups

Caption: Workflow for managing Amineptine-induced psychomotor stimulation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions High_Variability High Behavioral Variability Genetic Genetic Differences High_Variability->Genetic Environmental Environmental Stressors High_Variability->Environmental Experimenter Experimenter Effects High_Variability->Experimenter Use_Inbred_Strain Use Consistent Inbred Strain Genetic->Use_Inbred_Strain Control_Environment Standardize Testing Environment Environmental->Control_Environment Standardize_Handling Standardize Handling & Procedures Experimenter->Standardize_Handling

Caption: Troubleshooting high variability in behavioral responses.

References

Validation & Comparative

Validating the Selective Dopamine Reuptake Inhibition of Amineptine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Amineptine hydrochloride's performance as a selective dopamine (B1211576) reuptake inhibitor against other well-known alternatives. The information presented is supported by experimental data to assist researchers in making informed decisions for their drug development and neuroscience research endeavors.

Executive Summary

This compound is a tricyclic antidepressant that distinguishes itself from other compounds in its class through its primary mechanism of action: the selective inhibition of dopamine reuptake.[1][2] Unlike typical tricyclic antidepressants that primarily target serotonin (B10506) and norepinephrine (B1679862) transporters, Amineptine exhibits a marked preference for the dopamine transporter (DAT).[2][3] This selectivity results in an increased concentration of dopamine in the synaptic cleft, leading to its distinct pharmacological effects. While it demonstrates potent inhibition of dopamine uptake, its effects on norepinephrine reuptake are significantly less pronounced, and it has negligible activity on the serotonin transporter.[3][4] This unique profile makes Amineptine a valuable tool for studying the specific roles of the dopaminergic system in various physiological and pathological processes.

Quantitative Comparison of Monoamine Transporter Inhibition

The following table summarizes the in vitro binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) of this compound and other dopamine reuptake inhibitors for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Lower values indicate greater potency.

CompoundDATSERTNETSelectivity (DAT vs. SERT)Selectivity (DAT vs. NET)
This compound IC₅₀: 1,400 nM[3]No inhibition[3]IC₅₀: 10,000 nM[3]N/A~7.1x
Bupropion Kᵢ: 2,800 nM[5]Kᵢ: 45,000 nM[5]Kᵢ: 1,400 nM[5]~16.1x~0.5x
Methylphenidate Kᵢ: 60 nM[6]Kᵢ: 132,000 nM[6]Kᵢ: 100 nM[6]~2200x~1.7x
Cocaine Kᵢ: 230 nM[6]Kᵢ: 740 nM[6]Kᵢ: 480 nM[6]~3.2x~2.1x

Note: Kᵢ and IC₅₀ values can vary between studies depending on the experimental conditions, such as the tissue preparation (e.g., rat striatal synaptosomes, cultured cells expressing human transporters) and the specific radioligand used. The data presented here are representative values from the cited literature.

Experimental Protocols

In Vitro Radioligand Binding Assay for Monoamine Transporters

This protocol is a standard method to determine the binding affinity (Kᵢ) of a test compound for the dopamine, serotonin, and norepinephrine transporters.

Objective: To quantify the affinity of this compound and comparator drugs for DAT, SERT, and NET by measuring their ability to displace a specific radioligand.

Materials:

  • Tissue Preparation: Rat brain tissue (striatum for DAT, cortex for NET, and brainstem for SERT) or cell lines expressing the specific human transporter.

  • Radioligands:

    • For DAT: [³H]GBR-12935 or [³H]WIN 35,428

    • For SERT: [³H]Paroxetine or [³H]Citalopram

    • For NET: [³H]Nisoxetine

  • Test Compounds: this compound, bupropion, methylphenidate, cocaine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known selective ligand for each transporter (e.g., GBR-12935 for DAT, fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET).

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well filter plates, vacuum filtration manifold, liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Dissect the appropriate brain region on ice.

    • Homogenize the tissue in 20 volumes of ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.

    • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of the non-specific binding control.

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Synaptosomal [³H]-Dopamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of dopamine into nerve terminals.

Objective: To determine the potency (IC₅₀) of this compound and comparator drugs in inhibiting dopamine uptake into synaptosomes.

Materials:

  • Synaptosome Preparation: Freshly prepared synaptosomes from rat striatum.

  • Radiolabeled Substrate: [³H]-Dopamine.

  • Test Compounds: this compound, bupropion, methylphenidate, cocaine.

  • Assay Buffer: Krebs-Ringer buffer or similar physiological salt solution.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Uptake Control: A known potent dopamine uptake inhibitor (e.g., GBR-12935) or conducting the assay at 4°C.

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, vacuum filtration manifold or cell harvester, liquid scintillation counter.

Procedure:

  • Synaptosome Preparation:

    • Dissect rat striata in ice-cold sucrose (B13894) buffer.

    • Homogenize the tissue gently.

    • Centrifuge the homogenate at low speed to remove larger debris.

    • Centrifuge the supernatant at a higher speed to pellet the crude synaptosomal fraction (P2).

    • Resuspend the P2 pellet in assay buffer.

  • Uptake Assay:

    • Pre-incubate the synaptosomal preparation with varying concentrations of the test compound or vehicle at 37°C for a short period.

    • Initiate the uptake by adding a fixed concentration of [³H]-Dopamine.

    • Allow the uptake to proceed for a short, defined time within the linear range of uptake (e.g., 5-10 minutes).

  • Termination and Measurement:

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters, which represents the amount of [³H]-Dopamine taken up by the synaptosomes.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor or at 4°C) from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

Visualizations

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release Dopamine_Cytosol Dopamine (Cytosolic) DAT Dopamine Transporter (DAT) DAT->Dopamine_Cytosol Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Amineptine Amineptine Amineptine->DAT Inhibition Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Activation

Caption: Signaling pathway of dopamine reuptake and its inhibition by Amineptine.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Tissue_Prep Tissue Dissection (e.g., Rat Striatum) Homogenization Homogenization Tissue_Prep->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Membrane_Isolation Membrane/Synaptosome Isolation Centrifugation->Membrane_Isolation Incubation Incubation with Radioligand & Test Compound Membrane_Isolation->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Processing Calculate Specific Binding/Uptake Scintillation->Data_Processing Curve_Fitting Non-linear Regression (Competition Curve) Data_Processing->Curve_Fitting Determine_Values Determine IC50/Ki Curve_Fitting->Determine_Values

Caption: General experimental workflow for in vitro binding and uptake assays.

References

Comparative Analysis of Amineptine Hydrochloride and Other Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of Amineptine hydrochloride in relation to other selective dopamine (B1211576) reuptake inhibitors (DRIs) reveals a landscape of nuanced pharmacological profiles. This guide offers a detailed comparison of their mechanisms of action, binding affinities, selectivity, and the experimental methodologies used to characterize them, providing researchers, scientists, and drug development professionals with a vital resource for informed decision-making.

Introduction to Dopamine Reuptake Inhibitors

Dopamine reuptake inhibitors (DRIs) are a class of compounds that function by blocking the dopamine transporter (DAT), a protein responsible for the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron.[1] This inhibition leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[1] This mechanism of action underlies their therapeutic application in conditions such as depression and attention-deficit/hyperactivity disorder (ADHD), as well as their potential for abuse.[1][2]

Mechanism of Action of this compound

This compound is an atypical tricyclic antidepressant that distinguishes itself from classical tricyclics through its primary mechanism of action as a selective dopamine reuptake inhibitor.[3][4] It exerts its therapeutic effects by binding to the dopamine transporter, thus increasing the concentration of dopamine in the synaptic cleft.[3][5] This enhancement of dopaminergic signaling is believed to be the foundation of its antidepressant and mood-elevating properties.[3][6] While its primary target is the dopamine system, Amineptine also exhibits a lesser inhibitory effect on norepinephrine (B1679862) reuptake.[3][4] Notably, it has weak or no significant interaction with serotonin (B10506) transporters or various postsynaptic receptors, including cholinergic and histaminergic receptors, which often contribute to the side effects of traditional tricyclic antidepressants.[3][7]

Comparative Pharmacological Profiles

The following tables provide a quantitative comparison of this compound with other notable dopamine reuptake inhibitors: Bupropion, Methylphenidate, Mazindol, and GBR-12909. The data summarizes their binding affinities (Ki) and inhibitory concentrations (IC50) for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Lower values indicate greater potency.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Selectivity (DAT vs. NET)Selectivity (DAT vs. SERT)
Amineptine 1.4 (IC50)[8]10 (IC50)[8]>10,000[9]~7x>7140x
Bupropion 526[10]1,980[10]19,000[10]~3.8x~36x
Methylphenidate ~13[11][12]~29[11][12]>30,000[11][12]~2.2x>2300x
Mazindol ~10.2 (µM, KD)[13]----
GBR-12909 1[14][15]>100[14][16]>100[14][16]>100x>100x

Note: Data is compiled from various sources and experimental conditions may differ. Ki values represent binding affinity, while IC50 values represent the concentration required to inhibit 50% of transporter activity. KD represents the dissociation constant.

Experimental Protocols

The quantitative data presented in this guide are derived from standard neuropharmacological assays. Below are detailed methodologies for two key experimental procedures.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific transporter.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the dopamine transporter.

Materials:

  • Synaptosomal membranes prepared from a brain region rich in the transporter of interest (e.g., rat striatum for DAT).

  • Radioligand specific for the transporter (e.g., [³H]GBR-12935 for DAT).

  • Test compound (e.g., this compound).

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Synaptosomal membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Synaptosomal [³H]Dopamine Uptake Assay

This assay measures the functional ability of a compound to inhibit the reuptake of a neurotransmitter.

Objective: To determine the inhibitory potency (IC50) of a test compound on dopamine uptake into synaptosomes.

Materials:

  • Synaptosomes prepared from rat striatum.

  • [³H]Dopamine.

  • Test compound (e.g., this compound).

  • Uptake buffer.

  • Scintillation cocktail and counter.

Procedure:

  • Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of the test compound or a vehicle control.

  • The uptake reaction is initiated by the addition of a fixed concentration of [³H]Dopamine.

  • The uptake is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • The reaction is terminated by rapid filtration and washing to remove extracellular [³H]Dopamine.

  • The amount of [³H]Dopamine taken up by the synaptosomes is quantified by liquid scintillation counting.

  • The IC50 value, representing the concentration of the test compound that inhibits 50% of dopamine uptake, is calculated.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the dopamine signaling pathway and a typical experimental workflow for characterizing dopamine reuptake inhibitors.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Dopamine Synthesis (Tyrosine -> L-DOPA -> Dopamine) vesicle Vesicular Storage (VMAT2) presynaptic_neuron->vesicle Packaging dopamine vesicle->dopamine Release dat Dopamine Transporter (DAT) dat->presynaptic_neuron dopamine->dat Reuptake d_receptors Dopamine Receptors (D1, D2, etc.) dopamine->d_receptors Binding downstream Downstream Signaling d_receptors->downstream Signal Transduction dri Dopamine Reuptake Inhibitor (e.g., Amineptine) dri->dat Blocks

Dopamine signaling at the synapse and the site of action for dopamine reuptake inhibitors.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Binding/Uptake Assay cluster_analysis Data Analysis tissue_prep Brain Tissue Dissection (e.g., Striatum) homogenization Homogenization tissue_prep->homogenization centrifugation Differential Centrifugation homogenization->centrifugation synaptosomes Synaptosome Isolation centrifugation->synaptosomes incubation Incubation with Radioligand and Test Compound synaptosomes->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation data_processing Data Processing scintillation->data_processing ic50_calc IC50/Ki Calculation data_processing->ic50_calc

Workflow for in vitro characterization of a dopamine reuptake inhibitor.

Conclusion

This compound presents a distinct pharmacological profile as a selective dopamine reuptake inhibitor with a secondary, less potent effect on norepinephrine reuptake.[3][4] This contrasts with other DRIs such as Bupropion, which exhibits a more balanced inhibition of both dopamine and norepinephrine transporters, and GBR-12909, which demonstrates high selectivity for the dopamine transporter.[10][14][16] Methylphenidate also primarily acts as a norepinephrine-dopamine reuptake inhibitor.[17] The choice of a specific DRI for research or therapeutic development will depend on the desired level of selectivity and the specific neurochemical pathways being targeted. The provided experimental protocols and comparative data serve as a foundational resource for such endeavors.

References

A Comparative Analysis of Amineptine Hydrochloride and Selective Serotonin Reuptake Inhibitors (SSRIs) for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Amineptine hydrochloride, an atypical tricyclic antidepressant, and the widely prescribed class of selective serotonin (B10506) reuptake inhibitors (SSRIs). This document synthesizes available clinical trial data, details experimental methodologies, and visualizes the distinct pharmacological pathways of these agents to inform research and drug development efforts.

Executive Summary

This compound, a dopamine (B1211576) reuptake inhibitor, has demonstrated antidepressant effects, with some studies suggesting a rapid onset of action. Direct comparative clinical trials with SSRIs are limited, primarily focusing on fluoxetine (B1211875). These studies show mixed results, with some indicating comparable efficacy and others suggesting superiority of fluoxetine. SSRIs, as a class, have a well-established efficacy and safety profile for the treatment of major depressive disorder. Due to the limited availability of direct head-to-head trials for a broader range of SSRIs against Amineptine, this guide also presents data from SSRI versus placebo trials to provide a comprehensive efficacy context.

Data Presentation: Efficacy in Major Depressive Disorder

The following tables summarize the quantitative data from clinical trials comparing this compound with an SSRI (fluoxetine) and from trials comparing various SSRIs with placebo.

Table 1: Head-to-Head Comparison of this compound and Fluoxetine

StudyDrug/DosageNDurationOutcome MeasureResults
Dalery et al. (1992)[1]Amineptine 200 mg/day vs. Fluoxetine 20 mg/day16990 daysResponse Rate (≥50% improvement in MADRS score)Amineptine: 8.3% (Day 7), 41% (Day 21), 69.2% (Day 42), 83.2% (Day 90)Fluoxetine: 7.7% (Day 7), 37.8% (Day 21), 78.9% (Day 42), 82.1% (Day 90)No statistically significant difference between the two groups.
Ferreri (1989)[2]Amineptine vs. Fluoxetine636 weeksTherapeutic EffectFluoxetine was found to have a more marked therapeutic effect, with better efficacy and fewer side-effects.

Table 2: Efficacy of Various SSRIs from Placebo-Controlled Trials

SSRIStudyN (Active/Placebo)DurationPrimary Outcome MeasureKey Efficacy Finding
Sertraline (B1200038) Reimherr et al. (1995)[3]369 (total)6 weeksChange from baseline in HAM-DAll sertraline doses (50, 100, 200 mg) showed significantly greater improvement than placebo.
Paroxetine Dunbar et al. (1993)[4]167/1696 weeksChange from baseline in HAM-D and MADRSParoxetine was significantly superior to placebo on major efficacy variables by week 2.
Escitalopram Lepola et al. (2002)[5]155/1548 weeksChange from baseline in MADRSEscitalopram (10-20 mg/day) produced a statistically significant therapeutic difference of 2.9 points on the MADRS compared to placebo.

Experimental Protocols

Detailed methodologies for the key cited studies are outlined below. It is important to note that full protocols for older studies are not always available; the following is based on published information.

Amineptine vs. Fluoxetine (Dalery et al., 1992)[1]
  • Study Design: A 90-day multicenter, randomized, double-blind, parallel-group study.

  • Participants: 169 outpatients aged 18 to 70 years, meeting the DSM-III-R criteria for major depressive disorder.

  • Inclusion/Exclusion Criteria: Specific inclusion and exclusion criteria were not detailed in the available abstract. Standard criteria for antidepressant trials typically include a minimum score on a depression rating scale (e.g., MADRS ≥ 22) and exclude patients with bipolar disorder, psychosis, substance abuse, or significant medical comorbidities.[6]

  • Intervention: Patients were randomly assigned to receive either 200 mg of Amineptine per day or 20 mg of fluoxetine per day. The use of minor tranquilizers was permitted.

  • Assessments: Clinical evaluations were conducted at baseline (Day 0) and on days 7, 21, 42, and 90. An additional evaluation was performed on day 4 if possible. Assessment tools included the Clinical Global Investigation (CGI), Montgomery and Åsberg Depression Rating Scale (MADRS), HARD scale, Widlocher Retardation rating scale, and the Hopkins Symptom Checklist (HSCL).

  • Statistical Analysis: The primary analysis was a comparison of the antidepressant activity between the two groups using the aforementioned scales. A response was defined as at least a 50% improvement in the global MADRS score.

General SSRI vs. Placebo Trial Protocol (Synthesized from multiple sources)
  • Study Design: Typically an 8- to 12-week randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Adult outpatients with a primary diagnosis of Major Depressive Disorder according to DSM criteria.

  • Inclusion Criteria:

    • Age 18-65 years.

    • Baseline score on the 17-item Hamilton Depression Rating Scale (HAM-D17) of ≥ 18 or a MADRS score of ≥ 22.[6]

  • Exclusion Criteria:

    • History of bipolar disorder, schizophrenia, or other psychotic disorders.

    • Current substance or alcohol abuse or dependence.

    • Significant or unstable medical illness.

    • Pregnancy or lactation.

    • Known hypersensitivity to the study medication.

    • Treatment with another psychotropic medication within a specified washout period.[6]

  • Intervention: Following a placebo lead-in period of 1-2 weeks, eligible patients are randomized to receive either a fixed or flexible dose of the SSRI or a matching placebo.

  • Assessments: Efficacy is typically assessed at baseline and at regular intervals (e.g., weekly or bi-weekly) using standardized depression rating scales such as the HAM-D17 and MADRS. Safety and tolerability are monitored through adverse event reporting, vital signs, and laboratory tests.

  • Statistical Analysis: The primary efficacy endpoint is usually the change from baseline in the total score of the primary depression rating scale. Analysis is often performed on an intent-to-treat (ITT) population using methods such as Analysis of Covariance (ANCOVA) or a mixed-effects model for repeated measures (MMRM).[7]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and SSRIs are visualized below.

Amineptine_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amineptine Amineptine hydrochloride DAT Dopamine Transporter (DAT) Amineptine->DAT Blocks Dopamine_vesicle Dopamine Vesicles Dopamine_cleft Dopamine Dopamine_vesicle->Dopamine_cleft Release Dopamine_in_neuron Dopamine Dopamine_cleft->DAT Reuptake Dopamine_receptor Dopamine Receptors (D1, D2, etc.) Dopamine_cleft->Dopamine_receptor Binds Postsynaptic_effects Downstream Signaling (e.g., cAMP pathway) Leads to antidepressant effect Dopamine_receptor->Postsynaptic_effects Activates

Caption: Mechanism of action of this compound.

This compound primarily acts as a dopamine reuptake inhibitor.[8] By blocking the dopamine transporter (DAT), it increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. This is believed to underlie its antidepressant effects. It has a much lower affinity for the norepinephrine (B1679862) transporter.[8]

SSRI_Signaling_Pathway cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SSRI SSRI SERT Serotonin Transporter (SERT) SSRI->SERT Blocks Serotonin_vesicle Serotonin Vesicles Serotonin_cleft Serotonin Serotonin_vesicle->Serotonin_cleft Release Serotonin_in_neuron Serotonin Serotonin_cleft->SERT Reuptake Serotonin_receptor Serotonin Receptors (e.g., 5-HT1A) Serotonin_cleft->Serotonin_receptor Binds Postsynaptic_effects Downstream Signaling (e.g., cAMP, BDNF pathways) Leads to antidepressant effect Serotonin_receptor->Postsynaptic_effects Activates

Caption: Mechanism of action of Selective Serotonin Reuptake Inhibitors (SSRIs).

SSRIs selectively inhibit the reuptake of serotonin from the synaptic cleft by blocking the serotonin transporter (SERT).[9] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The therapeutic effects of SSRIs are thought to involve downstream adaptive changes, including alterations in receptor sensitivity and the modulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).

Experimental Workflow

The diagram below illustrates a typical workflow for a randomized controlled trial comparing the efficacy of two antidepressant medications.

Experimental_Workflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Phase cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (e.g., MADRS, HAM-D) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A (e.g., Amineptine) Randomization->Group_A Group_B Group B (e.g., SSRI) Randomization->Group_B Follow_up Regular Follow-up Visits (Efficacy & Safety Assessments) Group_A->Follow_up Group_B->Follow_up Data_Collection End of Study Data Collection Follow_up->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANCOVA, MMRM) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Typical experimental workflow for a comparative antidepressant trial.

Conclusion

The available evidence suggests that this compound has antidepressant properties, likely mediated through its unique mechanism as a dopamine reuptake inhibitor. Direct comparisons with SSRIs are scarce and primarily limited to fluoxetine, with results on comparative efficacy being inconsistent. SSRIs, as a class, have a well-documented and broad evidence base supporting their efficacy and are generally considered first-line treatments for major depressive disorder. The distinct pharmacological profiles of Amineptine and SSRIs suggest they may be effective in different subpopulations of patients with depression. Further research, if feasible, would be beneficial to delineate the specific patient characteristics that predict a preferential response to dopaminergic versus serotonergic antidepressants.

References

A Comparative Analysis of Amineptine Hydrochloride and Bupropion for Antidepressant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison of the antidepressant properties of amineptine hydrochloride and bupropion (B1668061). It synthesizes experimental data on their mechanisms of action, clinical efficacy, pharmacokinetics, and side effect profiles to inform research and development in psychopharmacology.

Introduction

Amineptine and bupropion are both classified as atypical antidepressants, primarily modulating catecholaminergic systems, which distinguishes them from more common antidepressants like selective serotonin (B10506) reuptake inhibitors (SSRIs). Amineptine, a tricyclic antidepressant (TCA), was developed in the 1960s and is known for its potent and rapid effects, but its clinical use has been curtailed in many countries due to concerns about abuse potential and hepatotoxicity. Bupropion, an aminoketone antidepressant, was approved for medical use in the United States in 1985 and remains a widely prescribed treatment for major depressive disorder (MDD) and seasonal affective disorder, and as an aid for smoking cessation. This guide evaluates the pharmacological and clinical data of both compounds to provide a comparative perspective on their antidepressant effects.

Mechanism of Action

The antidepressant effects of both amineptine and bupropion are attributed to their ability to increase the synaptic availability of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE). However, their primary targets and potency differ significantly.

This compound: Amineptine functions as a selective and mixed dopamine reuptake inhibitor and releasing agent. It also inhibits norepinephrine reuptake, but to a much lesser extent. Unlike most TCAs, amineptine has minimal impact on serotonin reuptake and shows very weak or no interaction with postsynaptic serotonergic, adrenergic, histaminergic, or muscarinic acetylcholine (B1216132) receptors. This selective action on the dopaminergic system, particularly the mesolimbocortical pathways, is thought to underlie its rapid efficacy, especially in improving psychomotor retardation and anhedonia.

Bupropion: Bupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI) and a nicotinic receptor antagonist. Its pharmacological activity is largely due to its active metabolites, such as hydroxybupropion, which are present at higher plasma concentrations than the parent drug. While it inhibits both norepinephrine and dopamine transporters (NET and DAT), its effect on dopamine reuptake in humans at clinical doses is considered modest. Bupropion and its metabolites lack clinically significant affinity for postsynaptic receptors, which contributes to their distinct side effect profile compared to TCAs and SSRIs.

Signaling Pathway Diagram

The following diagram illustrates the distinct mechanisms of amineptine and bupropion at a catecholaminergic synapse.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA TH DA_vesicle Dopamine (DA) DOPA->DA_vesicle DDC NE_vesicle Norepinephrine (NE) DA_vesicle->NE_vesicle DBH DA_NE_pool Cytosolic DA & NE DA_vesicle->DA_NE_pool NE_vesicle->DA_NE_pool DA_synapse DA DA_NE_pool->DA_synapse Release NE_synapse NE DA_NE_pool->NE_synapse Release DAT DAT DAT->DA_NE_pool NET NET NET->DA_NE_pool DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor NE_synapse->NET Reuptake NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor Signal Signal Transduction DA_receptor->Signal NE_receptor->Signal Amineptine Amineptine Amineptine->DAT Potent Inhibition Amineptine->NET Weak Inhibition Bupropion Bupropion & Metabolites Bupropion->DAT Weak Inhibition Bupropion->NET Potent Inhibition

Caption: Comparative mechanisms of Amineptine and Bupropion at the synapse.

Quantitative Comparison of Transporter Inhibition

The following table summarizes the in vitro inhibitory potencies of amineptine, bupropion, and its primary active metabolite, hydroxybupropion, at the dopamine and norepinephrine transporters.

CompoundTransporterIC₅₀ (µM)Species / AssayReference
Amineptine DAT1.4Rat striatal synaptosomes[1][2]
NET10.0Rat brain synaptosomes[1][2]
Bupropion (racemic) DAT1.9 - 3.4Mouse/Human cells[3][4]
NET1.9 - 6.5Mouse/Human cells[4]
Hydroxybupropion (racemic) DAT1.7 (>10 in some assays)Mouse striatal synaptosomes[3]
NET1.7Mouse striatal synaptosomes
(2S,3S)-Hydroxybupropion DAT0.52Mouse striatal synaptosomes[3]
NET0.52Mouse striatal synaptosomes

Note: IC₅₀ values can vary based on experimental conditions and assay type. The data presented are representative values from the cited literature.

Comparative Clinical Efficacy

Direct, head-to-head clinical trials comparing amineptine and bupropion are lacking. Therefore, their efficacy is compared based on studies against common reference antidepressants, such as TCAs and SSRIs.

Amineptine: Clinical studies have demonstrated the efficacy of amineptine in various forms of depression. A notable feature reported in several studies is its rapid onset of action, particularly on symptoms of psychomotor retardation and apathy.

  • In a multicenter study involving 1354 depressed patients, amineptine demonstrated broad efficacy.

  • A double-blind study comparing amineptine (200 mg/day) with amitriptyline (B1667244) (75 mg/day) found similar overall improvement but noted a more rapid action of amineptine on depressed mood and psychomotor retardation.

  • When compared with fluoxetine (B1211875) in a 90-day multicenter study, the overall efficacy of the two drugs did not differ, but amineptine showed a more marked improvement in scores on day 4 and was significantly superior on the retardation pole of the mood, anxiety, retardation, danger (MARD) scale.

Bupropion: The efficacy of bupropion in MDD is well-established and comparable to that of other first-line antidepressants.

  • Numerous double-blind, placebo-controlled trials have confirmed its effectiveness in both inpatients and outpatients.

  • Comparative studies have shown that bupropion has efficacy comparable to SSRIs and other antidepressants. A pooled analysis of seven studies found that bupropion and SSRIs produced identical remission rates.

  • Bupropion is noted to be more effective than SSRIs at improving symptoms of fatigue and hypersomnia.

  • Multiple studies comparing bupropion to amitriptyline found equal therapeutic response, but with a more favorable side effect profile for bupropion.

Study TypeComparisonKey Efficacy FindingsReference
Amineptine vs. AmitriptylineDouble-blind, controlledSimilar overall efficacy; Amineptine showed more rapid action on depressed mood and psychomotor retardation.[3]
Amineptine vs. FluoxetineDouble-blind, multicenterSimilar overall efficacy over 90 days; Amineptine showed faster improvement (day 4) and was superior for psychomotor retardation.
Bupropion vs. AmitriptylineDouble-blind, controlled (multiple)Equal therapeutic efficacy after 4 weeks.
Bupropion vs. SSRIsPooled analysis of 7 trialsIdentical remission rates; both superior to placebo.

Experimental Protocols

Protocol: Amineptine vs. Fluoxetine in Major Depression

This section details the methodology from the comparative study of amineptine and fluoxetine.

  • Study Design: A 90-day, multicenter, double-blind, randomized, parallel-group study.

  • Patient Population: 169 patients diagnosed with major depression. Inclusion criteria typically involve a minimum score on a standardized depression rating scale (e.g., Hamilton Depression Rating Scale).

  • Treatment:

    • Group 1: Amineptine

    • Group 2: Fluoxetine

    • Dosages were administered according to the standard clinical practice for each drug.

  • Efficacy Assessment: Patient outcomes were assessed at baseline and at multiple time points throughout the 90-day study (e.g., day 4, day 7, day 28, etc.). The primary assessment tool was the "mood, anxiety, retardation, danger" (MARD) scale, which evaluates different dimensions of depression.

  • Statistical Analysis: Intragroup and intergroup analyses were performed to compare changes in MARD scores from baseline. Statistical significance was determined for overall scores and sub-scores (e.g., the retardation pole).

Workflow for a Comparative Antidepressant Clinical Trial

The following diagram illustrates a typical workflow for a double-blind, randomized controlled trial comparing two antidepressant agents.

G cluster_0 Treatment Period (e.g., 12 weeks) Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Placebo Washout (1-2 weeks) Screening->Washout Baseline Baseline Assessment (e.g., HAM-D, MARD scores) Washout->Baseline Randomization Randomization Baseline->Randomization DrugA Group A (e.g., Amineptine) Randomization->DrugA DrugB Group B (e.g., Bupropion) Randomization->DrugB Assess1_A Week 1-4 Assessments DrugA->Assess1_A Assess1_B Week 1-4 Assessments DrugB->Assess1_B Assess2_A Week 8 Assessments Assess1_A->Assess2_A Assess2_B Week 8 Assessments Assess1_B->Assess2_B Endpoint_A Endpoint Assessment (Week 12) Assess2_A->Endpoint_A Endpoint_B Endpoint Assessment (Week 12) Assess2_B->Endpoint_B Analysis Data Analysis (Statistical Comparison) Endpoint_A->Analysis Endpoint_B->Analysis

Caption: Workflow for a randomized controlled clinical trial.

Pharmacokinetics and Side Effect Profiles

Comparative Pharmacokinetics

Amineptine is characterized by a very rapid absorption and a short elimination half-life, which may contribute to both its rapid onset of action and its potential for abuse. Bupropion and its active metabolites have longer half-lives, allowing for once or twice-daily dosing with sustained-release formulations.

ParameterThis compoundBupropion
Bioavailability Rapidly absorbedUnknown, extensive first-pass metabolism
Protein Binding -84%
Metabolism HepaticHepatic (primarily CYP2B6)
Active Metabolites Yes, but less potentYes (Hydroxybupropion, Threohydrobupropion, Erythrohydrobupropion)
Elimination Half-life Parent: ~0.8-1.0 hours; Metabolite: ~1.5-2.5 hoursParent: ~14 hours; Metabolites: 20-37 hours
Excretion RenalRenal
Comparative Side Effect Profiles

The side effect profiles of the two drugs are markedly different, reflecting their distinct pharmacological actions. Bupropion's lack of significant serotonergic or anticholinergic activity results in a profile that is often more tolerable for patients than TCAs or SSRIs. Amineptine's primary liabilities are hepatotoxicity and a high potential for abuse.

Side Effect CategoryThis compoundBupropion
Anticholinergic None reportedNone reported
Cardiovascular Rare reports of hypotension, palpitationsCan increase blood pressure
CNS Insomnia, agitation, anxiety (stimulant-like effects)Insomnia, anxiety, tremor, headache. Increased risk of seizures.
Gastrointestinal Nausea, abdominal painDry mouth, nausea, constipation
Sexual Dysfunction Not typically reportedVery low incidence; may improve SSRI-induced sexual dysfunction
Weight Change Not typically reportedOften associated with weight loss or is weight-neutral
Other Major Risks Hepatotoxicity (rare but serious), high potential for abuse and dependence. Contraindicated in seizure and eating disorders.

Conclusion

This compound and bupropion both offer antidepressant effects through the modulation of dopamine and norepinephrine pathways, providing alternatives to serotonergic agents.

  • Amineptine is a potent and selective dopamine reuptake inhibitor with a reported rapid onset of action, making it particularly effective for symptoms of psychomotor retardation. However, its clinical utility is severely limited by a high potential for abuse and the risk of hepatotoxicity, leading to its withdrawal from many markets.

  • Bupropion is a well-established NDRI with an efficacy comparable to other first-line antidepressants. Its unique pharmacological profile translates to a favorable side effect profile, with a low incidence of sexual dysfunction, weight gain, and sedation. This makes it a valuable option for patients who cannot tolerate other antidepressants or who suffer from symptoms of fatigue and hypersomnia. The primary safety concern is an increased risk of seizures.

For drug development professionals, the study of these two compounds highlights the therapeutic potential of targeting catecholaminergic systems in depression. The clinical history of amineptine underscores the critical need to balance efficacy, particularly speed of onset, with the potential for abuse and other serious adverse effects when developing novel CNS-active agents. Bupropion serves as a successful example of a catecholamine--targeting antidepressant with a favorable risk-benefit profile that fills an important niche in the treatment of major depressive disorder.

References

A Comparative Analysis of the Side Effect Profiles: Amineptine Hydrochloride Versus Tricyclic Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the side effect profiles of the atypical tricyclic antidepressant Amineptine hydrochloride and the broader class of traditional tricyclic antidepressants (TCAs). This analysis is based on a review of available clinical trial data and pharmacological studies, offering valuable insights for researchers and professionals in drug development.

Executive Summary

This compound, a dopamine (B1211576) reuptake inhibitor with less pronounced effects on norepinephrine (B1679862), generally exhibits a more favorable side effect profile compared to traditional tricyclic antidepressants. TCAs, which act more broadly on serotonin (B10506) and norepinephrine reuptake and block various other receptors, are associated with a higher incidence of anticholinergic, cardiovascular, and sedative side effects. While Amineptine is better tolerated in these aspects, it carries a notable risk of hepatotoxicity and a potential for abuse, which ultimately led to its withdrawal from many markets.

Comparative Side Effect Profile

The following table summarizes the incidence of common side effects associated with this compound and a selection of commonly prescribed tricyclic antidepressants. Data is compiled from various clinical studies and pharmacological databases. It is important to note that direct head-to-head comparative trials with comprehensive side effect incidence data are limited.

Side Effect CategorySide EffectThis compoundAmitriptyline (B1667244)Clomipramine (B1669221)Imipramine (B1671792)
Anticholinergic Dry MouthLess Frequent~43-84%~51-84%~13.8%
ConstipationLess Frequent~18-30%~25%Common
Blurred VisionLess Frequent~11-16%CommonCommon
Urinary RetentionRare~12%CommonCommon
Cardiovascular Orthostatic HypotensionInfrequent~19%CommonCommon
TachycardiaRare~11%CommonCommon
ECG ChangesMinimalCan OccurCan OccurCan Occur
Central Nervous System Drowsiness/SedationLess Frequent~21-54%~39%~10%
DizzinessLess Frequent~12-28%~28%~8.8%
InsomniaPossible~11%~15%~5.0%
Agitation/AnxietyPossible~5%~12%~10.0%
Gastrointestinal NauseaCommon~13%~29%~8.8%
Hepatic Hepatotoxicity Notable Risk RareRareRare
Other Weight GainLess Frequent~8%~13%~5.0%
Sexual DysfunctionPossibleCommon~42%Common
Abuse Potential Notable Risk ReportedLess CommonLess Common

Note: The percentages for TCAs are derived from various sources and may vary depending on the study population, dosage, and duration of treatment. Data for Amineptine is often qualitative ("less frequent," "rare") due to its more limited clinical use and the era in which many studies were conducted.

Key Differentiators in Side Effect Profiles

Anticholinergic and Sedative Effects

Traditional TCAs are notorious for their anticholinergic side effects, stemming from their antagonism of muscarinic M1 receptors. This leads to common complaints of dry mouth, constipation, blurred vision, and urinary retention.[1][2] Their sedative properties are largely due to their potent antihistaminic (H1 receptor) activity.[1]

In contrast, this compound has a significantly lower affinity for muscarinic and histaminic receptors, resulting in a markedly better tolerability profile in this regard.[3] Clinical studies have consistently shown that Amineptine produces fewer anticholinergic effects than imipramine and is generally better tolerated than amitriptyline and clomipramine.[4][5] In a double-blind trial comparing amineptine and clomipramine, 16% of patients in the clomipramine group withdrew from the study due to adverse effects, with no withdrawals for this reason in the amineptine group.[6]

Cardiovascular Effects

The cardiovascular side effects of TCAs, including orthostatic hypotension, tachycardia, and potential for cardiac conduction abnormalities, are a significant concern, particularly in overdose.[7][8][9] These effects are mediated through their blockade of alpha-1 adrenergic receptors and their quinidine-like effects on cardiac ion channels.[10]

Amineptine demonstrates a superior cardiovascular safety profile.[11] Studies in animal models have shown that unlike amitriptyline and imipramine, which decrease blood pressure and heart rate, amineptine tends to increase mean arterial blood pressure and has minimal effects on ECG, even at high doses.[12] Clinical investigations have also highlighted the greater cardiovascular tolerance of amineptine compared to clomipramine.[6]

Hepatotoxicity

A critical and distinguishing adverse effect of Amineptine is its potential for hepatotoxicity.[13] While rare, cases of acute hepatitis, some with a prolonged course, have been reported.[14] This risk appears to be idiosyncratic and may be related to the formation of reactive metabolites.[15] Although TCAs can also cause liver enzyme elevations, severe hepatotoxicity is considered a more prominent concern with Amineptine.[16][17]

Abuse Potential

Due to its dopaminergic action, Amineptine carries a recognized potential for abuse and dependence, which contributed to its withdrawal from the market in many countries.[3][5] While abuse of TCAs, particularly amitriptyline, has been reported, it is generally considered to be less common than with Amineptine.[4]

Signaling Pathways and Mechanisms of Action

The differing side effect profiles of Amineptine and TCAs can be attributed to their distinct mechanisms of action and receptor affinities.

cluster_Amineptine This compound cluster_TCAs Tricyclic Antidepressants (TCAs) Amineptine Amineptine DAT Dopamine Transporter (DAT) Amineptine->DAT Inhibits Reuptake NET_A Norepinephrine Transporter (NET) (weaker affinity) Amineptine->NET_A Inhibits Reuptake Dopamine ↑ Synaptic Dopamine DAT->Dopamine Norepinephrine_A ↑ Synaptic Norepinephrine NET_A->Norepinephrine_A TCAs TCAs SERT Serotonin Transporter (SERT) TCAs->SERT Inhibits Reuptake NET_T Norepinephrine Transporter (NET) TCAs->NET_T Inhibits Reuptake M1 Muscarinic M1 Receptor TCAs->M1 Blocks H1 Histamine H1 Receptor TCAs->H1 Blocks Alpha1 α1-Adrenergic Receptor TCAs->Alpha1 Blocks Serotonin ↑ Synaptic Serotonin SERT->Serotonin Norepinephrine_T ↑ Synaptic Norepinephrine NET_T->Norepinephrine_T Anticholinergic Anticholinergic Side Effects M1->Anticholinergic Sedation Sedation, Weight Gain H1->Sedation Cardiovascular Orthostatic Hypotension, Dizziness Alpha1->Cardiovascular

Figure 1: Mechanisms of Action and Side Effect Mediation

Experimental Protocols

Detailed experimental protocols for the cited clinical trials are often not fully available in public abstracts. However, a general methodology for assessing adverse events in antidepressant clinical trials can be outlined.

General Experimental Workflow for Adverse Event Assessment

Start Patient Recruitment (Inclusion/Exclusion Criteria) Randomization Randomization (Double-Blind, Placebo/Active Control) Start->Randomization Treatment Treatment Period (e.g., 6-8 weeks) Randomization->Treatment Monitoring Adverse Event Monitoring Treatment->Monitoring DataCollection Data Collection Monitoring->DataCollection Spontaneous Reports Checklists Physical Exams Lab Tests Analysis Data Analysis (Incidence, Severity, Causality) DataCollection->Analysis Reporting Reporting Analysis->Reporting

Figure 2: Workflow for Adverse Event Assessment in Clinical Trials

Key Methodological Components:

  • Patient Population: Clearly defined inclusion and exclusion criteria for the patient population are established. For antidepressant trials, this typically involves patients diagnosed with major depressive disorder according to standardized criteria (e.g., DSM-5).

  • Study Design: Most comparative studies employ a randomized, double-blind design to minimize bias. A placebo or an active comparator (another antidepressant) is used.

  • Dosage and Administration: The dosage of the investigational drug and the comparator are clearly specified, often with a titration schedule.

  • Assessment of Adverse Events: Adverse events are typically assessed through a combination of methods:

    • Spontaneous Reporting: Patients are encouraged to report any new or worsening symptoms to the investigators.

    • Systematic Inquiry: At regular follow-up visits, investigators may use a structured checklist or questionnaire to systematically inquire about a predefined list of common side effects.

    • Physical Examinations and Vital Signs: Blood pressure, heart rate, and other physical parameters are monitored at baseline and throughout the study.

    • Laboratory Tests: Blood tests to monitor liver function, renal function, and hematological parameters are conducted periodically.

    • Electrocardiograms (ECGs): ECGs are often performed at baseline and at specified intervals to assess for any cardiac conduction abnormalities.

  • Data Analysis: The incidence, severity, and perceived causality of each adverse event are recorded. Statistical analyses are then performed to compare the frequency of adverse events between the treatment groups.

Conclusion

The available evidence strongly suggests that this compound possesses a more favorable side effect profile than traditional tricyclic antidepressants, particularly concerning anticholinergic, sedative, and cardiovascular effects. This improved tolerability is a direct consequence of its more selective mechanism of action, primarily targeting dopamine reuptake. However, the significant risks of hepatotoxicity and abuse potential associated with Amineptine are critical considerations that have limited its clinical utility. For researchers and drug development professionals, the case of Amineptine serves as a valuable example of the ongoing quest for antidepressants with improved efficacy and tolerability, highlighting the importance of a thorough evaluation of both common and rare but serious adverse events.

References

A Comparative Neurochemical Profile of Amineptine and Nomifensine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the neurochemical profiles of two distinct psychoactive compounds: Amineptine and Nomifensine (B1679830). Both agents are known for their effects on monoamine neurotransmitter systems, primarily dopamine (B1211576) and norepinephrine (B1679862), which have significant implications for their therapeutic potential and adverse effect profiles.

This comparison synthesizes key experimental data on their mechanisms of action, receptor binding affinities, and effects on neurotransmitter dynamics. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of their neuropharmacology.

Mechanism of Action and Monoamine Transporter Affinity

Amineptine, a tricyclic antidepressant, is characterized as a selective dopamine reuptake inhibitor (DRI).[1][2] Its primary mechanism involves blocking the dopamine transporter (DAT), leading to increased extracellular dopamine levels. It exhibits a significantly lower affinity for the norepinephrine transporter (NET) and has negligible effects on the serotonin (B10506) transporter (SERT).[2][3] Nomifensine, a tetrahydroisoquinoline derivative, is a potent norepinephrine-dopamine reuptake inhibitor (NDRI), blocking both NET and DAT with high affinity. Its inhibitory effect on SERT is considerably weaker.

Quantitative Comparison of Monoamine Transporter Inhibition

The following table summarizes the in vitro binding affinities (Ki) and/or inhibitory concentrations (IC50) of Amineptine and Nomifensine at the dopamine, norepinephrine, and serotonin transporters. These values are critical for understanding the potency and selectivity of these compounds.

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Species
Amineptine High affinity (selective inhibitor)Low affinity (>150-fold lower than for DAT)[3]Very low affinity[2]Rat
Nomifensine Ki: 26 nMKi: 4.7 nMKi: 4000 nMRat
IC50: 48 nM[4]IC50: 6.6 nM[4]IC50: 830 nM[4]Rat

Receptor Binding Profiles

A key aspect of a drug's neurochemical profile is its interaction with various neurotransmitter receptors, which can predict potential side effects. Both Amineptine and Nomifensine exhibit a favorable profile in this regard, with minimal affinity for a wide range of adrenergic, serotonergic, dopaminergic, histaminergic, and muscarinic acetylcholine (B1216132) receptors.

Receptor SubtypeAmineptine (Ki, nM)[5]Nomifensine (Qualitative)Species
Adrenergic
α1>100,000Weak alpha-adrenergic blocking effect[6]Rat
α2>100,000Rat
β>100,000Rat
Dopaminergic
D1>100,000Weak affinity[7]Canine
D2>100,000Weak affinity[7]Rat/Canine
Histaminergic
H1>100,000 / 13,000Rat / Guinea pig
Muscarinic
mACh>100,000Rat
Serotonergic
5-HT1Some binding affinity, similar to imipramine[6]
5-HT2Very low affinity (<1/100th of imipramine)[6]

Effects on Dopamine Release

While both compounds increase synaptic dopamine levels, their mechanisms differ. Amineptine, in addition to reuptake inhibition, has been shown to induce dopamine release, although it is significantly less potent in this regard compared to d-amphetamine.[5] Nomifensine, on the other hand, is considered to be a pure uptake inhibitor and is not a significant dopamine-releasing agent.[8] One study noted that at a concentration of 10 µM, Amineptine produced only a weak dopamine release from rat striatal synaptosomes.[3]

Signaling Pathways

The primary signaling pathway affected by both Amineptine and Nomifensine is the enhancement of dopaminergic and noradrenergic neurotransmission through the blockade of their respective reuptake transporters. This leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby increasing the activation of postsynaptic dopamine and norepinephrine receptors.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amineptine Amineptine DAT Dopamine Transporter (DAT) Amineptine->DAT Inhibits Nomifensine Nomifensine Nomifensine->DAT Inhibits NET Norepinephrine Transporter (NET) Nomifensine->NET Inhibits Dopamine_vesicle Dopamine Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Norepinephrine_vesicle Norepinephrine Norepinephrine_synapse Norepinephrine Norepinephrine_vesicle->Norepinephrine_synapse Release Dopamine_synapse->DAT Reuptake DA_Receptor Postsynaptic Dopamine Receptor Dopamine_synapse->DA_Receptor Binds Norepinephrine_synapse->NET Reuptake NE_Receptor Postsynaptic Norepinephrine Receptor Norepinephrine_synapse->NE_Receptor Binds Signal_Transduction_DA Signal Transduction DA_Receptor->Signal_Transduction_DA Signal_Transduction_NE Signal Transduction NE_Receptor->Signal_Transduction_NE

Figure 1: Simplified signaling pathway for Amineptine and Nomifensine.

Experimental Protocols

In Vitro Monoamine Transporter Inhibition Assay

The inhibitory potency of Amineptine and Nomifensine on monoamine transporters is typically determined using an in vitro radioligand uptake inhibition assay. A common methodology is as follows:

  • Cell Culture: Stably transfected human embryonic kidney (HEK293) cells or other suitable cell lines expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured to confluence in appropriate media.

  • Synaptosome Preparation (Alternative): Alternatively, synaptosomes can be prepared from specific brain regions (e.g., rat striatum for DAT, hippocampus for NET) through a series of homogenization and centrifugation steps.

  • Assay Procedure:

    • Cells or synaptosomes are pre-incubated with varying concentrations of the test compound (Amineptine or Nomifensine) or vehicle.

    • A radiolabeled substrate, such as [³H]dopamine, [³H]norepinephrine, or [³H]serotonin, is added to initiate the uptake reaction.

    • The incubation is carried out for a short period at a controlled temperature (e.g., room temperature or 37°C).

    • The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific radioligand uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand Binding Assay for Receptor Affinity

The binding affinity of the compounds for various CNS receptors is determined using radioligand binding assays.

  • Membrane Preparation: Membranes are prepared from brain tissue or cells expressing the receptor of interest. This involves homogenization in a buffered solution followed by centrifugation to isolate the membrane fraction.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with a specific radioligand for the target receptor and varying concentrations of the unlabeled test compound.

    • The incubation is allowed to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

  • Data Analysis: The amount of radioactivity bound to the membranes is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50.

In Vitro Dopamine Release Assay

To assess the dopamine-releasing properties of a compound, an in vitro release assay using preloaded synaptosomes or cultured cells is employed.

  • Loading: Synaptosomes or cells are incubated with [³H]dopamine to allow for its uptake and storage in vesicles.

  • Release: After washing to remove extracellular [³H]dopamine, the preparations are exposed to various concentrations of the test compound.

  • Quantification: The amount of [³H]dopamine released into the supernatant is measured by liquid scintillation counting. The potency and efficacy of the compound to induce dopamine release can then be determined.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture Cell Culture/ Synaptosome Preparation Uptake_Inhibition Monoamine Transporter Uptake Inhibition Assay Cell_Culture->Uptake_Inhibition Binding_Assay Radioligand Binding Assay Cell_Culture->Binding_Assay Release_Assay Dopamine Release Assay Cell_Culture->Release_Assay Data_Analysis Data Analysis (IC50, Ki) Uptake_Inhibition->Data_Analysis Binding_Assay->Data_Analysis Release_Assay->Data_Analysis Behavioral_Tests Behavioral Assessments Data_Analysis->Behavioral_Tests Informs Animal_Model Animal Model (e.g., Rat) Microdialysis In Vivo Microdialysis Animal_Model->Microdialysis Animal_Model->Behavioral_Tests HPLC HPLC-ECD Analysis of Dialysate Microdialysis->HPLC

Figure 2: General experimental workflow for neurochemical profiling.

Summary and Conclusion

Amineptine and Nomifensine, while both impacting dopaminergic and noradrenergic systems, exhibit distinct neurochemical profiles. Amineptine is a selective dopamine reuptake inhibitor with weak dopamine-releasing properties and minimal interaction with other monoamine transporters and CNS receptors. Nomifensine is a potent inhibitor of both norepinephrine and dopamine reuptake, with a significantly lower affinity for the serotonin transporter and other receptors.

This detailed comparison, supported by quantitative data and experimental methodologies, provides a valuable resource for researchers in the fields of neuropharmacology and drug development. The distinct profiles of these two compounds highlight the nuances within the class of monoamine reuptake inhibitors and underscore the importance of comprehensive neurochemical characterization in understanding their therapeutic potential and limitations.

References

A Comparative Guide to Amineptine Hydrochloride's Effects on Mesolimbic Dopamine Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Amineptine hydrochloride's effects on the mesolimbic dopamine (B1211576) pathways with alternative dopamine reuptake inhibitors, GBR 12783 and Bupropion. The information is supported by experimental data and detailed methodologies to assist in research and drug development.

Amineptine is a tricyclic antidepressant that distinguishes itself through its primary mechanism of action: the selective inhibition of dopamine reuptake, with a lesser effect on norepinephrine.[1] This action leads to an increased concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission, which is crucial for mood, motivation, and reward.[1] Unlike many other antidepressants, Amineptine's preferential action on the dopamine system sets it apart.

Comparative Analysis of Dopamine Reuptake Inhibitors

To objectively evaluate this compound, this guide compares its performance against two other well-characterized dopamine reuptake inhibitors: GBR 12783, a potent and selective experimental compound, and Bupropion, a clinically used antidepressant.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its comparators.

Table 1: In Vitro Potency at the Dopamine Transporter (DAT)

CompoundIC50 for DAT InhibitionSpeciesTissue/Cell LineReference(s)
This compound 1.4 µMRatStriatal Synaptosomes[2]
GBR 12783 1.8 nMRatStriatal Synaptosomes[3]
Bupropion Not explicitly stated (see in vivo data)--

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Effects on Extracellular Dopamine in the Nucleus Accumbens

CompoundDoseMaximal % Increase in Extracellular Dopamine (vs. Baseline)SpeciesExperimental MethodReference(s)
This compound 20 mg/kg i.p.Data not available in a directly comparable formatRatMicrodialysis
GBR 12783 Data not available in a directly comparable formatData not available in a directly comparable formatRatMicrodialysis/FSCV
Bupropion 10 mg/kg i.p.+76%RatMicrodialysis[3]
25 mg/kg i.p.+164%RatMicrodialysis[3]
100 mg/kg i.p.+443%RatMicrodialysis[3]

i.p.: Intraperitoneal injection. FSCV: Fast-Scan Cyclic Voltammetry.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

Signaling Pathway of Dopamine Reuptake Inhibition

Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Extracellular_Dopamine Extracellular Dopamine Vesicle->Extracellular_Dopamine Release DAT Dopamine Transporter (DAT) Extracellular_Dopamine->DAT Reuptake D2R Dopamine Receptor (e.g., D2) Extracellular_Dopamine->D2R Binding Signaling Postsynaptic Signaling D2R->Signaling Amineptine Amineptine GBR 12783 Bupropion Amineptine->DAT Inhibition

Caption: Mechanism of dopamine reuptake inhibition by Amineptine and alternatives.

Experimental Workflow: In Vivo Microdialysis

A Stereotaxic Surgery: Implant guide cannula above nucleus accumbens B Recovery Period (several days) A->B C Microdialysis Probe Insertion into nucleus accumbens B->C D System Equilibration & Baseline Sample Collection C->D E Drug Administration (Amineptine, GBR 12783, or Bupropion) D->E F Post-Drug Sample Collection (at timed intervals) E->F G Sample Analysis (e.g., HPLC-ECD) F->G H Data Analysis: Quantify dopamine levels (% change from baseline) G->H

Caption: Workflow for in vivo microdialysis to measure extracellular dopamine.

Experimental Workflow: Fast-Scan Cyclic Voltammetry (FSCV)

A Implant Carbon Fiber Microelectrode in Nucleus Accumbens B Apply Triangular Voltage Waveform (e.g., -0.4V to +1.3V and back) A->B C Record Background Current B->C D Stimulate Dopamine Release (e.g., electrical stimulation of VTA) C->D E Record Faradaic Current from Dopamine Oxidation/Reduction D->E F Subtract Background Current E->F G Administer Drug (Amineptine, GBR 12783, or Bupropion) F->G H Repeat Stimulation and Recording G->H I Data Analysis: Compare pre- and post-drug dopamine release and uptake kinetics H->I

Caption: Workflow for Fast-Scan Cyclic Voltammetry to measure dopamine dynamics.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay determines the binding affinity of a compound to the dopamine transporter.

  • Materials:

    • Rat striatal tissue

    • Homogenization buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

    • Radioligand (e.g., [³H]WIN 35,428 or a similar specific DAT ligand)

    • Unlabeled competitor compounds (Amineptine, GBR 12783, Bupropion)

    • Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like cocaine)

    • Scintillation fluid

    • Glass fiber filters

    • 96-well plates

    • Scintillation counter

  • Procedure:

    • Membrane Preparation:

      • Dissect and homogenize rat striatal tissue in ice-cold homogenization buffer.

      • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

      • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.

      • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

      • Resuspend the final pellet in assay buffer and determine the protein concentration.

    • Binding Assay:

      • In a 96-well plate, add the membrane preparation, radioligand, and varying concentrations of the competitor compounds or buffer (for total binding) or the non-specific binding control.

      • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Filtration and Counting:

      • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

      • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

      • Place the filters in scintillation vials with scintillation fluid.

      • Measure the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding by subtracting non-specific binding from total binding.

      • Plot the percentage of specific binding against the log concentration of the competitor compound to generate a competition curve.

      • Determine the IC50 value from the curve.

In Vivo Microdialysis in the Rat Nucleus Accumbens

This technique measures extracellular levels of neurotransmitters in awake, freely moving animals.

  • Materials:

    • Adult male rats

    • Stereotaxic apparatus

    • Microdialysis probes and guide cannulae

    • Artificial cerebrospinal fluid (aCSF)

    • Syringe pump

    • Fraction collector

    • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

    • Amineptine, GBR 12783, Bupropion

  • Procedure:

    • Surgical Implantation:

      • Anesthetize the rat and place it in a stereotaxic frame.

      • Implant a guide cannula targeted to the nucleus accumbens.

      • Secure the cannula with dental cement and allow the animal to recover for several days.

    • Microdialysis Experiment:

      • On the day of the experiment, insert a microdialysis probe through the guide cannula.

      • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

      • Allow the system to equilibrate and collect baseline dialysate samples (e.g., every 20 minutes for at least 1 hour).

      • Administer the test compound (Amineptine, GBR 12783, or Bupropion) via the desired route (e.g., intraperitoneal injection).

      • Continue collecting dialysate samples for a set period post-administration.

    • Sample Analysis:

      • Analyze the dialysate samples for dopamine content using HPLC-ECD.

    • Data Analysis:

      • Express dopamine levels as a percentage of the average baseline concentration for each animal.

      • Compare the effects of the different compounds on extracellular dopamine levels over time.

Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Detection

FSCV allows for the real-time measurement of dopamine release and uptake dynamics.

  • Materials:

    • Anesthetized or freely moving rat

    • Carbon fiber microelectrode

    • Stimulating electrode

    • Potentiostat and data acquisition system

    • Stereotaxic apparatus

    • Amineptine, GBR 12783, Bupropion

  • Procedure:

    • Electrode Implantation:

      • Implant a carbon fiber microelectrode in the nucleus accumbens and a stimulating electrode in a region containing dopamine neuron cell bodies (e.g., the ventral tegmental area - VTA).

    • FSCV Recording:

      • Apply a triangular voltage waveform to the carbon fiber microelectrode (e.g., from -0.4 V to +1.3 V and back at a high scan rate, such as 400 V/s, repeated at 10 Hz).

      • Record the background current.

    • Evoked Dopamine Release:

      • Deliver a brief electrical stimulation to the VTA to evoke dopamine release in the nucleus accumbens.

      • Record the resulting current, which is proportional to the dopamine concentration.

    • Drug Administration and Recording:

      • Administer the test compound.

      • Repeat the electrical stimulation and FSCV recording at various time points after drug administration.

    • Data Analysis:

      • Subtract the background current from the recorded current to isolate the dopamine signal.

      • Calibrate the electrode with known concentrations of dopamine to convert the current signal to dopamine concentration.

      • Analyze the data to determine the effects of the drugs on the peak concentration of dopamine released and the rate of dopamine uptake.[3]

References

In Vitro Potency of Amineptine and Its Major Metabolites at the Dopamine Transporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro potency of the tricyclic antidepressant amineptine and its principal metabolites as inhibitors of the dopamine (B1211576) transporter (DAT). The information is compiled from preclinical studies to assist researchers in understanding the structure-activity relationships and pharmacological profiles of these compounds.

Executive Summary

Amineptine is a well-established inhibitor of the dopamine transporter, which is believed to be the primary mechanism for its antidepressant effect.[1][2] The drug undergoes extensive metabolism, primarily through β-oxidation of its heptanoic acid side chain, to form two major metabolites. In vitro studies have consistently shown that while these metabolites retain activity at the dopamine transporter, their potency is lower than that of the parent compound, amineptine.[3]

Quantitative Comparison of In Vitro Potency

Direct comparative studies providing specific IC50 values for amineptine and its major metabolites in the same assay are limited in the publicly available literature. However, studies on rat brain synaptosomes have quantified the inhibitory effect of amineptine on dopamine uptake. While the exact IC50 values for the metabolites are not specified, it is reported that they are less potent than the parent compound.[3]

CompoundTargetAssay SystemIC50 (µM)Potency Relative to Amineptine
AmineptineDopamine Transporter (DAT)Rat Brain Synaptosomes1.4-
Metabolite 1 (Pentanoic acid derivative)Dopamine Transporter (DAT)Rat Brain SynaptosomesNot SpecifiedLess Potent
Metabolite 2 (Propanoic acid derivative)Dopamine Transporter (DAT)Rat Brain SynaptosomesNot SpecifiedLess Potent

Note: The IC50 value for amineptine is from a study by Ceci et al. (1986) as cited by Garattini (1997).[3] The potency of the metabolites is qualitatively described as lower in the same study.

Signaling and Metabolic Pathways

Dopamine Reuptake Inhibition

Amineptine and its metabolites exert their effect by blocking the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increased concentration of dopamine in the synapse, enhancing dopaminergic neurotransmission.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Synaptic_Cleft Synaptic_Cleft Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Dopamine Dopamine Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Amineptine Amineptine & Metabolites Amineptine->DAT Inhibition

Mechanism of dopamine reuptake inhibition by amineptine.

Amineptine Metabolism

The primary metabolic pathway for amineptine is the β-oxidation of its heptanoic acid side chain. This process sequentially shortens the side chain, producing a pentanoic acid derivative and subsequently a propanoic acid derivative.[4][5]

Amineptine Amineptine (Heptanoic Acid Side Chain) Metabolite1 Metabolite 1 (Pentanoic Acid Side Chain) Amineptine->Metabolite1 β-Oxidation Metabolite2 Metabolite 2 (Propanoic Acid Side Chain) Metabolite1->Metabolite2 β-Oxidation cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Homogenization Homogenize Rat Striata Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Resuspension Resuspend Synaptosomes Centrifugation2->Resuspension Pre-incubation Pre-incubate with Test Compound Resuspension->Pre-incubation Initiation Add [3H]-Dopamine Pre-incubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Rapid Filtration Incubation->Termination Counting Scintillation Counting Termination->Counting Calculation Calculate IC50 Counting->Calculation

References

Safety Operating Guide

Proper Disposal of Amineptine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of amineptine hydrochloride, a tricyclic antidepressant with psychoactive properties, is crucial to ensure laboratory safety, prevent environmental contamination, and comply with regulatory standards. Due to its classification as a hazardous substance, specific procedures must be followed to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound in a laboratory setting.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies in the United States. Key among these are the Environmental Protection Agency (EPA), which governs hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which oversees the disposal of controlled substances.[1][2][3] It is imperative that all disposal activities adhere to federal, state, and local regulations.

Hazard Profile of this compound
Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Oral Toxicity Toxic if swallowed.[6][7]Ingestion
Serious Eye Irritation Causes serious eye irritation.[5]Eye Contact
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[6][7]Ingestion, Inhalation, Skin Contact
Hazardous to the Aquatic Environment Very toxic to aquatic life with long-lasting effects.[4][5][6][7]Environmental Release
Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • Laboratory coat

2. Deactivation of Small Quantities using Activated Carbon: For small residual quantities of this compound, a deactivation step using activated carbon is recommended to significantly reduce its reactivity and potential for environmental harm.[8][9][10][11] This method has been shown to be effective for various psychoactive medications.[8][9][10][11][12]

  • Materials:

    • This compound waste

    • Granulated activated carbon

    • Sealable, chemical-resistant container (e.g., a high-density polyethylene (B3416737) bottle)

    • Water

  • Procedure:

    • Place the this compound waste into the sealable container.

    • Add an excess of granulated activated carbon to the container. A general guideline is a 10:1 ratio of carbon to the estimated weight of the drug.

    • Add a small amount of water to create a slurry, which facilitates the adsorption of the drug onto the carbon.[11]

    • Seal the container tightly and shake it to ensure thorough mixing.

    • Label the container clearly as "this compound Waste - Deactivated with Activated Carbon" and include the date of deactivation.

    • Allow the mixture to stand for at least 24 hours to ensure maximum adsorption. Studies on similar compounds show that over 99% of the drug can be deactivated within this timeframe.[9]

3. Waste Segregation and Storage:

  • Following deactivation, the container with the this compound-carbon mixture is still considered hazardous waste.

  • It must be segregated from general laboratory waste and stored in a designated hazardous waste accumulation area.

  • The storage area should be secure, well-ventilated, and away from incompatible materials.

4. Final Disposal:

  • The deactivated this compound waste must be disposed of through a licensed hazardous waste disposal company.

  • Do not dispose of this waste down the drain or in regular trash.[2] Improper disposal can lead to environmental contamination and significant legal penalties.

  • The hazardous waste contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final destruction, typically via incineration.[2][3]

Emergency Procedures for Spills

In the event of a spill of this compound powder:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including a respirator if the powder is airborne.

  • Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

  • Dampen the absorbent material slightly with water.[4]

  • Carefully sweep the material into a designated hazardous waste container.

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Start This compound Waste Generated PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Deactivation Deactivate with Activated Carbon in a Sealable Container PPE->Deactivation Labeling Label Container: 'Hazardous Waste - Deactivated Amineptine HCl' Deactivation->Labeling Storage Store in Designated Hazardous Waste Area Labeling->Storage Disposal Arrange for Pickup by Licensed Hazardous Waste Contractor Storage->Disposal End Proper and Compliant Disposal Disposal->End

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Amineptine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for Amineptine hydrochloride, a Schedule I controlled substance.[1][2] Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks for researchers, scientists, and drug development professionals. This information has been synthesized from safety data for structurally related compounds and general best practices for handling potent pharmaceutical agents in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The required PPE is summarized below, categorized by the level of protection.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[3][4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene, double-gloving recommended)To prevent skin contact. It is advisable to wear two pairs and change them frequently.[3][4][5]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3] For larger quantities, chemical-resistant coveralls are recommended.[4][5]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[3]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient. The type depends on the potential airborne concentration.[4][6][7]

Hazard Identification and Regulatory Status

This compound is classified as a hazardous substance and a Schedule I controlled substance in the United States.[1][2] This designation indicates a high potential for abuse and no currently accepted medical use in the U.S.[1][2] All handling, storage, and disposal must comply with Drug Enforcement Administration (DEA) regulations under 21 CFR parts 1301 and 1312, as well as the Resource Conservation and Recovery Act (RCRA) for hazardous waste.[1][8]

Hazard Data (based on similar compounds)ValueSpecies
Acute Oral Toxicity (LD50) 240 - 305 mg/kgRat[8][9]
Hazard Statements Toxic if swallowed. Causes serious eye irritation. Suspected of damaging fertility or the unborn child. Very toxic to aquatic life with long-lasting effects.[5][10][11]

Operational Plan: Handling and Storage

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Regulatory Compliance : Ensure all personnel are authorized under a DEA Schedule I registration.[1]

  • Risk Assessment : Conduct a thorough risk assessment for the planned experiment.[3]

  • Training : Verify that all personnel have been trained on the specific hazards and handling procedures for potent compounds.[6]

  • Emergency Equipment : Confirm that a safety shower, eyewash station, and fire extinguisher are readily accessible and operational.[3]

  • PPE : Don all required PPE as outlined in the table above before entering the handling area.[3]

Step 2: Handling Procedures

  • Controlled Access : Conduct all handling in a designated area with restricted access.

  • Engineering Controls : All manipulations of solid or dissolved this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Weighing : When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.[3]

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.[3]

  • Spill Management : In case of a spill, immediately alert personnel, evacuate the area if necessary, and follow established spill cleanup procedures. Do not attempt to clean up a large spill without appropriate training and equipment.

Step 3: Storage

  • Security : this compound must be stored in a securely locked, substantially constructed cabinet or safe, compliant with DEA regulations for Schedule I substances.[1]

  • Labeling : All containers must be clearly labeled with the full chemical name and all appropriate hazard warnings.[1]

  • Inventory : Meticulous records of all quantities received, used, and disposed of must be maintained as required by the DEA.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation

  • Designated Waste Stream : this compound and materials contaminated with it must be treated as hazardous pharmaceutical waste and a controlled substance.[8]

  • Collection of Contaminated Materials : This includes unused or expired compounds, solutions, contaminated PPE (gloves, lab coats), weighing papers, and any labware (e.g., vials, pipette tips) that has come into direct contact with the substance.[8]

Step 2: Waste Containment

  • Solid Waste : Place all contaminated solid waste into a designated, clearly labeled, leak-proof hazardous waste container.[3]

  • Liquid Waste : Collect all solutions containing this compound in a labeled, sealed, and appropriate solvent waste container. This container should be designated for halogenated or non-halogenated organic waste as appropriate.[3]

  • Sharps : Any contaminated sharps must be placed in a designated sharps container for hazardous waste.

Step 3: Final Disposal

  • DEA Regulations : Disposal of this compound must be conducted in accordance with DEA regulations, which may require the use of a reverse distributor or specific on-site destruction methods.[1][12]

  • Hazardous Waste Vendor : Final disposal must be conducted by a licensed and certified hazardous waste management company that can handle both the hazardous chemical and controlled substance aspects of the waste.[8][12]

  • Documentation : Maintain all records of waste disposal, including manifests and certificates of destruction, for a minimum of three years.[12]

Emergency Procedures

Exposure Type Immediate Action
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][10]
Ingestion DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the safety information for the compound.[10]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

start Start: Handling this compound dea_reg Verify DEA Schedule I Registration start->dea_reg risk_assessment Conduct Risk Assessment dea_reg->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe fume_hood Work in Certified Fume Hood ppe->fume_hood handling Perform Weighing/Handling/Dissolving fume_hood->handling storage Store in Secure, DEA-Compliant Location handling->storage decontaminate Decontaminate Work Area handling->decontaminate waste_segregation Segregate Hazardous & Controlled Waste decontaminate->waste_segregation disposal Dispose via Licensed Vendor (DEA/RCRA Compliant) waste_segregation->disposal end End of Procedure disposal->end

Caption: Operational Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amineptine hydrochloride
Reactant of Route 2
Amineptine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.